Product packaging for (2-Hydroxyethyl)iminodiacetic acid(Cat. No.:CAS No. 93-62-9)

(2-Hydroxyethyl)iminodiacetic acid

Número de catálogo: B1293583
Número CAS: 93-62-9
Peso molecular: 177.16 g/mol
Clave InChI: JYXGIOKAKDAARW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

N-(2-hydroxyethyl)iminodiacetic acid is an amino dicarboxylic acid that is glycine in which both hydrogens attached to the nitrogen is substituted by a carboxymethyl group and a 2-hydroxyethyl group. It has a role as a chelator. It is an amino dicarboxylic acid and a glycine derivative. It is functionally related to an iminodiacetic acid, a propionic acid and an ethanolamine.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO5 B1293583 (2-Hydroxyethyl)iminodiacetic acid CAS No. 93-62-9

Propiedades

IUPAC Name

2-[carboxymethyl(2-hydroxyethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h8H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXGIOKAKDAARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

135-37-5 (di-hydrochloride salt)
Record name N-(2-Hydroxyethyl)iminodiacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4042177
Record name N-(2-Hydroxyethyl)iminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name N-(2-Hydroxyethyl)iminodiacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15735
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

93-62-9
Record name (2-Hydroxyethyl)iminodiacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)iminodiacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heida
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(2-Hydroxyethyl)iminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyliminodi(acetic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.059
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-HYDROXYETHYL)IMINODIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPQ4R5AF5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (2-Hydroxyethyl)iminodiacetic Acid (CAS: 93-62-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxyethyl)iminodiacetic acid, commonly known as HEIDA, is a versatile chelating agent with the CAS number 93-62-9. This aminopolycarboxylic acid is structurally similar to well-known chelators like EDTA and NTA but possesses a unique hydroxyethyl group that influences its solubility, biodegradability, and metal complexation characteristics. Its ability to form stable, water-soluble complexes with a variety of metal ions makes it a compound of significant interest in diverse fields, including environmental remediation, industrial processes, and as a component in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of HEIDA, including its chemical and physical properties, detailed synthesis protocols, applications in chelation and catalysis, and analytical methods for its quantification.

Chemical and Physical Properties

This compound is a white crystalline solid that is soluble in water.[1] Its structure features a tertiary amine, two carboxylic acid groups, and a primary alcohol, which contribute to its chelating ability and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 93-62-9[2]
Molecular Formula C₆H₁₁NO₅[2]
Molecular Weight 177.16 g/mol [2]
IUPAC Name 2-[carboxymethyl(2-hydroxyethyl)amino]acetic acid[2]
Synonyms HEIDA, Ethanol diglycine, N-(2-Hydroxyethyl)imidodiacetic acid[2]
Appearance White crystalline powder[3]
Melting Point 178 °C (decomposes)[4]
pKa₁ 2.2[5]
pKa₂ 8.65[5]
Solubility Soluble in water[1]

Synthesis of this compound

A common method for the synthesis of HEIDA involves the reaction of 2-hydroxyethylamine with glycolonitrile, followed by hydrolysis. The following is a detailed experimental protocol based on this approach.

Experimental Protocol: Synthesis of HEIDA

Materials:

  • 2-Hydroxyethylamine

  • Glycolonitrile (40% aqueous solution)

  • Sodium hydroxide (50% aqueous solution)

  • Deionized water

  • Round bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Step 1: Formation of the Aminonitrile Intermediate. In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (0.033 mol) of 2-hydroxyethylamine in 30 mL of water.

  • While stirring the solution at room temperature, add 4.67 g (0.033 mol) of a 40% aqueous glycolonitrile solution dropwise using a dropping funnel.

  • Continue stirring the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by ¹³C NMR to confirm the formation of the intermediate.

  • Step 2: Hydrolysis to N-(2-hydroxyethyl)glycine. To the reaction mixture from Step 1, add 2.62 g of 50% aqueous sodium hydroxide solution.

  • Stir the solution at room temperature for 3 hours to facilitate hydrolysis.

  • Gently heat the solution to boiling to drive off the ammonia produced during the reaction. Continue heating until ammonia is no longer detected.

  • Step 3: Formation of the Dinitrile Intermediate. Cool the solution from Step 2 to room temperature.

  • Add 4.62 g (0.033 mol) of 40% aqueous glycolonitrile solution dropwise to the stirred solution.

  • Stir the reaction mixture for 30 minutes at room temperature. The completion of this step can be confirmed by ¹³C NMR.

  • Step 4: Final Hydrolysis to HEIDA. To the aqueous solution of the dinitrile intermediate, add 2.62 g of 50% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature for 3 hours to complete the hydrolysis to this compound. The final product is typically obtained as its sodium salt in solution and can be isolated by acidification and crystallization.

Synthesis_of_HEIDA 2-Hydroxyethylamine 2-Hydroxyethylamine Aminonitrile Intermediate Aminonitrile Intermediate 2-Hydroxyethylamine->Aminonitrile Intermediate Glycolonitrile Glycolonitrile Glycolonitrile->Aminonitrile Intermediate N-(2-hydroxyethyl)glycine N-(2-hydroxyethyl)glycine Aminonitrile Intermediate->N-(2-hydroxyethyl)glycine  + NaOH (Hydrolysis) NaOH (Hydrolysis) NaOH (Hydrolysis) Dinitrile Intermediate Dinitrile Intermediate N-(2-hydroxyethyl)glycine->Dinitrile Intermediate Glycolonitrile_2 Glycolonitrile Glycolonitrile_2->Dinitrile Intermediate HEIDA HEIDA Dinitrile Intermediate->HEIDA  + NaOH (Final Hydrolysis) NaOH (Final Hydrolysis) NaOH (Final Hydrolysis) Fenton_Reaction cluster_reactants Reactants cluster_products Products & Intermediates Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 H₂O₂ H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Fe²⁺ OH_ion OH⁻ H2O2->OH_ion Fe²⁺ HEIDA HEIDA HEIDA->Fe2 Chelates HEIDA->Fe3 Chelates Degradation_Products Degradation Products (CO₂, H₂O, Cl⁻) OH_radical->Degradation_Products Pollutant Organic Pollutant (e.g., PCE) Pollutant->Degradation_Products Oxidation by •OH

References

A Technical Guide to N-(2-Hydroxyethyl)iminodiacetic Acid (HEIDA): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)iminodiacetic acid, commonly known as HEIDA, is a versatile tridendate chelating agent with significant applications across various scientific and industrial domains. As a biodegradable alternative to traditional chelating agents like EDTA, HEIDA is gaining prominence in fields ranging from drug development and water treatment to industrial cleaning. This technical guide provides an in-depth overview of the core physical and chemical properties of HEIDA, detailed experimental protocols for its synthesis and purification, and a summary of its key applications.

Physical and Chemical Properties of HEIDA

HEIDA is a white crystalline powder prized for its potent ability to form stable complexes with metal ions.[1] Its structure, featuring two carboxylate groups and a hydroxyethyl group, allows it to act as a tridentate ligand.[2] The key physical and chemical properties of HEIDA are summarized in the table below.

PropertyValueReferences
Chemical Names N-(2-Hydroxyethyl)iminodiacetic acid, (2-Hydroxyethyl)iminodiacetic acid, Ethanoldiglycine[3]
CAS Number 93-62-9[4]
Molecular Formula C₆H₁₁NO₅[4]
Molecular Weight 177.16 g/mol [4][5][6]
Appearance White to almost white fine crystalline powder[1][4][7]
Melting Point 178 °C (decomposes)[4][5]
Solubility Water: 18.61 g/L at 25°C; Soluble in 0.1 M NaOH[4]
pKa Values pK₁: 2.2; pK₂: 8.65 (at 25°C, μ=0.1)[4]
LogP -1.17 at 25°C[4]

Chelation Chemistry

The primary function of HEIDA is its ability to act as a chelating agent, forming stable, water-soluble complexes with a variety of metal ions. This property is crucial for preventing the undesirable effects of metal ions, such as precipitation and catalytic degradation, in various formulations.[1] HEIDA is particularly effective in controlling alkaline earth metals, showing a strong complexing capacity for calcium.[3] The chelation mechanism involves the donation of lone pair electrons from the nitrogen atom and the oxygen atoms of the carboxylate and hydroxyl groups to a central metal ion, forming stable five-membered rings.[8]

ChelationMechanism Mechanism of HEIDA Metal Chelation cluster_HEIDA HEIDA Molecule N N C1 CH₂COO⁻ N->C1 C2 CH₂COO⁻ N->C2 C3 CH₂CH₂OH N->C3 M Metal Ion (Mⁿ⁺) N->M coordinate bond C1->M coordinate bond C2->M coordinate bond caption HEIDA chelating a metal ion. IMAC_Workflow Workflow for Protein Purification using IDA-based IMAC start Start: Cell Lysate with His-tagged Protein load Load Lysate onto IDA-Metal Column start->load bind His-tagged Protein Binds to Immobilized Metal Ions load->bind wash Wash Column to Remove Unbound Proteins bind->wash elute Elute with Imidazole or pH Gradient wash->elute collect Collect Purified His-tagged Protein elute->collect end End: Purified Protein collect->end caption IMAC protein purification workflow.

References

(2-Hydroxyethyl)iminodiacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Hydroxyethyl)iminodiacetic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound (HEIDA), a versatile chelating agent with significant applications in scientific research and pharmaceutical development.

Core Properties of this compound

This compound, also known as HEIDA, is a dicarboxylic acid amine.[1] It is structurally similar to the well-known chelating agent nitrilotriacetic acid (NTA) and is recognized for its strong metal-chelating properties and biodegradability.[2]

PropertyValueSource
Molecular Formula C6H11NO5[2][3][4][5]
Molecular Weight 177.16 g/mol [2][5][6]
CAS Number 93-62-9[3]
Synonyms Ethanol diglycine, N,N-Bis(carboxymethyl)ethanolamine, HIDA
Appearance White crystalline powder[7]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the reaction of 2-hydroxyethylamine with glycolonitrile, followed by hydrolysis. This process yields the final product in high conversion.[8]

Experimental Workflow for HEIDA Synthesis

SynthesisWorkflow cluster_step1 Step 1: Formation of N-cyanomethylamino-2-ethanol cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Second Reaction with Glycolonitrile cluster_step4 Step 4: Final Hydrolysis A 2-Hydroxyethylamine C N-cyanomethylamino-2-ethanol A->C B Glycolonitrile B->C D N-carboxymethylamino-2-ethanol C->D Base Hydrolysis F N-carboxymethyl-N-cyanomethylamino-2-ethanol D->F E Glycolonitrile E->F G This compound (HEIDA) F->G Base Hydrolysis

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method.[8]

Materials:

  • 2-hydroxyethylamine

  • Glycolonitrile

  • Sodium hydroxide (or other suitable base)

  • Water

Procedure:

  • Step 1: Formation of N-cyanomethylamino-2-ethanol. In a reaction vessel, 2-hydroxyethylamine is reacted with glycolonitrile. The reaction is typically carried out at a temperature between 0°C and 100°C.[8]

  • Step 2: Hydrolysis to N-carboxymethylamino-2-ethanol. The intermediate from Step 1 is hydrolyzed using a base, such as sodium hydroxide.[8]

  • Step 3: Reaction with additional glycolonitrile. The product from Step 2 is then reacted with another molar equivalent of glycolonitrile.[8]

  • Step 4: Final Hydrolysis to HEIDA. The resulting N-carboxymethyl-N-cyanomethylamino-2-ethanol is hydrolyzed, typically at a temperature ranging from 20°C to 105°C, to yield this compound.[8] This final hydrolysis step has been reported to achieve a conversion rate of over 90 percent.[8]

Applications in Research and Drug Development

This compound is primarily utilized for its potent metal-chelating properties.[7] This characteristic makes it a valuable tool in various applications within research and the pharmaceutical industry.

Role as a Chelating Agent

HEIDA functions as a chelating agent by forming stable complexes with metal ions, which can prevent undesirable reactions such as precipitation or catalytic degradation of other components in a formulation.[7] Its ability to bind with metal ions is a key feature in its various applications.

Logical Relationship of Chelation in Drug Development

ChelationApplication cluster_problem Problem: Metal Ion Interference cluster_solution Solution: Chelation with HEIDA cluster_outcome Outcome: Improved Stability and Reduced Toxicity A Excess Metal Ions (e.g., Fe, Cu) B Drug Degradation A->B Catalyzes C Oxidative Stress A->C Induces E Stable Metal-HEIDA Complex A->E D HEIDA D->E Chelates F Enhanced Drug Stability E->F Prevents G Reduced Oxidative Damage E->G Mitigates

Caption: Logical flow of HEIDA's role as a chelating agent in drug development.

Applications in Pharmaceutical Formulations

HEIDA is considered a valuable intermediate in the pharmaceutical sector.[7] Its chelating properties can be leveraged to improve the stability of drug formulations by sequestering metal ions that could otherwise catalyze the degradation of active pharmaceutical ingredients (APIs). Furthermore, its nature as a biological buffer is an advantageous property in various formulations.[7]

Use in Agrochemicals and Industrial Processes

Beyond pharmaceuticals, HEIDA is used in agrochemicals to enhance the bioavailability of nutrients.[7] In industrial settings, such as water treatment, it is effective in preventing the formation of scale.[7]

References

An In-depth Technical Guide to Ethanolamine-N,N-diacetic Acid (EDDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanolamine-N,N-diacetic acid, commonly abbreviated as EDDA, is a member of the aminopolycarboxylic acid family of chelating agents. Structurally, it is a derivative of ethylenediamine where two of the four amine protons have been substituted with carboxymethyl groups.[1] This configuration makes EDDA a powerful tetradentate ligand, capable of forming stable complexes with a variety of metal ions through its two nitrogen atoms and two carboxylate groups.[2] Its ability to sequester metal ions makes it a valuable compound in a wide range of applications, including pharmaceuticals, agriculture, and environmental remediation.[3][4] This guide provides a comprehensive overview of the key characteristics of EDDA, including its physicochemical properties, synthesis, applications, and relevant experimental protocols.

Physical and Chemical Properties

EDDA is a white to off-white crystalline powder that is soluble in warm water and aqueous bases, but only slightly soluble in cold water.[1] It is a stable compound under normal conditions and is primarily recognized for its role as a chelating agent.

Table 1: Physicochemical Properties of Ethanolamine-N,N-diacetic Acid
PropertyValueReference
Molecular Formula C6H12N2O4[1][5]
Molecular Weight 176.17 g/mol [1][5]
Appearance White to almost white powder[1]
Melting Point 224 °C (decomposes)[1][6]
pKa1 6.42 (25 °C)[1]
pKa2 9.46 (25 °C)[1]
Water Solubility Soluble in warm water[1]
LogP -4.79[1]
CAS Number 5657-17-0[1][6]

Synthesis of Ethanolamine-N,N-diacetic Acid

The synthesis of ethanolamine-N,N-diacetic acid and its derivatives can be achieved through various routes. A common approach involves the carboxyalkylation of ethanolamine precursors.

General Synthesis of N,N-disubstituted Ethanolamines

A general method for the synthesis of N,N-dialkylethanolamines involves the reaction of a monoalkylethanolamine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the ethanolamine attacks the electrophilic carbon of the alkyl halide.

A more contemporary approach involves the direct N-alkylation of amino alcohols with other alcohols, utilizing a mixed oxide catalyst such as Cs-B-Zr, which acts as an acid-base bifunctional catalyst. Reductive amination is another widely used method, where a carbonyl group is converted to an amine via an imine intermediate in the presence of a hydride source.

Synthesis of EDDA Derivatives

EDDA serves as a versatile starting material for the synthesis of more complex chelating agents with tailored properties. For example, N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), a potent iron chelator, can be synthesized from EDDA. One synthetic route involves the reaction of EDDA with a substituted phenol and formaldehyde.[7][8]

Key Applications as a Chelating Agent

The primary utility of EDDA lies in its ability to form stable, water-soluble complexes with a variety of metal ions. This property is harnessed in numerous industrial and research applications.

  • Pharmaceuticals: EDDA is used as a chelating agent in drug formulations to enhance the stability and bioavailability of active pharmaceutical ingredients.[3] It can also be used to synthesize metal complexes with therapeutic properties, such as copper(II) complexes with proteasome inhibitory activity.[1][6]

  • Agriculture: In agriculture, EDDA is utilized to improve the bioavailability of essential micronutrients in fertilizers. By chelating metal ions like iron, manganese, and zinc, it prevents their precipitation and makes them more readily available for plant uptake.[4]

  • Water Treatment: EDDA is an effective agent for removing heavy metals from wastewater and preventing the formation of scale in industrial systems by sequestering calcium and magnesium ions.[3]

  • Analytical Chemistry: In the laboratory setting, EDDA serves as a reagent for the detection and quantification of metal ions, aiding in environmental monitoring and quality control.[4]

  • Biotechnology: EDDA plays a role in the purification of proteins and enzymes by chelating metal ions that can interfere with the purification process or degrade the biomolecules.[4]

Experimental Protocols

Synthesis of a Metal-EDDA Complex (Adapted from EDTA Protocol)

This protocol describes the synthesis of a generic metal-EDDA complex, adapted from a procedure for an iron(III)-EDTA complex.

Materials:

  • Ethanolamine-N,N-diacetic acid (EDDA)

  • A soluble salt of the desired metal (e.g., FeCl₃, CuSO₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Heating plate with magnetic stirrer

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Dissolve a stoichiometric amount of EDDA in deionized water. Gentle heating may be required.

  • In a separate beaker, dissolve a stoichiometric amount of the metal salt in deionized water.

  • Slowly add the metal salt solution to the EDDA solution while stirring continuously.

  • Adjust the pH of the solution with a dilute NaOH solution to the optimal pH for complex formation (this will vary depending on the metal).

  • Gently heat the solution and stir for a specified period to ensure complete reaction.

  • Allow the solution to cool to room temperature to induce crystallization of the metal-EDDA complex.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the crystals in a desiccator.

experimental_workflow_synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation EDDA Dissolve EDDA in water Mix Mix Solutions EDDA->Mix MetalSalt Dissolve Metal Salt in water MetalSalt->Mix AdjustpH Adjust pH with NaOH Mix->AdjustpH HeatStir Heat and Stir AdjustpH->HeatStir Cool Cool to Crystallize HeatStir->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Water Filter->Wash Dry Dry in Desiccator Wash->Dry Product Product Dry->Product Metal-EDDA Complex

Figure 1: Workflow for the synthesis of a metal-EDDA complex.
Determination of Metal Chelation Capacity

This protocol provides a method to quantify the iron-chelating capacity of EDDA using a spectrophotometric assay with gallic acid as an indicator.

Materials:

  • EDDA solutions of varying concentrations

  • Iron(II) or Iron(III) solution (e.g., FeCl₂, FeCl₃)

  • Gallic acid solution (1%)

  • Acetate buffer (pH 5.6)

  • UV-Vis spectrophotometer

  • 96-well microplate (optional for high-throughput screening)

Procedure:

  • Prepare a series of EDDA solutions at different concentrations.

  • In a test tube or microplate well, add a defined volume of the iron solution.

  • Add a corresponding volume of the EDDA solution and allow it to react for 10 minutes at room temperature.

  • Add acetate buffer to maintain the pH.

  • Add the gallic acid solution and allow the color to develop for 10 minutes.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the iron-gallic acid complex.

  • The decrease in absorbance in the presence of EDDA is proportional to its iron-chelating capacity.

  • A calibration curve can be constructed using known concentrations of a standard chelator like EDTA to quantify the chelating capacity in EDTA equivalents.

experimental_workflow_chelation_assay cluster_preparation Sample Preparation cluster_reaction Chelation Reaction cluster_detection Colorimetric Detection IronSol Prepare Iron Solution MixReact Mix Iron and EDDA (10 min incubation) IronSol->MixReact EDDASol Prepare EDDA Solutions (various concentrations) EDDASol->MixReact AddBuffer Add Acetate Buffer MixReact->AddBuffer AddGallic Add Gallic Acid (10 min incubation) AddBuffer->AddGallic MeasureAbs Measure Absorbance (UV-Vis) AddGallic->MeasureAbs Result Result MeasureAbs->Result Chelation Capacity

Figure 2: Workflow for determining metal chelation capacity.

Spectroscopic Characterization

The characterization of EDDA and its metal complexes is typically performed using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of EDDA will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as N-H and C-N stretching and bending vibrations. Upon complexation with a metal ion, shifts in the positions of the carboxylate and amine bands are observed, providing evidence of coordination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of EDDA and its derivatives. The chemical shifts of the protons and carbons in the vicinity of the nitrogen and carboxylate groups are sensitive to the chemical environment and will change upon metal chelation.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of EDDA and its complexes. Electrospray ionization mass spectrometry (ESI-MS) can also be used to determine the stability constants of metal-EDDA complexes.

While specific, high-resolution spectra for EDDA are best obtained from dedicated spectral databases, representative spectra for related aminocarboxylic acids are widely available in the literature.

Safety Information

EDDA is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6]

Precautionary Measures:

  • Avoid breathing dust.

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • If on skin, wash with plenty of water.

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

Ethanolamine-N,N-diacetic acid is a versatile and effective tetradentate chelating agent with significant applications in various scientific and industrial fields. Its ability to form stable complexes with a wide range of metal ions makes it a valuable tool for researchers, scientists, and drug development professionals. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective application. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of EDDA-metal complexes and the quantification of its chelating capacity. As with any chemical, proper safety precautions should be observed when handling EDDA.

References

The Role of (2-Hydroxyethyl)iminodiacetic Acid as a Chelator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is a versatile and biodegradable chelating agent with a growing presence in various scientific and industrial fields. This technical guide provides an in-depth exploration of HEIDA's core functions as a chelator, offering valuable insights for researchers, scientists, and drug development professionals. The document details its physicochemical properties, chelation chemistry, quantitative data on metal complex stability, experimental protocols, and key applications.

Physicochemical Properties and Structure

HEIDA, also known as N-(2-hydroxyethyl)iminodiacetic acid, is a tridentate chelating ligand, structurally similar to the well-known nitrilotriacetic acid (NTA).[1][2][3] Its structure comprises a tertiary amine, two carboxyl groups, and a hydroxyethyl group, all of which can participate in coordinating metal ions.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO₅[5]
Molecular Weight 177.16 g/mol [3][5]
CAS Number 93-62-9[3][5]
Appearance White crystalline powder[2]
Melting Point 178 °C[2]
pKa₁ (first carboxyl) ~2.2[1]
pKa₂ (second carboxyl) ~8.7[1]

Chelation Chemistry and Mechanism

HEIDA's efficacy as a chelator stems from its ability to form stable, water-soluble complexes with a wide range of metal ions.[6] The chelation mechanism involves the simultaneous coordination of a metal ion by the nitrogen atom of the tertiary amine and the oxygen atoms of the two carboxylate groups. The hydroxyl group on the ethyl moiety can also participate in coordination, further enhancing the stability of the resulting chelate ring structures.[1]

Chelation_Mechanism

Caption: Chelation of a metal ion (Mⁿ⁺) by HEIDA.

Quantitative Data on Metal Chelation

The stability of the metal-HEIDA complexes is quantified by their stability constants (log K). A higher log K value indicates a more stable complex. The stability constants for HEIDA with various divalent metal ions were determined by Chaberek and Martell in 1952.[1]

Table 2: Stability Constants (log K) of HEIDA with Divalent Metal Ions at 30°C and Ionic Strength of 0.1

Metal Ionlog K₁ (ML)log K₂ (ML₂)Reference
Ca²⁺3.2-[1]
Mg²⁺3.6-[1]
Mn²⁺5.33.2[1]
Pb²⁺8.04.4[1]
Cd²⁺7.05.2[1]
Zn²⁺7.84.3[1]
Co²⁺7.24.9[1]
Ni²⁺8.25.2[1]
Cu²⁺10.54.7[1]

The order of stability for the first complex (ML) is: Cu²⁺ > Ni²⁺ > Pb²⁺ > Zn²⁺ > Co²⁺ > Cd²⁺ > Mn²⁺ > Mg²⁺ > Ca²⁺.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to HEIDA involves a multi-step process starting from 2-hydroxyethylamine and glycolonitrile.[1]

Protocol:

  • Step 1: Synthesis of N-cyanomethylamino-2-ethanol (I): In a round-bottom flask, 2.0 g (0.033 mol) of 2-hydroxyethylamine is dissolved in 30 mL of water. To this stirring solution, 4.67 g (0.033 mol) of a 40% aqueous solution of glycolonitrile is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.

  • Step 2: Synthesis of N-carboxymethylamino-2-ethanol (II): Without purification of the product from Step 1, 2.62 g of 50% NaOH is added to the solution. The mixture is stirred at room temperature for 3 hours to facilitate hydrolysis.

  • Step 3: Synthesis of N-carboxymethyl-N-cyanomethylamino-2-ethanol (III): To the solution from Step 2 at room temperature, another 4.62 g (0.033 mol) of 40% aqueous glycolonitrile is added dropwise. The reaction is stirred for 30 minutes.

  • Step 4: Hydrolysis to this compound (IV): To the aqueous solution of the nitrile intermediate from Step 3, 2.62 g of 50% NaOH is added. The mixture is stirred at room temperature for 3 hours to complete the hydrolysis, yielding the sodium salt of HEIDA. The final product can be obtained by acidification and subsequent purification.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the stability constants of metal-ligand complexes. The procedure involves monitoring the pH of a solution containing the ligand and a metal ion as a standard base is added.

Methodology:

  • Solution Preparation: Prepare standard solutions of the ligand (HEIDA), the metal salt of interest, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH). An inert salt (e.g., NaClO₄) is added to maintain a constant ionic strength.

  • Titration Series: Perform a series of titrations:

    • Titration of the strong acid alone to determine the exact concentration of the base and to calibrate the electrode.

    • Titration of the strong acid and the ligand to determine the protonation constants of the ligand.

    • Titration of the strong acid, the ligand, and the metal ion to determine the stability constants of the metal-ligand complexes.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant (standard base).

  • Data Analysis: The titration data is used to calculate the average number of protons bound to the ligand and the average number of ligands bound to the metal ion. From these values, the stepwise and overall stability constants are determined using computational methods like the Bjerrum method.

Potentiometric_Titration_Workflow

Caption: Workflow for determining stability constants.

Applications

HEIDA's strong chelating ability and biodegradability make it suitable for a variety of applications.

Industrial Applications

HEIDA is used as a chelating agent for Fe(III) ions and can enhance the performance of Fenton's destruction of perchloroethylene in soil slurry systems.[3][7] Its ability to form stable complexes with various metal ions also makes it useful in detergents, water treatment, and industrial cleaning processes.

Catalysis

Complexes of HEIDA with certain transition metals have shown catalytic activity. For instance, oxorhenium(V) complexes with HEIDA are used in the carboxylation of ethane, while vanadium complexes are employed for the peroxidative hydroxylation of benzene and oxidation of mesitylene.[3][7]

Drug Delivery

A promising application of iminodiacetic acid derivatives is in the development of pH-responsive drug delivery systems. Nanoparticles functionalized with iminodiacetate can be used to encapsulate and deliver therapeutic agents to acidic microenvironments, such as those found in tumors.

Mechanism of pH-Responsive Drug Release:

  • Drug Loading (Physiological pH ~7.4): At normal physiological pH, the carboxyl groups of the iminodiacetate on the nanoparticle surface are deprotonated (negatively charged). This allows for the electrostatic binding of positively charged drug molecules.

  • Targeting and Uptake: The nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or by active targeting.

  • Drug Release (Acidic pH < 6.8): In the acidic tumor microenvironment or within endosomes/lysosomes after cellular uptake (pH 4.5-6.0), the carboxyl groups become protonated. This neutralizes the negative charge, weakening the electrostatic interaction with the drug and triggering its release at the target site. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing systemic side effects.

Drug_Delivery_Pathway

Caption: pH-responsive drug release from IDA-nanoparticles.

Conclusion

This compound is a potent and environmentally friendly chelating agent with a diverse range of applications. Its ability to form stable complexes with numerous metal ions, coupled with its biodegradability, makes it a valuable tool in industrial processes, catalysis, and, increasingly, in the development of advanced biomedical technologies such as targeted drug delivery systems. The quantitative data on its stability constants and the established experimental protocols for its synthesis and characterization provide a solid foundation for further research and application development in various scientific disciplines.

References

An In-depth Technical Guide on the Biodegradability of N-(2-Hydroxyethyl)iminodiacetic Acid (HEIDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA), a chelating agent with a variety of applications in industrial processes and consumer products, is recognized for its favorable environmental profile, particularly its biodegradability. This technical guide provides a comprehensive overview of the available information on the biodegradability of HEIDA. While specific quantitative data from standardized ready biodegradability tests are not publicly available, this document synthesizes information from patent literature and scientific reviews to discuss the nature of its biodegradability. Furthermore, this guide outlines the typical experimental protocols for the types of studies HEIDA has reportedly undergone and presents a plausible metabolic pathway for its microbial degradation.

Introduction

N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is a structural analogue of the well-known chelating agent nitrilotriacetic acid (NTA).[1] Its ability to form stable complexes with metal ions makes it a valuable ingredient in various applications, including industrial cleaning, water treatment, and as a component in bleaching processes.[2] In the context of increasing environmental regulations and a growing demand for sustainable chemical alternatives, the biodegradability of chelating agents is a critical parameter for their acceptance and use. HEIDA has been positioned as a biodegradable alternative to more persistent chelating agents like ethylenediaminetetraacetic acid (EDTA).[2]

This guide aims to consolidate the existing knowledge on the biodegradability of HEIDA, providing a technical resource for professionals in research and development.

Biodegradability of HEIDA: State of Knowledge

HEIDA is consistently referred to as a biodegradable chelating agent in scientific literature and technical documentation from chemical suppliers.[1][2] A key piece of evidence comes from the patent literature, which explicitly states that HEIDA is biodegradable in both the semi-continuous activated sludge test (ASTM D-2667) and the modified Sturm test (OECD 301B).[3] These tests are standard methods for assessing the biodegradability of chemical substances.

The ASTM D-2667 test is a simulation of a wastewater treatment environment, designed to determine the extent to which a compound is removed by microbial action. The OECD 301B test, also known as the CO₂ Evolution Test, is a stringent, ready biodegradability test that measures the amount of carbon dioxide produced during the microbial degradation of a substance.[3] A substance that passes these tests is considered to be readily biodegradable and is not expected to persist in the environment.

Despite these assertions, specific quantitative results from these tests for HEIDA, such as the percentage of degradation over the standard 28-day test period, are not available in the public domain. This information is likely held as proprietary data by the manufacturers.

Data Presentation

As detailed in the previous section, publicly available quantitative data on the biodegradability of HEIDA is limited. The following table summarizes the types of biodegradability tests that HEIDA has been reported to undergo.

Test MethodDescriptionReported Outcome for HEIDAQuantitative Data
ASTM D-2667 Semi-continuous activated sludge test, simulates a wastewater treatment plant.Biodegradable[3]Not publicly available
OECD 301B (Modified Sturm Test) Ready biodegradability test measuring CO₂ evolution.Biodegradable[3]Not publicly available

Experimental Protocols

The following sections describe the general methodologies for the biodegradability tests that HEIDA has reportedly been subjected to. These protocols are based on the official guidelines for these tests.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test method is designed to evaluate the ultimate biodegradability of an organic compound in an aerobic aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a wastewater treatment plant and incubated under aerobic conditions in the dark. The amount of carbon dioxide produced from the microbial degradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO₂ production (ThCO₂), which is calculated from the molecular formula of the test substance.

Key Experimental Parameters:

  • Test Substance Concentration: Typically 10 to 20 mg of total organic carbon (TOC) per liter.

  • Inoculum: Activated sludge from a wastewater treatment plant, not adapted to the test substance.

  • Test Duration: 28 days.

  • Temperature: 20 ± 1 °C.

  • pH: Maintained between 7.4 and 8.5.

  • CO₂ Measurement: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration, or by using a total organic carbon (TOC) analyzer.

  • Pass Level for Ready Biodegradability: ≥ 60% of ThCO₂ is produced within a 10-day window during the 28-day test period.

Experimental Workflow for OECD 301B Test

cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis A Prepare Mineral Medium B Add Test Substance (HEIDA) A->B C Inoculate with Activated Sludge B->C D Incubate in the Dark at 20°C C->D E Aerate with CO2-free Air F Trap Evolved CO2 E->F G Quantify CO2 F->G H Calculate % Biodegradation G->H Start Start Test Acclimation Acclimation Phase: Daily addition of HEIDA Start->Acclimation SteadyState Steady-State Phase: Monitor effluent concentration Acclimation->SteadyState Analysis Analyze Influent and Effluent HEIDA Concentration SteadyState->Analysis End End Test SteadyState->End Criteria met Calculation Calculate % Biodegradation Analysis->Calculation Calculation->SteadyState Continue monitoring HEIDA N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) Intermediate1 Glyoxylic Acid + N-(2-Hydroxyethyl)glycine HEIDA->Intermediate1 Oxidative Cleavage Intermediate2 Glycine + Glycolic Acid Intermediate1->Intermediate2 Hydrolysis Intermediate3 Further Metabolism Intermediate2->Intermediate3 Deamination/ Oxidation CO2_H2O CO2 + H2O + Biomass Intermediate3->CO2_H2O Mineralization

References

An In-Depth Technical Guide to the Solubility of (2-Hydroxyethyl)iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2-Hydroxyethyl)iminodiacetic acid (HEIDA), a compound of significant interest in various scientific and industrial fields, including its role as a chelating agent and in organic synthesis. Understanding the solubility of HEIDA in different solvents is crucial for its application in formulation development, analytical chemistry, and biochemical assays.

Core Concepts in HEIDA Solubility

This compound is a polar molecule, a characteristic that fundamentally governs its solubility. Its structure, featuring two carboxylic acid groups, a tertiary amine, and a hydroxyl group, allows for multiple points of interaction with solvent molecules through hydrogen bonding and dipole-dipole forces.

Factors Influencing Solubility:
  • Polarity of the Solvent: As a polar compound, HEIDA is most readily soluble in polar solvents. The principle of "like dissolves like" is central to predicting its solubility in various media.

  • pH of the Medium: HEIDA is an amino dicarboxylic acid, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. The pH of an aqueous solution will significantly alter the ionization state of these groups, thereby influencing solubility. In alkaline solutions, the carboxylic acid groups are deprotonated to form carboxylate salts, which are generally more soluble in water.

  • Temperature: The dissolution of most solid compounds, including HEIDA, is an endothermic process. Therefore, an increase in temperature generally leads to an increase in solubility. However, the extent of this effect can vary depending on the solvent.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

SolventTemperature (°C)Solubility
Water2518.61 g/L
0.1 M Sodium HydroxideNot Specified50 mg/mL (described as "clear")

Further research is ongoing to supplement this table with data for common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) at various temperatures.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful application of HEIDA. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like HEIDA.

Shake-Flask Method (for Thermodynamic Solubility)

This is a widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound.

Materials:

  • This compound powder

  • Selected solvent(s)

  • Glass flasks with stoppers

  • Constant temperature shaker bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

  • Preparation: Add an excess amount of HEIDA to a series of flasks containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent is recommended.

  • Quantification: Analyze the concentration of HEIDA in the filtered supernatant using a validated analytical method.

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid HEIDA is determined.

    • Chromatographic/Spectroscopic Analysis: The saturated solution is appropriately diluted and analyzed by a technique such as HPLC or UV-Vis spectrophotometry against a calibration curve of known HEIDA concentrations.

  • Data Reporting: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

Gravimetric Analysis Protocol

This method is a straightforward approach for determining solubility, particularly when a pure, non-volatile solute is used.

Materials:

  • Saturated solution of HEIDA

  • Evaporating dish

  • Analytical balance

  • Drying oven

  • Pipette

Procedure:

  • Sample Preparation: Accurately pipette a known volume of the filtered, saturated HEIDA solution into a pre-weighed, clean, and dry evaporating dish.

  • Evaporation: Gently heat the evaporating dish to evaporate the solvent. This should be done in a fume hood.

  • Drying: Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the decomposition point of HEIDA to remove any residual solvent.

  • Weighing: After drying to a constant weight, cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculation: The mass of the dissolved HEIDA is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility

(2-Hydroxyethyl)iminodiacetic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (2-Hydroxyethyl)iminodiacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (HEIDA), a compound commonly used in chemical synthesis and research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

ClassificationCategoryHazard Statement Code
Skin Irritation2H315
Eye Irritation2AH319
Specific target organ toxicity — single exposure (Respiratory system)3H335

Table 2: Hazard Statements and Precautionary Measures

CodeStatement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust.[1]
P264 Wash skin thoroughly after handling.[1]
P271 Use only outdoors or in a well-ventilated area.[1]
P280 Wear protective gloves/ eye protection/ face protection.[1]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P304 + P340 + P312 IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P332 + P313 If skin irritation occurs: Get medical advice/ attention.
P337 + P313 If eye irritation persists: Get medical advice/ attention.
P362 Take off contaminated clothing and wash before reuse.
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.[1]
P501 Dispose of contents/ container to an approved waste disposal plant.

Toxicological and Physical Data

The toxicological properties of this material have not been fully investigated.[2] However, available data is presented below.

Table 3: Toxicological Data

TestSpeciesRouteValueReference
LD50MouseIntraperitoneal100 mg/kg[3]

Table 4: Physical and Chemical Properties

PropertyValueReference
AppearanceWhite powder[3]
Melting Point178 °C (352 °F)
Decomposition Temperature352.4 °F[3]
Molecular Weight177.16 g/mol [4]
Storage Temperature2-8°C[5]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

General Handling Protocol
  • Ventilation: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

    • Skin Protection: Wear protective gloves and a lab coat.[1][2] Inspect gloves prior to use.

    • Respiratory Protection: If dust is generated, use an approved dust respirator (e.g., N95).[3][6]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[3]

  • Dust Control: Minimize dust generation and accumulation.[2] Use dry clean-up procedures and avoid sweeping that generates dust.[3]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[2][3]

First Aid Measures

In case of exposure, follow these steps immediately:

  • Eye Contact:

    • Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

    • Ensure complete irrigation of the eye by keeping eyelids apart.[3]

    • If contact lenses are present, remove them if it is easy to do so. Continue rinsing.

    • Seek immediate medical attention from an ophthalmologist.

  • Skin Contact:

    • Immediately remove all contaminated clothing, including footwear.[3]

    • Flush skin and hair with running water and soap, if available, for at least 15 minutes.[2][3]

    • Seek medical attention if irritation develops or persists.[3]

  • Inhalation:

    • Remove the individual from the contaminated area to fresh air immediately.[2]

    • Lay the person down and keep them warm and rested.[3]

    • If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]

    • Seek immediate medical attention.[2]

  • Ingestion:

    • If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[2]

    • Do NOT induce vomiting.[2]

    • Never give anything by mouth to an unconscious person.[2]

    • Seek immediate medical attention.[2]

Accidental Release Measures
  • Minor Spills:

    • Clean up all spills immediately.[3]

    • Avoid breathing dust and contact with skin and eyes.[3]

    • Wear appropriate PPE.[3]

    • Use dry clean-up procedures. Sweep up, shovel up, or vacuum the material.[3]

    • Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[3]

  • Major Spills:

    • Alert personnel in the area and notify emergency responders.[3]

    • Control personal contact by wearing appropriate protective clothing.[3]

    • Prevent spillage from entering drains or water courses.[3]

    • For dry spills, use dry clean-up procedures and avoid generating dust.[3]

    • For wet spills, vacuum or shovel up the material and place it in labeled containers for disposal.[3]

    • Wash the area down with large amounts of water and prevent runoff into drains.[3]

Fire-Fighting Measures
  • Extinguishing Media: Use foam, dry chemical powder, carbon dioxide, or water spray.[2][3]

  • Hazards from Combustion: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3] The material is a combustible solid that burns but does not easily propagate flame.[3] Dust clouds may form an explosive mixture with air.[3]

  • Firefighter Protection: Wear a self-contained breathing apparatus and full protective gear.[2]

Visual Safety Guides

The following diagrams illustrate key safety workflows and hazard relationships for working with this compound.

GHS_Classification cluster_product This compound cluster_hazards GHS Hazard Classifications Product HEIDA H315 H315: Causes skin irritation Product->H315 H319 H319: Causes serious eye irritation Product->H319 H335 H335: May cause respiratory irritation Product->H335

Caption: GHS Hazard Classification for HEIDA.

Lab_Safety_Workflow Start Start: Handling HEIDA Assess Assess Risks & Review SDS Start->Assess PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Handle Handle with Care (Avoid Dust Generation) Ventilation->Handle Store Store Properly Handle->Store Dispose Dispose of Waste Correctly Store->Dispose End End of Procedure Dispose->End

Caption: General Laboratory Safety Workflow.

First_Aid_Decision_Tree cluster_routes Route of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion ActionSkin Remove clothing, wash with soap & water for 15 min Skin->ActionSkin ActionEyes Rinse with water for 15 min, remove contacts Eyes->ActionEyes ActionInhale Move to fresh air, keep warm, give oxygen if needed Inhalation->ActionInhale ActionIngest Rinse mouth, drink water, DO NOT induce vomiting Ingestion->ActionIngest Medical Seek Immediate Medical Attention ActionSkin->Medical ActionEyes->Medical ActionInhale->Medical ActionIngest->Medical

Caption: First Aid Decision Tree for HEIDA Exposure.

References

The Synthesis of HEIDA: A Technical Guide on its Discovery and Core Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) is a versatile chelating agent with significant applications ranging from use in radiopharmaceuticals to industrial processes. Its development has been driven by the need for effective and biodegradable metal ion control. This in-depth technical guide provides a comprehensive overview of the discovery and history of HEIDA synthesis, detailing the core methodologies for its preparation. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the synthetic processes.

Discovery and History

Core Synthetic Methodologies

There are three primary routes for the synthesis of HEIDA, each with its own advantages and disadvantages:

  • Carboxymethylation of Monoethanolamine: This is a common and straightforward method involving the reaction of monoethanolamine with a haloacetic acid, typically sodium chloroacetate, in an alkaline medium.

  • The Cyanomethylation Pathway: This route involves the reaction of monoethanolamine with formaldehyde and a cyanide source, followed by hydrolysis of the resulting nitrile intermediates.

  • Dehydrogenation of N-(2-hydroxyethyl)glycine: This method involves the catalytic dehydrogenation of N-(2-hydroxyethyl)glycine to form HEIDA.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for HEIDA production depends on factors such as desired purity, scale of production, and available starting materials. The following table summarizes key quantitative data for each of the primary methods.

Parameter Carboxymethylation Cyanomethylation Pathway Dehydrogenation of N-(2-hydroxyethyl)glycine
Primary Reactants Monoethanolamine, Sodium ChloroacetateMonoethanolamine, Formaldehyde, Hydrogen CyanideN-(2-hydroxyethyl)glycine
Typical Yield ~63-64%>90% (conversion from intermediate)High (specific yield data varies)
Reaction Temperature 80°CRoom Temperature to 105°C140°C to 200°C
Reaction Time 2 hours3 hours (hydrolysis step)1 to 10 hours
Key Advantages Readily available starting materials.High yield and conversion rates.Can utilize an intermediate from other processes.
Key Disadvantages Moderate yields.Use of highly toxic hydrogen cyanide.Requires a pre-synthesized intermediate.

Detailed Experimental Protocols

Method 1: Carboxymethylation of Monoethanolamine

This protocol is based on the reaction of monoethanolamine with sodium chloroacetate.

Materials:

  • Monoethanolamine

  • Sodium Chloroacetate

  • Sodium Hydroxide

  • Water

  • Hydrochloric Acid (for acidification)

Procedure:

  • In a reaction vessel, dissolve sodium chloroacetate in water.

  • Add monoethanolamine to the solution.

  • Slowly add a solution of sodium hydroxide while maintaining the temperature at approximately 80°C.

  • Continue stirring the reaction mixture at 80°C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with hydrochloric acid to precipitate the HEIDA.

  • Filter the precipitate and wash with cold water.

  • Dry the resulting solid to obtain N-(2-hydroxyethyl)iminodiacetic acid.

Method 2: The Cyanomethylation Pathway

This protocol describes a multi-step synthesis of HEIDA starting from 2-hydroxyethylamine (monoethanolamine) and glycolonitrile, followed by hydrolysis.

Materials:

  • 2-Hydroxyethylamine

  • Glycolonitrile (40% aqueous solution)

  • Sodium Hydroxide (50% solution)

  • Water

Procedure:

Step 1: Synthesis of N-cyanomethylamino-2-ethanol (I)

  • In a 50 mL round bottom flask equipped with a magnetic stir bar, combine 2.0 g (0.033 mol) of 2-hydroxyethylamine and 30 mL of water.

  • While stirring the solution, add 4.67 g (0.033 mol) of 40% aqueous glycolonitrile dropwise.

  • Continue stirring the solution at room temperature for 2 hours. The completion of the reaction can be monitored by 13C NMR.

Step 2: Hydrolysis to N-carboxymethylamino-2-ethanol (II)

  • To the solution from Step 1, add 2.62 g of 50% NaOH.

  • Stir the mixture at room temperature for 3 hours to complete the hydrolysis.

Step 3: Synthesis of N-carboxymethyl-N-cyanomethylamino-2-ethanol (III)

  • To the solution of intermediate (II) at room temperature, add 4.62 g (0.033 mol) of 40% aqueous glycolonitrile dropwise.

  • Stir for 30 minutes at room temperature. Reaction completion can be monitored by 13C NMR.

Step 4: Hydrolysis to N-(2-hydroxyethyl)iminodiacetic acid (IV)

  • To the aqueous solution of intermediate (III), add 2.62 g of 50% NaOH.

  • Stir at room temperature for 3 hours to complete the final hydrolysis, yielding the sodium salt of HEIDA. The conversion to the final product is reported to be in excess of 90%.

Method 3: Dehydrogenation of N-(2-hydroxyethyl)glycine

This protocol outlines the general procedure for the catalytic dehydrogenation of N-(2-hydroxyethyl)glycine.

Materials:

  • N-(2-hydroxyethyl)glycine

  • Sodium Hydroxide

  • Metal-containing catalyst (e.g., copper-based)

  • Water

Procedure:

  • Prepare an aqueous solution of N-(2-hydroxyethyl)glycine and a strong base such as sodium hydroxide.

  • Introduce a metal-containing catalyst (e.g., a copper-containing catalyst) to the reaction mixture.

  • Heat the reaction mixture to a temperature in the range of 140°C to 200°C under pressure.

  • Maintain the reaction for a period of 1 to 10 hours until the dehydrogenation is complete.

  • After the reaction, cool the mixture and separate the catalyst.

  • The resulting solution contains the salt of HEIDA, which can be isolated by acidification.

Visualized Workflows and Pathways

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.

HEIDA_Synthesis_Pathways cluster_0 Carboxymethylation Route cluster_1 Cyanomethylation Route cluster_2 Dehydrogenation Route MEA0 Monoethanolamine HEIDA0 HEIDA MEA0->HEIDA0 NaOH, 80°C NaCA Sodium Chloroacetate NaCA->HEIDA0 MEA1 Monoethanolamine Intermediate1 N-cyanomethylamino- 2-ethanol MEA1->Intermediate1 GN1 Glycolonitrile GN1->Intermediate1 Intermediate2 N-carboxymethylamino- 2-ethanol Intermediate1->Intermediate2 NaOH (Hydrolysis) Intermediate3 N-carboxymethyl-N- cyanomethylamino-2-ethanol Intermediate2->Intermediate3 GN2 Glycolonitrile GN2->Intermediate3 HEIDA1 HEIDA Intermediate3->HEIDA1 NaOH (Hydrolysis) HEG N-(2-hydroxyethyl)glycine HEIDA2 HEIDA HEG->HEIDA2 Catalyst, NaOH, 140-200°C

Caption: Major synthetic pathways to HEIDA.

Experimental_Workflow start Start: Reactant Preparation reaction Reaction under Controlled Conditions (Temp, Time, pH) start->reaction monitoring Reaction Monitoring (e.g., NMR, HPLC) reaction->monitoring monitoring->reaction Continue Reaction workup Reaction Work-up (e.g., Cooling, Quenching) monitoring->workup Reaction Complete isolation Product Isolation (e.g., Precipitation, Filtration) workup->isolation purification Purification (e.g., Recrystallization) isolation->purification analysis Final Product Analysis (Purity, Identity) purification->analysis end End: Pure HEIDA analysis->end

Caption: General experimental workflow for HEIDA synthesis.

Conclusion

The synthesis of HEIDA has evolved to include several viable methods, with the carboxymethylation and cyanomethylation routes being the most prominent. While the cyanomethylation pathway offers high yields, the use of toxic reagents is a significant drawback. The carboxymethylation route, although providing more moderate yields, utilizes more readily handleable starting materials. The choice of a particular synthetic method will ultimately be guided by the specific requirements of the application, including scale, purity, and safety considerations. The information presented in this guide provides a solid foundation for researchers and professionals working with HEIDA, enabling informed decisions in its synthesis and application.

References

Theoretical pKa values of (2-Hydroxyethyl)iminodiacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical pKa Values of (2-Hydroxyethyl)iminodiacetic Acid

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of this compound (HEIDA). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this molecule. This document summarizes experimentally determined pKa values, details the theoretical and experimental methodologies for their determination, and presents a visual representation of the protonation equilibria.

N-(2-Hydroxyethyl)iminodiacetic acid, commonly known as HEIDA, is a chelating agent and an organic building block. It is structurally related to iminodiacetic acid and nitrilotriacetic acid.[1] As a polyprotic acid, HEIDA can exist in several protonation states depending on the pH of the solution. The pKa values, which quantify the acidity of the ionizable groups, are critical for understanding and predicting its behavior in various chemical and biological systems. These values are essential for applications in coordination chemistry, drug formulation, and environmental science, as they influence properties such as solubility, lipophilicity, and metal-binding affinity.[2][3]

Acid Dissociation Constants (pKa) of HEIDA

This compound has two carboxylic acid groups and a tertiary amine, leading to distinct protonation steps. The literature reports two primary pKa values corresponding to the dissociation of the two carboxylic acid protons. The protonation of the tertiary amine occurs at a lower pH and is often associated with the first pKa value, while the second deprotonation corresponds to the second carboxylic acid group.

Table 1: Summary of pKa Values for this compound

pKa ValueReported ValueMethod of DeterminationConditions
pKa12.2Experimental25°C, µ=0.1
pKa28.65Experimental25°C, µ=0.1

Methodologies for pKa Determination

The determination of pKa values can be approached through both experimental measurements and theoretical calculations.

Experimental Protocols

Potentiometric Titration

Potentiometric titration is a standard method for the experimental determination of pKa values.[4] The protocol involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Detailed Protocol:

  • Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[4]

  • Sample Preparation: A solution of HEIDA of a known concentration (e.g., 1 mM) is prepared in purified water. An inert electrolyte, such as 0.15 M potassium chloride, is added to maintain a constant ionic strength.[4]

  • Titration: The solution is placed in a thermostatted vessel and purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[4]

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the HEIDA solution.

  • After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.[4]

  • Data Analysis: The recorded pH values are plotted against the volume of titrant added. The pKa values are determined from the inflection points of the resulting sigmoid titration curve.[5]

Theoretical and Computational Protocols

Theoretical pKa prediction offers a powerful alternative to experimental methods, especially for novel compounds or for high-throughput screening.[3][6] These methods are broadly categorized into quantum mechanical approaches and empirical or machine learning-based models.

Quantum Mechanical (QM) Methods

QM methods calculate the pKa from first principles by determining the Gibbs free energy change of the dissociation reaction.[2]

Workflow for QM-based pKa Prediction:

  • Structure Optimization: The 3D structures of the protonated and deprotonated forms of HEIDA are optimized in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31+G(d).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: The free energy of solvation for each species is calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.[7] This step is crucial as it accounts for the effect of the solvent (typically water).

  • pKa Calculation: The pKa is calculated using the following thermodynamic relationship:

    • ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA)

    • pKa = ΔG_aq / (2.303 * RT) where ΔG_aq is the Gibbs free energy of dissociation in the aqueous phase, and G_aq(H⁺) is the solvation free energy of the proton, which is a well-established value.

Empirical and Machine Learning Methods

These methods predict pKa based on the chemical structure by leveraging large databases of experimental pKa values. They often employ Quantitative Structure-Activity Relationship (QSAR) models.[2]

Workflow for Empirical pKa Prediction:

  • Descriptor Calculation: The 2D or 3D structure of HEIDA is used to calculate a set of numerical descriptors that encode its structural and electronic features.

  • Model Application: These descriptors are fed into a pre-trained statistical or machine learning model (e.g., support vector machines, neural networks) that has been developed using a large dataset of molecules with known pKa values.[2]

  • pKa Prediction: The model outputs the predicted pKa values for the ionizable centers in the molecule. Commercial software packages like ACD/Labs and ChemAxon utilize these types of methods.

Visualization of Protonation Equilibria

The protonation and deprotonation of this compound can be visualized as a series of equilibria. The following diagram illustrates the different species of HEIDA present at various pH ranges, corresponding to its pKa values.

HEIDA_Protonation H3A_plus H₃A⁺ (Cationic) pH < 2.2 H2A H₂A (Zwitterionic) 2.2 < pH < 8.65 H3A_plus->H2A pKa₁ ≈ 2.2 HA_minus HA⁻ (Anionic) pH > 8.65 H2A->HA_minus pKa₂ ≈ 8.65 A2_minus A²⁻ (Dianionic) (High pH) HA_minus->A2_minus pKa₃ (Alcohol) (very high pH)

Caption: Protonation equilibria of this compound (HEIDA).

References

Methodological & Application

Application Notes: (2-Hydroxyethyl)iminodiacetic Acid in Metal Ion Chelation

Author: BenchChem Technical Support Team. Date: December 2025

(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is a versatile chelating agent used across various scientific and industrial fields. As a biodegradable, strong metal chelator, it presents an effective alternative to traditional agents like nitrilotriacetic acid (NTA). Its structure, featuring a hydroxyethyl group and two carboxymethyl groups attached to a central nitrogen atom, allows it to act as a tridentate or potentially tetradentate ligand, forming stable complexes with a wide range of metal ions.

The chelation mechanism involves the coordination of metal ions through the lone pair of electrons on the nitrogen atom and the negatively charged oxygen atoms of the carboxylate groups.[1] This forms stable, five-membered chelate rings, which enhances the stability of the resulting metal complex.[2] The presence of the hydroxyethyl group can also influence the solubility and stability of the complexes.[3]

Key Applications:

  • Environmental Remediation: HEIDA is used to chelate metal ions in environmental contexts. It can be used as a chelating agent for Fe(III) ions, which improves the performance of Fenton's reaction for the destruction of pollutants like perchloroethylene in soil. The core structure, iminodiacetic acid (IDA), is effective in adsorbing and removing toxic heavy metal ions such as Cr(VI), Pb(II), Cu(II), and Ni(II) from aqueous solutions.[1][2]

  • Radiopharmaceutical Development: Derivatives of HEIDA are crucial in nuclear medicine. For example, Technetium-99m labeled HIDA (Tc-99m HIDA) is a well-established radiopharmaceutical used for hepatobiliary imaging to evaluate liver and gallbladder function.[4] The chelating agent securely binds the radioactive technetium-99m, allowing it to be safely administered and tracked as it is processed by the hepatobiliary system.[4]

  • Catalysis: HEIDA-metal complexes can serve as catalysts in chemical synthesis. Oxorhenium(V) complexes with HEIDA are used for the carboxylation of ethane, while Vanadium complexes with HEIDA are employed for the peroxidative hydroxylation of benzene.

  • Biochemical Research: In laboratory settings, HEIDA can be used to control the concentration of free metal ions in solution, which is critical for studying the function of metalloenzymes and other biological processes that are sensitive to metal ion concentrations.

Quantitative Data

The stability and effectiveness of a chelating agent are quantitatively described by its stability constants and removal efficiency. Higher stability constants indicate stronger binding to metal ions.[5][6]

Table 1: Heavy Metal Ion Removal Efficiency using Iminodiacetic Acid (IDA) Functionalized Resin This table summarizes the removal efficiency of the core functional group of HEIDA for various heavy metal ions from aqueous solutions.

Metal IonRemoval Efficiency (%)
Cr(VI)99.7%
Ni(II)65%
Pb(II)59%
Cd(II)28%
(Data sourced from Misra RK, et al. J Hazard Mater. 2011, as cited in[1])

Table 2: Logarithmic Stability Constants (log K) for Divalent Metal Complexes with 3-Hydroxypropyliminodiacetic Acid Data for 3-Hydroxypropyliminodiacetic acid, a close structural analog of HEIDA, is presented to illustrate typical complex stability. Measurements were taken at 30°C and an ionic strength of 0.1.[3] K1 represents the 1:1 ligand-to-metal complex, and K2 represents the 2:1 complex.

Metal Ionlog K₁log K₂
Cu(II)11.236.67
Ni(II)9.806.40
Co(II)8.865.86
Zn(II)8.85
Cd(II)7.69
Mn(II)6.25
(Data sourced from Chaberek, S., & Martell, A. E. (1952). J. Am. Chem. Soc., 74(23), 5057-5060.[3])

Visualizations

G cluster_HEIDA HEIDA Structure cluster_Metal Metal Ion cluster_Complex HEIDA-Metal Complex HEIDA HO-CH₂-CH₂-N⁺H(CH₂COO⁻)₂ Complex [M(HEIDA)] complex HEIDA->Complex Chelation Metal Mⁿ⁺ Metal->Complex note Coordination bonds form between the metal ion (Mⁿ⁺) and the nitrogen and carboxylate oxygen atoms of HEIDA. Complex->note

Caption: Mechanism of HEIDA metal ion chelation.

G start Start prep_solution 1. Prepare aqueous solution containing target metal ions (e.g., 100 mg/L). start->prep_solution add_heida 2. Introduce HEIDA-functionalized material (e.g., resin) to the solution. prep_solution->add_heida incubate 3. Incubate mixture under controlled pH and temperature with agitation. add_heida->incubate separate 4. Separate the solid material from the solution (e.g., filtration, centrifugation). incubate->separate analyze 5. Analyze the supernatant for residual metal ion concentration (e.g., via ICP-AES). separate->analyze calculate 6. Calculate removal efficiency. analyze->calculate end End calculate->end

Caption: Experimental workflow for heavy metal adsorption.

Applications cluster_remediation Environmental Remediation cluster_pharma Drug Development cluster_catalysis Catalysis center HEIDA This compound remediation_1 Heavy Metal Removal (e.g., Cr, Pb, Cu) center->remediation_1 Chelates Toxic Metals pharma_1 Radiopharmaceuticals (e.g., 99mTc-HIDA Imaging) center->pharma_1 Binds Radioisotopes catalysis_1 Organic Synthesis (e.g., Carboxylation) center->catalysis_1 Forms Catalytic Complexes remediation_2 Enhanced Fenton's Reaction

Caption: Overview of HEIDA's primary applications.

Experimental Protocols

The following are generalized protocols intended to serve as a starting point for researchers. Specific parameters such as concentration, pH, temperature, and incubation time should be optimized for each specific application.

Protocol 1: Heavy Metal Adsorption from Aqueous Solution

This protocol describes a general method for evaluating the capacity of HEIDA or a HEIDA-functionalized material to remove heavy metal ions from water, based on methodologies for similar chelating agents.[2]

Materials:

  • This compound or HEIDA-functionalized resin

  • Stock solutions (e.g., 1000 mg/L) of target heavy metal ions (e.g., Cu²⁺, Pb²⁺, Ni²⁺)

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Deionized water

  • Conical flasks or beakers

  • Orbital shaker

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) instrument

Procedure:

  • Preparation of Metal Solution: Prepare a working solution of the target metal ion (e.g., 100 mg/L) by diluting the stock solution with deionized water. Adjust the pH of the solution to the desired value (e.g., pH 5-7), as pH significantly affects chelation efficiency.

  • Adsorption Experiment:

    • Add a known quantity of the HEIDA-functionalized adsorbent (e.g., 200 mg of resin) to a fixed volume of the metal ion solution (e.g., 50 mL).[1]

    • Place the flask on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C).

    • Take samples at various time points (e.g., 15, 30, 60, 90, 120 minutes) to determine the kinetics of adsorption.

  • Sample Analysis:

    • At each time point, withdraw a small aliquot of the mixture.

    • Immediately filter the aliquot to separate the adsorbent from the solution.

    • Analyze the filtrate for the remaining concentration of the metal ion using ICP-AES or AAS.

  • Data Analysis: Calculate the removal efficiency (%) at each time point using the following equation:

    • Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

    • Where C₀ is the initial metal ion concentration and Cₜ is the concentration at time 't'.

Protocol 2: General Procedure for Radiolabeling with Technetium-99m

This protocol outlines a generalized "kit-based" method for labeling a HEIDA-derivative with Technetium-99m (99mTc), inspired by the preparation of Tc-99m HIDA for diagnostic imaging.[4] Note: All work with radioactive materials must be performed in a certified facility following all institutional and regulatory safety protocols.

Materials:

  • HEIDA-derivative ligand (e.g., N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid)

  • A reducing agent (e.g., Stannous Chloride, SnCl₂)

  • Sterile, pyrogen-free sodium pertechnetate (Na⁹⁹ᵐTcO₄) solution from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Sterile, evacuated vials

  • Nitrogen gas source

  • Radiometric dose calibrator

  • Instant Thin-Layer Chromatography (ITLC) system for quality control

Procedure:

  • Kit Preparation (Aseptic Technique):

    • In a sterile vial, dissolve the HEIDA-derivative ligand and the stannous chloride reducing agent in a suitable buffer under an inert nitrogen atmosphere to prevent oxidation of the Sn(II).

    • Lyophilize (freeze-dry) the mixture to create a stable, long-shelf-life "kit."

  • Radiolabeling:

    • Using a shielded syringe, draw the required activity of sterile sodium pertechnetate (Na⁹⁹ᵐTcO₄) solution from the generator eluate.

    • Inject the pertechnetate solution into the lyophilized kit vial.

    • Gently swirl the vial to ensure complete dissolution and reaction. Allow the mixture to incubate at room temperature for a specified time (e.g., 10-15 minutes). The Sn(II) reduces the pertechnetate (TcO₄⁻), and the reduced ⁹⁹ᵐTc is then chelated by the HEIDA ligand.

  • Quality Control:

    • Before administration, determine the radiochemical purity of the final product.

    • Using an ITLC system, spot a small amount of the labeled compound onto the strip.

    • Develop the chromatogram using appropriate mobile phases to separate the desired ⁹⁹ᵐTc-HEIDA complex from impurities like free pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂).

    • The radiochemical purity should typically be >95% for clinical use.

  • Dose Measurement:

    • Measure the total activity of the final preparation in a dose calibrator to ensure it is within the prescribed range for the intended application.

References

Application of HEIDA in Immobilized Metal Affinity Chromatography (IMAC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to HEIDA in IMAC

Immobilized Metal Affinity Chromatography (IMAC) is a widely utilized liquid chromatography technique for the purification of proteins and peptides, particularly those engineered to have a polyhistidine tag (His-tag).[1][2] The principle of IMAC is based on the specific interaction between certain amino acid residues, most notably histidine, and transition metal ions that are immobilized on a solid support via a chelating ligand.[1][3]

While iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA) are the most common chelating ligands used in commercially available IMAC resins, other ligands have been explored to modulate the selectivity and binding characteristics of the chromatography media.[1][4][5] N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) is a tridentate chelating agent, structurally similar to IDA but with a hydroxyethyl group replacing a carboxylate arm. This modification introduces a hydroxyl group that may participate in coordination with the metal ion, potentially altering the binding properties of the resulting IMAC resin.[6]

These application notes provide an overview of the potential use of HEIDA in IMAC, drawing comparisons with the well-established IDA and NTA ligands, and offer detailed protocols for its application in protein purification.

Comparison of Common IMAC Chelating Ligands

The choice of chelating ligand is a critical factor in the performance of an IMAC resin, influencing binding capacity, selectivity, and the degree of metal ion leakage.[4] IDA is a tridentate ligand, coordinating the metal ion with one nitrogen and two carboxyl groups, while NTA is a tetradentate ligand, providing an additional carboxyl group for metal coordination.[1][5] HEIDA, like IDA, is a tridentate chelator. The key structural and functional differences are summarized below.

FeatureIminodiacetic Acid (IDA)Nitrilotriacetic Acid (NTA)N-(2-hydroxyethyl)iminodiacetic acid (HEIDA)
Coordination Tridentate (1 N, 2 O)[1]Tetradentate (1 N, 3 O)[1]Tridentate (1 N, 2 O from carboxyl, potential for 1 O from hydroxyl)
Metal Ion Binding Weaker, higher potential for metal leaching[5]Stronger, lower metal leaching[5]Potentially stronger than IDA due to the hydroxyl group, but likely weaker than NTA.
Protein Binding Capacity Generally higher than NTA for some proteins.[7]Generally lower than IDA but with higher purity.[4][7]Hypothetically, may be similar to or slightly lower than IDA.
Selectivity Lower, may result in more non-specific binding.[5]Higher, resulting in purer protein fractions.[4]Potentially higher selectivity for certain amino acids compared to IDA.[6]
Biodegradability Not a primary feature.Not a primary feature.Described as a biodegradable chelating agent.[8]

Quantitative Data Summary

The performance of an IMAC resin is quantified by several parameters, including its dynamic binding capacity for a specific protein and the purity of the eluted protein. The following table provides a comparative summary of typical performance characteristics for IDA, NTA, and hypothetical values for a HEIDA-based resin.

Disclaimer: The quantitative data for HEIDA-IMAC resin is hypothetical and for illustrative purposes only, as specific experimental data was not available in the public domain at the time of this writing. These values are estimated based on the structural similarities of HEIDA to IDA.

ParameterNi-IDA ResinNi-NTA ResinNi-HEIDA Resin (Hypothetical)
Dynamic Binding Capacity (mg/mL resin) 15 - 4010 - 3010 - 35
Eluted Protein Purity Good to HighVery HighHigh
Metal Ion Leaching ModerateLowLow to Moderate
Recommended Imidazole in Wash Buffer (mM) 20 - 4040 - 6030 - 50
Recommended Imidazole for Elution (mM) 150 - 300250 - 500200 - 400

Experimental Protocols

The following protocols are provided as a general guideline for the use of HEIDA-IMAC in the purification of His-tagged proteins. Optimization will be required for specific applications.

Protocol 1: Charging the HEIDA-IMAC Resin with Metal Ions

This protocol describes the preparation of the HEIDA-IMAC resin by charging it with a divalent metal ion, typically Ni²⁺ or Co²⁺.

Materials:

  • HEIDA-IMAC agarose resin

  • 0.1 M solution of metal salt (e.g., NiSO₄, CoCl₂) in deionized water

  • Deionized water

  • Chromatography column

Procedure:

  • Prepare a 50% slurry of the HEIDA-IMAC resin in deionized water.

  • Pack the desired amount of resin into a chromatography column and allow the water to drain.

  • Wash the resin with 5-10 column volumes (CV) of deionized water.

  • Load 2 CV of the 0.1 M metal salt solution onto the column.

  • Wash the column with 5-10 CV of deionized water to remove any unbound metal ions.

  • The column is now charged and ready for equilibration.

Protocol 2: Purification of a His-tagged Protein under Native Conditions

This protocol outlines the purification of a soluble His-tagged protein from a clarified cell lysate.

Materials:

  • Charged HEIDA-IMAC column

  • Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 30-50 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0

  • Clarified cell lysate containing the His-tagged protein

Procedure:

  • Equilibration: Equilibrate the charged HEIDA-IMAC column with 5-10 CV of Binding Buffer.

  • Sample Loading: Apply the clarified cell lysate to the column at a flow rate of 1-2 mL/min. Collect the flow-through for analysis.

  • Washing: Wash the column with 10-15 CV of Wash Buffer, or until the absorbance at 280 nm returns to baseline. This step removes non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to determine the purity of the eluted protein.

Protocol 3: Resin Regeneration and Storage

This protocol describes how to strip the metal ions from the resin and prepare it for recharging or storage.

Materials:

  • Used HEIDA-IMAC column

  • Stripping Buffer: 50 mM sodium phosphate, 300 mM NaCl, 100 mM EDTA, pH 8.0

  • Deionized water

  • 20% Ethanol

Procedure:

  • Wash the column with 5-10 CV of deionized water.

  • Apply 5-10 CV of Stripping Buffer to the column to remove the bound metal ions. The resin will typically change color.

  • Wash the column with 10-15 CV of deionized water to remove all traces of EDTA.

  • The resin is now uncharged and can be recharged with a different metal ion (following Protocol 1) or prepared for storage.

  • For storage, equilibrate the resin with 20% ethanol and store at 4°C.

Visualizations

The following diagrams illustrate key concepts and workflows related to HEIDA-IMAC.

IMAC_Workflow cluster_prep Column Preparation cluster_purification Purification Cycle cluster_post Post-Purification Resin HEIDA Resin Slurry Packing Pack Column Resin->Packing Charging Charge with Metal Ions (e.g., Ni²⁺) Packing->Charging Equilibration Equilibrate with Binding Buffer Charging->Equilibration Loading Load Clarified Lysate Equilibration->Loading Washing Wash with Wash Buffer Loading->Washing Elution Elute with Elution Buffer Washing->Elution Analysis Analyze Fractions (SDS-PAGE) Elution->Analysis Regeneration Regenerate or Store Resin Analysis->Regeneration

Caption: General workflow for protein purification using HEIDA-IMAC.

Resin_Choice Start Start: Choose IMAC Resin Purity Is Highest Purity Critical? Start->Purity Yield Is Highest Yield Critical? Purity->Yield No NTA Choose NTA Resin Purity->NTA Yes Selectivity Need Altered Selectivity or Biodegradability? Yield->Selectivity No IDA Choose IDA Resin Yield->IDA Yes Selectivity->IDA No HEIDA Consider HEIDA Resin Selectivity->HEIDA Yes

References

Application Notes and Protocols for Phosphopeptide Enrichment Using (2-Hydroxyethyl)iminodiacetic Acid (HEIDA)-Functionalized Magnetic Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of the phosphoproteome, however, is challenging due to the low stoichiometry of phosphorylation and the wide dynamic range of protein abundance. Effective enrichment of phosphopeptides from complex biological samples is therefore a crucial step for in-depth phosphoproteomic analysis by mass spectrometry (MS).

Immobilized Metal Affinity Chromatography (IMAC) is a widely adopted technique for the selective enrichment of phosphopeptides. This method relies on the affinity between the negatively charged phosphate groups on peptides and metal ions (e.g., Fe³⁺, Ga³⁺, Ti⁴⁺, Zr⁴⁺) chelated to a solid support. The choice of chelating ligand and the metal ion can significantly influence the selectivity and efficiency of the enrichment process.

This document provides detailed application notes and protocols for the use of (2-Hydroxyethyl)iminodiacetic acid (HEIDA)-functionalized magnetic beads for phosphopeptide enrichment. While specific protocols explicitly detailing the use of HEIDA are not widely published, the information herein is adapted from methodologies using the closely related iminodiacetic acid (IDA) functionalized onto poly(2-hydroxyethyl methacrylate)-based magnetic microspheres. This chemistry provides a hydrophilic environment, potentially reducing non-specific binding and improving the recovery of phosphopeptides.

Principle of HEIDA-based Phosphopeptide Enrichment

This compound (HEIDA) is a tridentate chelating agent that can be covalently attached to a support matrix, such as magnetic beads. The hydroxyl group of HEIDA can be exploited for immobilization onto supports containing reactive groups, while the iminodiacetic acid moiety coordinates with trivalent metal ions like iron (Fe³⁺) or gallium (Ga³⁺). These immobilized metal ions serve as the affinity capture sites for phosphopeptides. The workflow involves the binding of phosphopeptides to the HEIDA-metal ion complex under acidic conditions, washing to remove non-phosphorylated peptides, and subsequent elution of the enriched phosphopeptides under basic conditions for downstream analysis by mass spectrometry.

Experimental Protocols

Protocol 1: Preparation and Digestion of Protein Samples

This protocol outlines the general steps for preparing protein lysates from cell cultures or tissues for subsequent phosphopeptide enrichment.

Materials:

  • Lysis Buffer (e.g., 8 M Urea, 50 mM Tris-HCl pH 8.5, 1x PhosSTOP™ phosphatase inhibitor cocktail, 1x cOmplete™ protease inhibitor cocktail)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Trifluoroacetic Acid (TFA)

  • Sep-Pak C18 cartridges or equivalent for desalting

Procedure:

  • Cell Lysis: Lyse cells or homogenized tissue in Lysis Buffer on ice. Sonicate the lysate to shear DNA and reduce viscosity.

  • Protein Quantification: Determine the protein concentration using a compatible assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM NH₄HCO₃.

    • Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by acidifying the peptide solution with TFA to a final concentration of 0.1% (pH < 3).

    • Desalt the peptide mixture using a C18 cartridge according to the manufacturer's instructions.

    • Lyophilize the desalted peptides and store at -80°C until further use.

Protocol 2: Phosphopeptide Enrichment using HEIDA-Fe³⁺/Ga³⁺ Magnetic Beads

This protocol is adapted from the use of IDA-modified magnetic poly(2-hydroxyethyl methacrylate) microspheres for phosphopeptide enrichment[1].

Materials:

  • HEIDA-functionalized magnetic beads

  • 100 mM FeCl₃ or GaCl₃ in 0.1 M Acetic Acid

  • Binding/Washing Buffer (e.g., 3% Acetic Acid, 30% Acetonitrile, 0.5 M NaCl)[1]

  • Washing Buffer 2 (e.g., 3% Acetic Acid)[1]

  • Elution Buffer (e.g., 0.2 M Diammonium Hydrogenphosphate, pH 8.5)[1]

  • Magnetic rack

Procedure:

  • Bead Preparation and Metal Ion Charging:

    • Resuspend the HEIDA-functionalized magnetic beads in deionized water.

    • Wash the beads twice with 0.1 M Acetic Acid.

    • Incubate the beads with 100 mM FeCl₃ or GaCl₃ in 0.1 M Acetic Acid for 30 minutes at room temperature with gentle mixing to chelate the metal ions.

    • Wash the charged beads three times with 0.1 M Acetic Acid to remove excess metal ions.

    • Equilibrate the beads with Binding/Washing Buffer.

  • Phosphopeptide Binding:

    • Reconstitute the lyophilized peptide digest in Binding/Washing Buffer.

    • Add the equilibrated HEIDA-metal ion magnetic beads to the peptide solution.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.

  • Washing:

    • Place the tube on a magnetic rack and allow the beads to pellet. Carefully remove and discard the supernatant (flow-through).

    • Wash the beads three times with Binding/Washing Buffer.

    • Perform a final wash with Washing Buffer 2 to remove any remaining salts and acetonitrile.[1]

  • Elution:

    • Add Elution Buffer to the beads and incubate for 15-30 minutes at room temperature with gentle mixing.

    • Place the tube on a magnetic rack and carefully collect the supernatant containing the enriched phosphopeptides.

  • Post-Enrichment Cleanup:

    • Acidify the eluted phosphopeptides with TFA.

    • Desalt the enriched phosphopeptides using a C18 StageTip or equivalent micro-extraction method.

    • Lyophilize the purified phosphopeptides and store at -80°C for subsequent MS analysis.

Data Presentation

Quantitative Comparison of IMAC-based Phosphopeptide Enrichment

Due to the limited availability of specific quantitative data for HEIDA-based enrichment, this table provides a comparative overview of the performance of different IMAC chemistries. The data for IDA-functionalized beads is derived from studies on poly(2-hydroxyethyl methacrylate) supports, which are structurally analogous to a HEIDA functionalization.

ParameterFe³⁺-IDA on Magnetic Poly(HEMA-GMA)[1]Ga³⁺-IDA on Magnetic Poly(HEMA-GMA)[1]Fe³⁺-NTA (General)[2][3]
Selectivity HighHighGood to High
Recovery Effective for singly and some multi-phosphorylated peptidesShows good recovery for a range of phosphopeptidesGenerally good, can be biased towards singly phosphorylated peptides
Binding Buffer 3% Acetic Acid, 30% ACN, 0.5 M NaCl6% Acetic Acid, 30% ACN, 0.5 M NaClAcidic buffers (e.g., Acetic Acid, TFA) with organic solvent (e.g., ACN)
Elution Buffer 0.2 M Diammonium Hydrogenphosphate0.2 M Diammonium HydrogenphosphateBasic buffers (e.g., Ammonium Hydroxide, Phosphate buffers)
Analysis Platform MALDI-TOF MSMALDI-TOF MSLC-MS/MS, MALDI-TOF MS
Key Advantage Hydrophilic bead matrix may reduce non-specific binding.Similar to Fe³⁺-IDA, may offer different selectivity for certain phosphopeptides.Widely established method with numerous available protocols and commercial kits.

Note: HEMA = 2-hydroxyethyl methacrylate; GMA = glycidyl methacrylate; NTA = Nitrilotriacetic acid. Performance can vary significantly based on the specific sample, protocol, and analytical platform.

Visualizations

Experimental Workflow

Phosphopeptide_Enrichment_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis Protein_Extraction Protein Extraction (Lysis) Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Desalting Desalting (C18) Digestion->Desalting Binding Binding to HEIDA-Fe3+/Ga3+ Beads Desalting->Binding Wash_1 Wash 1 (Binding Buffer) Binding->Wash_1 Wash_2 Wash 2 (Acidic Buffer) Wash_1->Wash_2 Elution Elution (Basic Buffer) Wash_2->Elution Post_Cleanup Post-Enrichment Cleanup (C18) Elution->Post_Cleanup MS_Analysis LC-MS/MS or MALDI-TOF MS Post_Cleanup->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: Workflow for phosphopeptide enrichment using HEIDA-functionalized magnetic beads.

Signaling Pathway: PI3K/AKT Pathway

The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer. Phosphoproteomic analysis is crucial for understanding the activation state and downstream targets of this pathway.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PDK1->AKT P (Thr308) mTORC2 mTORC2 TSC2 TSC2 AKT->TSC2 P BAD BAD AKT->BAD P mTORC2->AKT P (Ser473) mTORC1 mTORC1 TSC2->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis BAD->Apoptosis PTEN->PIP2 -P

Caption: Simplified PI3K/AKT signaling pathway highlighting key phosphorylation events.

Signaling Pathway: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is pivotal in regulating cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K_egfr PI3K EGFR->PI3K_egfr P PLCg PLCγ EGFR->PLCg P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription, Cell Proliferation ERK->Transcription AKT_egfr AKT PI3K_egfr->AKT_egfr Survival Cell Survival AKT_egfr->Survival PKC PKC PLCg->PKC

Caption: Key downstream cascades of the EGFR signaling pathway initiated by phosphorylation.

References

Application Notes and Protocols for the Use of HEIDA in Fenton-Like Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater. Among these, the Fenton reaction and Fenton-like processes are of significant interest due to their efficiency in generating highly reactive hydroxyl radicals (•OH), which can mineralize a wide range of organic pollutants.[1][2]

The classical Fenton reaction involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions (typically pH 2.5-3.5) to produce hydroxyl radicals.[3] However, the operational pH range is narrow, and the precipitation of ferric hydroxide (Fe(OH)₃) at higher pH values limits its application.

To overcome these limitations, chelate-modified Fenton reactions have been developed. Chelating agents form stable, soluble complexes with iron ions, extending the catalytic activity of iron to a neutral or even slightly alkaline pH range.[1][4] This modification enhances the applicability of Fenton-like reactions for in-situ remediation and various industrial processes.

N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) is a biodegradable, tridentate chelating agent that has shown significant promise in enhancing the efficacy of Fenton-like reactions.[5] Its ability to form stable complexes with iron ions, particularly Fe(III), allows for the sustained generation of hydroxyl radicals over a broader pH range, leading to more efficient degradation of recalcitrant organic compounds.[5] These application notes provide a detailed protocol for the use of HEIDA in Fenton-like reactions for the degradation of organic pollutants.

Mechanism of HEIDA-Modified Fenton-Like Reaction

In a HEIDA-modified Fenton-like system, HEIDA forms a complex with iron ions (Fe(II) or Fe(III)). This complex then reacts with hydrogen peroxide to generate hydroxyl radicals, which are the primary oxidizing species responsible for the degradation of organic pollutants. The chelation of iron by HEIDA prevents its precipitation at near-neutral pH and facilitates the regeneration of the catalytically active iron species.

Fenton_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Fe_HEIDA Fe(III)-HEIDA Complex Radical_Generation Hydroxyl Radical (•OH) Generation Fe_HEIDA->Radical_Generation H2O2 H₂O₂ H2O2->Radical_Generation Pollutant Organic Pollutant Oxidation Pollutant Oxidation Pollutant->Oxidation Radical_Generation->Oxidation •OH attacks Fe_HEIDA_regen Regenerated Fe(III)-HEIDA Radical_Generation->Fe_HEIDA_regen Degradation_Products Degradation Products (e.g., CO₂, H₂O, Cl⁻) Oxidation->Degradation_Products

Caption: Mechanism of HEIDA-Enhanced Fenton-Like Reaction.

Experimental Data

The following table summarizes the experimental conditions and results for the degradation of perchloroethylene (PCE) in a soil slurry system using a HEIDA-modified Fenton-like reaction.[5] This data demonstrates the significant enhancement in pollutant degradation with the addition of HEIDA.

ParameterCondition 1 (Without HEIDA)Condition 2 (With HEIDA)
Iron Species5 mM Fe(III)5 mM Fe(III)-HEIDA
Hydrogen Peroxide (H₂O₂)600 mM600 mM
Soil TypeWarsaw soilWarsaw soil
PCE Degradation36%74%
Chloride (Cl⁻) Release33%63%

Experimental Protocol: Degradation of an Organic Pollutant using HEIDA-Modified Fenton-Like Reaction

This protocol provides a general procedure for the degradation of a model organic pollutant in an aqueous solution using a HEIDA-modified Fenton-like reaction. Researchers should optimize the parameters for their specific pollutant and experimental setup.

Materials
  • N-(2-hydroxyethyl)iminodiacetic acid (HEIDA)

  • Iron(III) chloride (FeCl₃) or Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Model organic pollutant (e.g., perchloroethylene, trichloroethylene, or a dye)

  • Deionized water

  • Sodium hydroxide (NaOH) and Sulfuric acid (H₂SO₄) for pH adjustment

  • Magnetic stirrer and stir bar

  • pH meter

  • Reaction vessel (e.g., glass beaker or flask)

  • Analytical instrumentation for pollutant quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography, or UV-Vis Spectrophotometer)

Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Pollutant Solution C Adjust pH of Pollutant Solution A->C B Prepare Fe(III)-HEIDA Stock Solution D Add Fe(III)-HEIDA to Pollutant Solution B->D C->D E Initiate Reaction with H₂O₂ D->E F Monitor Reaction (Take Samples Periodically) E->F G Quench Reaction in Samples F->G H Analyze Pollutant Concentration G->H I Analyze Degradation Products (Optional) H->I

Caption: Experimental Workflow for HEIDA-Fenton Reaction.

  • Preparation of Reagents:

    • Pollutant Stock Solution: Prepare a stock solution of the target organic pollutant in deionized water at a known concentration.

    • Fe(III)-HEIDA Complex Solution:

      • Prepare an aqueous solution of HEIDA.

      • Slowly add a stoichiometric equivalent of FeCl₃ solution to the HEIDA solution while stirring to form the Fe(III)-HEIDA complex. A 1:1 molar ratio is a good starting point.

    • Hydrogen Peroxide Solution: Prepare a diluted solution of H₂O₂ from the 30% stock solution as required.

  • Reaction Setup:

    • In a suitable reaction vessel, add a known volume of the pollutant stock solution.

    • Adjust the initial pH of the solution to the desired value (e.g., near-neutral pH of 6-7) using dilute H₂SO₄ or NaOH.[4]

    • Place the reaction vessel on a magnetic stirrer and begin stirring.

  • Initiation of the Reaction:

    • Add a specific volume of the Fe(III)-HEIDA complex solution to the reaction vessel to achieve the desired final iron concentration (e.g., 5 mM).[5]

    • Initiate the Fenton-like reaction by adding the required amount of H₂O₂ solution (e.g., to a final concentration of 600 mM).[5] Start timing the reaction immediately.

  • Monitoring and Sampling:

    • At regular time intervals, withdraw aliquots of the reaction mixture for analysis.

    • Immediately quench the reaction in the collected samples to stop the degradation process. This can be achieved by adding a quenching agent like sodium sulfite or by raising the pH significantly.

  • Analysis:

    • Analyze the concentration of the parent pollutant in each sample using an appropriate analytical technique (e.g., GC-MS for volatile organics, HPLC for non-volatile compounds, or UV-Vis spectrophotometry for dyes).

    • If desired, analyze for the formation of degradation byproducts and the release of inorganic ions (e.g., chloride ions for chlorinated pollutants).[5]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye irritation. Handle with care in a well-ventilated area.

  • The specific organic pollutant used may have its own set of hazards. Consult the Safety Data Sheet (SDS) for the pollutant before use.

  • The Fenton reaction is exothermic. For highly concentrated solutions, consider using a cooling bath to control the reaction temperature.

Conclusion

The use of HEIDA as a chelating agent in Fenton-like reactions offers a significant advantage by expanding the operational pH range and enhancing the degradation efficiency of persistent organic pollutants. The protocol provided herein serves as a foundational methodology for researchers to explore and optimize HEIDA-assisted AOPs for various applications in environmental remediation, wastewater treatment, and potentially in targeted drug activation or degradation studies. Further optimization of reaction parameters such as HEIDA-to-iron ratio, hydrogen peroxide concentration, and temperature is recommended to achieve maximum efficacy for specific target compounds.

References

Application Notes and Protocols: N-(2-Hydroxyethyl)iminodiacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) in peptide synthesis, particularly for the development of radiolabeled peptides for imaging and therapeutic applications. This document details the protocols for incorporating HEIDA into a peptide sequence, purification and characterization of the conjugate, and subsequent radiolabeling with Gallium-68.

Introduction

N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is a bifunctional chelating agent that can be incorporated into peptides to create stable complexes with radiometals, such as Gallium-68 (⁶⁸Ga). This property makes HEIDA-conjugated peptides valuable tools in nuclear medicine for diagnostic imaging using Positron Emission Tomography (PET) and for targeted radionuclide therapy. The HEIDA moiety is typically introduced into the peptide sequence during solid-phase peptide synthesis (SPPS) using a protected form of HEIDA, such as Fmoc-HEIDA(OtBu)₂-OH, or by post-synthetic conjugation to a reactive group on the peptide.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and radiolabeling of HEIDA-peptide conjugates.

1. Solid-Phase Synthesis of HEIDA-Peptide Conjugates

The following protocol describes the incorporation of a HEIDA moiety into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). This can be achieved by coupling a protected HEIDA derivative as if it were an amino acid.

Workflow for Solid-Phase Synthesis of a HEIDA-Peptide Conjugate

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 1. Swell resin in DMF Amino_Acid_Coupling Amino Acid Coupling Cycles Fmoc_Deprotection1->Amino_Acid_Coupling 2. Remove Fmoc group HEIDA_Coupling HEIDA Coupling Amino_Acid_Coupling->HEIDA_Coupling 3. Repeat coupling cycles Fmoc_Deprotection2 Final Fmoc Deprotection HEIDA_Coupling->Fmoc_Deprotection2 4. Couple Fmoc-HEIDA(OtBu)2-OH Cleavage Cleavage & Deprotection Fmoc_Deprotection2->Cleavage 5. Remove final Fmoc group Purification Purification Cleavage->Purification 6. Cleave from resin Characterization Characterization Purification->Characterization 7. Purify by RP-HPLC end end

Caption: Workflow for the solid-phase synthesis of a HEIDA-peptide conjugate.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-HEIDA(OtBu)₂-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/TIS - 82.5:5:5:5:2.5)

  • Washing solvents: DMF, DCM, Isopropanol

  • Dry ether for precipitation

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the pre-activation mixture.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF, DCM, and DMF.

  • Repeat Amino Acid Couplings: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • HEIDA Coupling:

    • Couple Fmoc-HEIDA(OtBu)₂-OH using the same procedure as for the amino acids (step 3). Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide by repeating step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold dry ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

2. Purification of HEIDA-Peptide Conjugate

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Purification of a HEIDA-Peptide Conjugate

Purification_Workflow Crude_Peptide Dissolve Crude Peptide HPLC_Separation RP-HPLC Separation Crude_Peptide->HPLC_Separation 1. Dissolve in mobile phase Fraction_Collection Fraction Collection HPLC_Separation->Fraction_Collection 2. Gradient elution Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis 3. Collect peaks Lyophilization Lyophilization Purity_Analysis->Lyophilization 4. Analyze fractions Purified_Peptide Purified_Peptide

Caption: Workflow for the purification of a HEIDA-peptide conjugate by RP-HPLC.

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • HPLC Separation:

    • Inject the dissolved peptide onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified HEIDA-peptide conjugate as a white powder.

3. Characterization of HEIDA-Peptide Conjugate

The identity and purity of the HEIDA-peptide conjugate are confirmed by mass spectrometry.

Materials:

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the HEIDA-peptide conjugate.

4. Radiolabeling of HEIDA-Peptide Conjugate with Gallium-68

The purified HEIDA-peptide conjugate is radiolabeled with ⁶⁸Ga for use in PET imaging.

Workflow for ⁶⁸Ga Radiolabeling

Radiolabeling_Workflow Ga_Elution ⁶⁸Ga Elution Buffering Buffering Ga_Elution->Buffering 1. Elute from generator Labeling_Reaction Labeling Reaction Buffering->Labeling_Reaction 2. Adjust pH QC Quality Control Labeling_Reaction->QC 3. Add peptide & heat Final_Product Final_Product

Caption: Workflow for the radiolabeling of a HEIDA-peptide conjugate with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • HEIDA-peptide conjugate

  • Sodium acetate buffer (1 M, pH 4.5)

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Protocol:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Reaction Setup: In a sterile vial, add the ⁶⁸GaCl₃ eluate to a solution of the HEIDA-peptide conjugate in sodium acetate buffer to achieve a final pH of 3.5-4.5.

  • Labeling Reaction: Heat the reaction mixture at 95°C for 10-15 minutes.

  • Quality Control: Determine the radiochemical purity of the ⁶⁸Ga-HEIDA-peptide by radio-TLC or radio-HPLC.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and radiolabeling of chelator-peptide conjugates. While specific data for HEIDA is limited, the data for the structurally similar chelator DOTA is provided for reference.[1]

Table 1: Synthesis and Purification of Chelator-Peptide Conjugates

ParameterDOTA-TATE (Mechanical Agitation)DOTA-TATE (Ultrasonic Agitation)DOTA-PEG₄-TATE (Ultrasonic Agitation)
Total Synthesis Time ~540 min~70 min~105 min
Overall Synthesis Yield ~23%~29%~29%
Crude Purity (RP-HPLC) >70%>80%>80%
Final Purity (after RP-HPLC) >95%>95%>95%

Table 2: ⁶⁸Ga Radiolabeling of Chelator-Peptide Conjugates

Parameter⁶⁸Ga-DOTA-TATE
Peptide Amount 10-20 nmol
Reaction Temperature 95 °C
Reaction Time 10-15 min
Radiochemical Yield >95%
Radiochemical Purity >98%

Conclusion

N-(2-Hydroxyethyl)iminodiacetic acid is a versatile bifunctional chelator for the development of peptide-based radiopharmaceuticals. The protocols outlined in these application notes provide a framework for the successful synthesis, purification, characterization, and radiolabeling of HEIDA-peptide conjugates. The use of advanced synthesis techniques, such as ultrasonic-assisted SPPS, can significantly improve the efficiency of the synthesis process.[1] The resulting ⁶⁸Ga-labeled peptides can be used for preclinical and clinical PET imaging to diagnose and monitor diseases with high specificity and sensitivity.

References

Application Notes and Protocols for HEIDA-Based Buffers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is a chemical compound known primarily for its strong metal-chelating properties.[1][2][3] While not traditionally categorized as a standard biological buffer, its chemical structure, containing two carboxylic acid groups and a tertiary amine, suggests potential buffering capacity at different pH ranges. These application notes provide a comprehensive guide for researchers interested in exploring the use of HEIDA as a buffer system in biological assays. Due to the limited established use of HEIDA as a primary buffering agent, this document outlines the theoretical basis for its use, protocols for its preparation, and essential validation steps to ensure compatibility with specific experimental systems.

A critical consideration when using HEIDA is its nature as a strong metal chelating agent, similar to nitrilotriacetic acid (NTA).[1][3] This property can be advantageous in some contexts, for example, by preventing metal-catalyzed reactions. However, it can also interfere with assays involving metal-dependent enzymes or proteins. Therefore, thorough validation is crucial before adopting HEIDA as a buffer in any biological assay.

Physicochemical Properties and Comparison with Common Buffers

Understanding the physicochemical properties of HEIDA is essential for its application as a buffer. The key parameters are its pKa values, which indicate the pH ranges where it can effectively resist changes in pH.

PropertyHEIDA (N-(2-Hydroxyethyl)iminodiacetic acid)HEPESTris
Molecular Weight 177.16 g/mol 238.3 g/mol 121.14 g/mol
pKa at 25°C pK1: 2.2, pK2: 8.65[4]7.58.1
Useful Buffering Range pH 1.2 - 3.2 and pH 7.7 - 9.7pH 6.8 - 8.2pH 7.0 - 9.0
Metal Chelation Strong chelator of di- and trivalent metal ions[1][5]NegligibleCan interact with some metal ions
Temperature Dependence (ΔpKa/°C) Not well-documented-0.014-0.031
Solubility in Water 18.61 g/L at 25°C[4]HighHigh
Form White crystalline powder[3]White crystalline powderWhite crystalline powder

Experimental Protocols

Preparation of a 1 M HEIDA Stock Solution

Materials:

  • N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA, MW: 177.16 g/mol )

  • Sodium hydroxide (NaOH), 10 M solution

  • Deionized water (diH₂O)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (e.g., 100 mL or 1 L)

Protocol:

  • Weigh out 177.16 g of HEIDA for a 1 L solution (or 17.72 g for 100 mL).

  • Add the HEIDA powder to a beaker containing approximately 80% of the final desired volume of diH₂O (e.g., 800 mL for a 1 L solution).

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • HEIDA has limited solubility in water in its free acid form.[4][6] Slowly add 10 M NaOH dropwise while monitoring the pH and observing the dissolution of the powder. The addition of a strong base will deprotonate the carboxylic acid groups, forming the more soluble sodium salt.

  • Continue adding NaOH until the HEIDA is completely dissolved and the pH is above the highest pKa (e.g., pH 10-11).

  • Once fully dissolved, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of diH₂O and add the rinsing to the volumetric flask.

  • Bring the final volume to 1 L with diH₂O.

  • Store the 1 M HEIDA stock solution at 4°C. This stock will be a high pH solution of the sodium salt of HEIDA.

Preparation of a HEIDA Buffer at a Specific pH (e.g., 100 mM, pH 8.0)

Materials:

  • 1 M HEIDA stock solution (prepared as in 3.1)

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water (diH₂O)

  • pH meter

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bar

Protocol:

  • To prepare 100 mL of 100 mM HEIDA buffer, add 10 mL of the 1 M HEIDA stock solution to a beaker containing approximately 80 mL of diH₂O.

  • Place the beaker on a magnetic stirrer.

  • Immerse a calibrated pH electrode into the solution.

  • Slowly add 1 M HCl dropwise while continuously monitoring the pH. The pH will decrease as the HCl protonates the HEIDA molecules.

  • Continue adding HCl until the desired pH of 8.0 is reached. Be cautious as the pH will change more rapidly around the pKa values.

  • Once the target pH is stable, transfer the solution to a 100 mL volumetric flask.

  • Add diH₂O to bring the final volume to 100 mL.

  • Sterilize the buffer by filtering through a 0.22 µm filter if necessary for your application.

  • Store the buffer at 4°C.

Validation of HEIDA Buffer for a Biological Assay

Before using a newly prepared HEIDA buffer in a routine biological assay, it is critical to validate its performance and ensure it does not interfere with the experimental results.

Assay Compatibility and Interference Testing

Objective: To determine if HEIDA buffer components interfere with the assay's detection method or activity of the biological molecules.

Protocol:

  • Blank Measurements: Run the assay with the HEIDA buffer alone (without the analyte or enzyme) to check for any background signal (e.g., absorbance, fluorescence). Compare this to the background signal of your standard, validated buffer.

  • Positive and Negative Controls: Perform the assay using well-established positive and negative controls in both the HEIDA buffer and your standard buffer. The results should be comparable.

  • Enzyme Activity Assays: If using the buffer for an enzyme assay, measure the enzyme's activity in parallel in both HEIDA buffer and a standard buffer (e.g., Tris or HEPES). A significant difference in activity may indicate an interaction between HEIDA and the enzyme or a necessary cofactor. Given HEIDA's chelating properties, this is particularly important for metalloenzymes.

  • Ligand Binding Assays: For assays measuring protein-ligand interactions, ensure that HEIDA does not bind to the protein or the ligand, which could alter the binding kinetics or affinity.

pH Stability Over Time and Temperature

Objective: To confirm that the HEIDA buffer maintains a stable pH under the experimental conditions.

Protocol:

  • Measure the initial pH of the prepared HEIDA buffer at room temperature.

  • Incubate aliquots of the buffer at the temperatures that will be used in the assay (e.g., 4°C, 37°C).

  • Measure the pH of the aliquots at various time points (e.g., 1 hour, 4 hours, 24 hours) to check for any drift in pH.

  • If the assay involves significant temperature changes, it is advisable to characterize the temperature dependence of the buffer's pH.

Visualizations

Experimental_Workflow_for_HEIDA_Buffer_Preparation_and_Validation cluster_prep Buffer Preparation cluster_val Buffer Validation prep_start Start: Define Buffer Requirements (pH, Concentration) weigh_heida Weigh HEIDA Powder prep_start->weigh_heida dissolve_heida Dissolve HEIDA in diH₂O with NaOH to create 1M Stock weigh_heida->dissolve_heida dilute_stock Dilute Stock Solution dissolve_heida->dilute_stock titrate_ph Titrate with HCl to Desired pH dilute_stock->titrate_ph final_volume Adjust to Final Volume titrate_ph->final_volume prep_end Prepared HEIDA Buffer final_volume->prep_end val_start Start: Use Prepared Buffer prep_end->val_start assay_compat Assay Compatibility Testing (Blanks, Controls) val_start->assay_compat ph_stability pH Stability Testing (Time, Temperature) val_start->ph_stability chelation_test Chelation Effect Evaluation (for Metalloenzymes) val_start->chelation_test val_decision Decision: Buffer Suitable? assay_compat->val_decision ph_stability->val_decision chelation_test->val_decision val_end_ok Use in Assay val_decision->val_end_ok Yes val_end_fail Reformulate or Choose Alternative val_decision->val_end_fail No

Caption: Workflow for preparing and validating a HEIDA-based buffer.

HEIDA_Buffering_Equilibrium H3_HEIDA H₃HEIDA⁺ (pH < 2.2) H2_HEIDA H₂HEIDA (pH 2.2 - 8.65) H3_HEIDA->H2_HEIDA + H⁺ - H⁺ (pK₁ = 2.2) H_HEIDA HHEIDA⁻ (pH 8.65 - ~10) H2_HEIDA->H_HEIDA + H⁺ - H⁺ (pK₂ = 8.65) HEIDA HEIDA²⁻ (pH > ~10) H_HEIDA->HEIDA + H⁺ - H⁺ (pKa of -OH)

Caption: Protonation states of HEIDA at different pH values.

Conclusion

HEIDA presents a potential, albeit unconventional, option as a buffering agent for biological assays, particularly in the alkaline range around pH 8.65. Its primary characteristic as a strong metal chelator must be carefully considered, as it can be either a beneficial attribute or a source of interference depending on the specific application. The protocols provided herein offer a systematic approach to the preparation and, crucially, the validation of HEIDA-based buffers. Researchers are strongly encouraged to perform thorough validation to ensure compatibility and to obtain reliable and reproducible results in their biological assays.

References

Application of (2-Hydroxyethyl)iminodiacetic Acid (HEIDA) in Soil Remediation: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is an emerging, readily biodegradable chelating agent that presents a promising, environmentally friendly alternative to traditional aminopolycarboxylic acids like EDTA for the remediation of heavy metal-contaminated soils. Its application in soil washing, chemically enhanced phytoremediation, and its susceptibility to microbial degradation are key areas of research for sustainable environmental cleanup. This document provides detailed application notes and protocols for researchers and scientists exploring the use of HEIDA in soil remediation studies.

Application Notes

Mechanism of Action

HEIDA functions as a chelating agent, forming stable, water-soluble complexes with heavy metal ions present in the soil. The chemical structure of HEIDA allows it to bind to di- and trivalent metal cations, effectively mobilizing them from the soil matrix into the soil solution. This process is crucial for two primary remediation techniques:

  • Soil Washing: In this ex-situ technique, a HEIDA solution is used to wash contaminated soil. The HEIDA-metal complexes are then separated from the soil particles, and the cleaned soil can be returned to its original location.

  • Chemically Enhanced Phytoremediation: In this in-situ technique, HEIDA is applied to the soil to increase the bioavailability of heavy metals. This allows hyperaccumulator plants to absorb the metals more efficiently through their root systems, concentrating them in their harvestable biomass.

Advantages of HEIDA

The primary advantage of HEIDA over traditional chelating agents like EDTA is its high biodegradability . EDTA is known for its persistence in the environment, which can lead to the undesirable mobilization of heavy metals in groundwater long after the initial remediation efforts. In contrast, HEIDA is expected to degrade into simpler, non-toxic compounds, reducing the risk of secondary environmental contamination.

Key Considerations

The effectiveness of HEIDA in soil remediation is influenced by several factors:

  • Soil pH: The stability of HEIDA-metal complexes and the solubility of heavy metals are pH-dependent. Optimal pH ranges need to be determined for specific soil types and contaminants.

  • HEIDA Concentration: The concentration of the HEIDA solution will directly impact the efficiency of metal extraction. Higher concentrations may lead to greater metal removal but also need to be balanced with cost and potential ecotoxicity.

  • Contact Time: Sufficient time is required for the HEIDA solution to react with the soil and form stable complexes with the target metals.

  • Soil Composition: The presence of organic matter, clay content, and competing cations can influence the effectiveness of HEIDA.

Data Presentation

Stability Constants of HEIDA with Various Metal Ions

The stability constant (Log K) indicates the strength of the complex formed between a chelating agent and a metal ion. A higher Log K value signifies a more stable complex.

Chelating AgentFe(III)Cu(II)Ca(II)
HEIDA 11.611.74.8
EDTA25.018.810.7
NTA15.912.86.3

Source: Adapted from product data sheets.[1]

This table demonstrates that while EDTA generally forms the most stable complexes, HEIDA still exhibits significant chelating strength for copper and iron.

Experimental Protocols

The following are generalized protocols for key experiments involving HEIDA in soil remediation. These are based on established methodologies for other chelating agents and should be optimized for specific experimental conditions.

Protocol for Soil Washing with HEIDA

This protocol outlines a batch washing experiment to determine the efficiency of HEIDA in removing heavy metals from contaminated soil.

Materials:

  • Heavy metal-contaminated soil, air-dried and sieved (<2 mm)

  • This compound (HEIDA)

  • Deionized water

  • Nitric acid (HNO₃) and Hydrochloric acid (HCl) for pH adjustment

  • Centrifuge and centrifuge tubes

  • Mechanical shaker

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • Preparation of HEIDA Solutions: Prepare a range of HEIDA solutions with varying molar concentrations (e.g., 0.01 M, 0.05 M, 0.1 M) in deionized water. Adjust the pH of the solutions to a desired range (e.g., 4, 6, 8) using dilute HNO₃ or HCl.

  • Batch Washing:

    • Weigh a specific amount of contaminated soil (e.g., 10 g) into a series of centrifuge tubes.

    • Add a specific volume of the prepared HEIDA solution to each tube to achieve a desired soil-to-solution ratio (e.g., 1:5, 1:10 w/v).

    • Securely cap the tubes and place them on a mechanical shaker.

    • Agitate the samples for various time intervals (e.g., 1, 6, 12, 24 hours) at a constant speed (e.g., 150 rpm).

  • Separation:

    • After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a sufficient time (e.g., 20 minutes) to separate the supernatant from the soil pellet.

  • Analysis:

    • Carefully decant the supernatant and filter it through a 0.45 µm filter.

    • Acidify the filtered supernatant with a few drops of concentrated nitric acid.

    • Analyze the concentration of heavy metals in the supernatant using AAS or ICP-MS.

    • The remaining soil pellet can be air-dried and digested to determine the residual heavy metal concentration.

  • Calculation of Removal Efficiency:

    • Removal Efficiency (%) = [(Initial metal concentration in soil - Final metal concentration in soil) / Initial metal concentration in soil] x 100

Protocol for HEIDA-Enhanced Phytoremediation

This protocol describes a pot experiment to evaluate the effect of HEIDA on heavy metal uptake by a hyperaccumulator plant species.

Materials:

  • Heavy metal-contaminated soil

  • Pots for planting

  • Seeds or seedlings of a hyperaccumulator plant (e.g., Brassica juncea, Helianthus annuus)

  • This compound (HEIDA) solution

  • Deionized water

  • Plant growth nutrients (if required)

  • Drying oven

  • Digestion apparatus

  • AAS or ICP-MS

Procedure:

  • Experimental Setup:

    • Fill a series of pots with a known weight of the contaminated soil.

    • Sow seeds or transplant seedlings of the chosen hyperaccumulator plant into each pot.

    • Allow the plants to establish for a period (e.g., 2-4 weeks).

  • HEIDA Application:

    • Prepare a HEIDA solution of a specific concentration (e.g., 5 mmol/kg soil).

    • Apply the HEIDA solution to the soil surface of the treatment group pots.

    • Apply an equal volume of deionized water to the control group pots.

  • Plant Growth and Harvesting:

    • Maintain the plants under controlled conditions (light, temperature, watering) for a specific growth period (e.g., 6-8 weeks).

    • At the end of the growth period, carefully harvest the aerial parts (shoots and leaves) and roots of the plants separately.

  • Sample Preparation and Analysis:

    • Wash the harvested plant material thoroughly with tap water and then with deionized water to remove any soil particles.

    • Dry the plant samples in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.

    • Record the dry biomass of the shoots and roots.

    • Grind the dried plant material into a fine powder.

    • Digest a known weight of the powdered plant material using a suitable acid mixture (e.g., nitric acid and perchloric acid).

    • Analyze the concentration of heavy metals in the digested plant samples using AAS or ICP-MS.

  • Calculation of Metal Uptake:

    • Metal Uptake (mg/plant) = Metal concentration in plant tissue (mg/kg) x Plant biomass (kg)

Protocol for Assessing Microbial Degradation of HEIDA in Soil

This protocol outlines a laboratory incubation study to determine the rate of HEIDA degradation by soil microorganisms.

Materials:

  • Fresh, sieved soil with a known microbial population

  • This compound (HEIDA) solution

  • Sterile deionized water

  • Incubator

  • Flasks or beakers

  • Analytical method for HEIDA quantification (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

  • Experimental Setup:

    • Place a known weight of fresh soil into a series of flasks.

    • Prepare a control group by sterilizing the soil (e.g., by autoclaving) to inhibit microbial activity.

  • HEIDA Application:

    • Add a known concentration of HEIDA solution to both the non-sterile (treatment) and sterile (control) soil samples to achieve a target initial concentration.

    • Adjust the moisture content of the soil to an optimal level for microbial activity (e.g., 60% of water holding capacity).

  • Incubation:

    • Loosely cover the flasks to allow for gas exchange and place them in an incubator at a constant temperature (e.g., 25°C) in the dark.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 1, 3, 7, 14, 28 days), collect soil samples from each flask.

    • Extract HEIDA from the soil samples using a suitable solvent.

    • Analyze the concentration of HEIDA in the extracts using HPLC.

  • Calculation of Degradation Rate:

    • Plot the concentration of HEIDA over time for both the treatment and control groups.

    • The difference in the rate of disappearance of HEIDA between the non-sterile and sterile soils will indicate the extent of microbial degradation. The degradation kinetics can be modeled to determine the half-life of HEIDA in the soil.

Visualizations

Soil_Washing_Workflow cluster_0 Preparation cluster_1 Washing Process cluster_2 Outputs Contaminated_Soil Contaminated Soil Mixing Mixing & Agitation Contaminated_Soil->Mixing HEIDA_Solution HEIDA Solution HEIDA_Solution->Mixing Separation Solid-Liquid Separation (Centrifugation) Mixing->Separation Clean_Soil Clean Soil Separation->Clean_Soil Metal_Laden_Solution Metal-Laden HEIDA Solution Separation->Metal_Laden_Solution

Caption: Experimental workflow for soil washing with HEIDA.

Phytoremediation_Pathway cluster_soil Soil Environment cluster_plant Hyperaccumulator Plant Immobile_Metals Immobile Heavy Metals (Bound to Soil Particles) HEIDA_Application HEIDA Application Mobile_Complexes Mobile HEIDA-Metal Complexes HEIDA_Application->Mobile_Complexes Chelation Root_Uptake Root Uptake Mobile_Complexes->Root_Uptake Translocation Translocation to Shoots Root_Uptake->Translocation Accumulation Accumulation in Harvestable Biomass Translocation->Accumulation

Caption: HEIDA-enhanced phytoremediation signaling pathway.

Microbial_Degradation_Logic HEIDA HEIDA in Soil Degradation Biodegradation HEIDA->Degradation Microbes Soil Microorganisms Microbes->Degradation Products Non-toxic Degradation Products (e.g., CO2, H2O, Biomass) Degradation->Products

Caption: Logical relationship in microbial degradation of HEIDA.

References

Application Notes and Protocols for the HPLC Analysis of N-(2-hydroxyethyl)iminodiacetic acid (HEIDA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) is a biodegradable chelating agent used in various industrial applications, including as a component in cleaning solutions and as a metal chelating agent.[1] Its accurate quantification is crucial for quality control, formulation development, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of HEIDA. However, as HEIDA lacks a strong chromophore, direct UV detection is challenging. This application note describes a reliable HPLC method involving a pre-column derivatization step to enable sensitive UV detection of HEIDA.

Principle

This method is based on reversed-phase HPLC. To facilitate detection by a UV-Vis detector, HEIDA is first derivatized with a labeling agent that introduces a chromophoric tag to the molecule. The derivatized HEIDA is then separated from other sample components on a C18 stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, delivered in a gradient or isocratic mode. Quantification is achieved by comparing the peak area of the derivatized HEIDA in the sample to that of a known standard.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm)

  • Reagents:

    • HEIDA standard (≥98.0% purity)[2]

    • HPLC grade acetonitrile

    • HPLC grade methanol

    • Reagent grade water (e.g., Milli-Q or equivalent)

    • Derivatization reagent (e.g., 2,4-Dinitrofluorobenzene - DNFB)

    • Sodium bicarbonate

    • Hydrochloric acid

Experimental Protocols

1. Standard Solution Preparation

  • HEIDA Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of HEIDA standard and dissolve it in 10 mL of reagent grade water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with reagent grade water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

  • Accurately weigh a known amount of the sample containing HEIDA.

  • Dissolve the sample in a known volume of reagent grade water.

  • If necessary, perform further dilutions with water to bring the expected HEIDA concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before derivatization.

3. Pre-column Derivatization Protocol

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

  • Add 200 µL of a 10 mg/mL solution of DNFB in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a water bath at 60°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • Neutralize the reaction by adding 10 µL of 2 M HCl.

  • Centrifuge the solution at 10,000 rpm for 5 minutes to remove any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of derivatized HEIDA.

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 360 nm

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3] Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance CriteriaExample Results (Hypothetical)
Linearity (r²) ≥ 0.9980.9995
Range e.g., 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.7 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) Intra-day: ≤ 2%; Inter-day: ≤ 3%Intra-day: 1.2%; Inter-day: 1.8%
Specificity No interference at the retention time of the analytePeak purity index > 0.999

Visualizations

G cluster_prep Sample & Standard Preparation cluster_deriv Pre-column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Standard HEIDA Standard Dissolution Dissolution in Water Standard->Dissolution Sample HEIDA Sample Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Addition Add Buffer & DNFB Filtration->Addition Incubation Incubate at 60°C Addition->Incubation Neutralization Neutralization Incubation->Neutralization Centrifugation Centrifugation Neutralization->Centrifugation Injection Injection into HPLC Centrifugation->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (360 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of HEIDA.

The described HPLC method with pre-column derivatization provides a sensitive and reliable approach for the quantitative analysis of HEIDA in various samples. The method is suitable for quality control and research applications where accurate determination of HEIDA is required. Proper method validation should be performed to ensure the results are accurate and reproducible.

References

Application Notes and Protocols: Vanadium Complexes with HEIDA for Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium complexes have emerged as versatile catalysts in a variety of oxidation reactions, owing to the metal's accessible multiple oxidation states and its ability to activate peroxides. This document focuses on vanadium complexes incorporating the ligand N-(2-hydroxyethyl)iminodiacetic acid (HEIDA), specifically the well-characterized oxo-peroxo complex, potassium [N-(2-hydroxyethyl)iminodiacetato]oxoperoxovanadate(V), denoted as K[VO(O₂)(Hheida)]. This complex serves as a functional model for vanadium-dependent haloperoxidase enzymes, which play a role in the biosynthesis of halogenated natural products. These notes provide detailed protocols for the synthesis of the K[VO(O₂)(Hheida)] complex and its application in biomimetic halide oxidation and halogenation reactions.

Applications

The primary application of the vanadium-HEIDA complex, K[VO(O₂)(Hheida)], is as a functional mimic of vanadium haloperoxidase (VHPO) enzymes. Its key catalytic activities include:

  • Halide Oxidation: Catalyzes the two-electron oxidation of bromide (Br⁻) and iodide (I⁻) in the presence of an acid and hydrogen peroxide.

  • Biomimetic Halogenation: In the presence of a suitable organic substrate, the oxidized halogen species generated in situ can perform halogenation reactions, such as the bromination of electron-rich aromatic compounds.

These reactions are of interest in synthetic organic chemistry for the selective introduction of halogens into molecules under mild conditions.

Data Presentation

Table 1: Summary of Catalytic Halogenation
SubstrateHalide SourceAcidProductConversion/ObservationReference
Phenol RedKBrPerchloric Acid (HClO₄)Bromophenol BlueVisible color change from red to blue, indicating bromination.[1]

Note: Quantitative yield data for a broad range of substrates is limited in the primary literature, as the focus has been on demonstrating the biomimetic activity.

Experimental Protocols

Protocol 1: Synthesis of K[VO(O₂)(Hheida)]

This protocol is adapted from Colpas, J. et al., J. Am. Chem. Soc., 1996.[1]

Materials:

  • Vanadium(V) oxide (V₂O₅)

  • Potassium hydroxide (KOH)

  • N-(2-hydroxyethyl)iminodiacetic acid (H₃heida)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Methanol

  • Diethyl ether

Procedure:

  • Preparation of Vanadate Stock Solution: Dissolve V₂O₅ in an aqueous solution of KOH (1 equivalent of K per V) at room temperature. The solution should be filtered to yield a clear, yellowish-orange solution of potassium metavanadate (KVO₃).

  • Ligand Addition: To the KVO₃ solution, add a solution of H₃heida (1 equivalent) in water.

  • Formation of the Peroxo Complex: Cool the resulting solution in an ice bath. Slowly add an excess of 30% H₂O₂. The solution color will change to a deep red-orange.

  • Crystallization: To the cold solution, add methanol, followed by diethyl ether, until the solution becomes cloudy.

  • Isolation: Store the solution at a low temperature (e.g., -20 °C) to allow for the crystallization of the product.

  • Washing and Drying: Collect the resulting orange crystals by filtration, wash with cold methanol and then diethyl ether, and dry under vacuum.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials V2O5 V₂O₅ prep_vanadate Prepare KVO₃ solution (V₂O₅ + KOH in H₂O) V2O5->prep_vanadate KOH KOH KOH->prep_vanadate H3heida H₃heida add_ligand Add H₃heida solution H3heida->add_ligand H2O2 H₂O₂ (30%) form_peroxo Add H₂O₂ (ice bath) H2O2->form_peroxo prep_vanadate->add_ligand add_ligand->form_peroxo crystallize Crystallize (Methanol/Diethyl Ether) form_peroxo->crystallize isolate Isolate and wash crystals crystallize->isolate product K[VO(O₂)(Hheida)] (Orange Crystals) isolate->product

Caption: Synthesis workflow for K[VO(O₂)(Hheida)].

Protocol 2: Catalytic Bromination of Phenol Red

This protocol demonstrates the biomimetic halogenation activity of the K[VO(O₂)(Hheida)] complex.

Materials:

  • K[VO(O₂)(Hheida)] complex

  • Phenol Red indicator

  • Potassium bromide (KBr)

  • Perchloric acid (HClO₄)

  • Acetonitrile

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a cuvette for spectrophotometric monitoring), prepare a solution of the K[VO(O₂)(Hheida)] complex in acetonitrile.

  • Add Substrate and Halide: To this solution, add Phenol Red and a source of bromide ions, such as KBr.

  • Initiate Reaction: Initiate the catalytic reaction by adding a sufficient amount of acid (e.g., perchloric acid).

  • Monitoring: The reaction progress can be monitored visually or spectrophotometrically. The bromination of Phenol Red results in the formation of Bromophenol Blue, which is indicated by a color change from red/orange to blue/purple.

Signaling Pathways and Mechanisms

The catalytic cycle for halide oxidation by K[VO(O₂)(Hheida)] is believed to proceed through a Lewis acid mechanism, where the vanadium(V) center activates the coordinated peroxide for a nucleophilic attack by the halide ion. The vanadium center does not undergo a redox change during the catalytic cycle.

Diagram of Proposed Catalytic Cycle:

G cluster_substrate Substrate Halogenation A [VO(O₂)(Hheida)]⁻ (Resting State) B [VO(OOH)(Hheida)] (Protonated Intermediate) A->B + H⁺ C Transition State B->C + X⁻ D [VO₂(Hheida)]⁻ + HOX (Regenerated Catalyst + Hypohalous Acid) C->D - H₂O D->A + H₂O₂ HOX HOX D->HOX Product Halogenated Product (e.g., Bromophenol Blue) HOX->Product Substrate Organic Substrate (e.g., Phenol Red) Substrate->Product

Caption: Proposed catalytic cycle for halide oxidation.

References

Application Notes and Protocols: Carboxylation of Ethane using Oxorhenium(V) Complexes with HEIDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of light alkanes, such as ethane, into more valuable chemicals is a significant challenge in catalysis. This document provides detailed protocols for the single-pot carboxylation of ethane to produce propionic and acetic acids using a specific oxorhenium(V) complex with N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) as a ligand. The reaction is performed under relatively mild conditions, utilizing carbon monoxide as the carboxylating agent in the presence of potassium peroxodisulfate as an oxidant. These methods are based on the findings reported by Kirillov et al. in Advanced Synthesis & Catalysis, which demonstrate a novel use of rhenium complexes for alkane functionalization.[1][2]

Data Summary

The catalytic performance of the oxorhenium(V) complex derived from HEIDA in the carboxylation of ethane is summarized below. The primary products of the reaction are propionic acid and acetic acid. The selectivity is influenced by the partial pressures of ethane and carbon monoxide.

Table 1: Catalytic Carboxylation of Ethane with an Oxorhenium(V)-HEIDA Derivative Complex [1][2]

Catalyst PrecursorLigandEthane Pressure (atm)CO Pressure (atm)Propionic Acid Yield (%)Acetic Acid Yield (%)Total Yield (%)
[ReOCl3(PPh3)2]HEIDA~7~4Dominant ProductLower Yieldup to ~30%
[ReOCl3(PPh3)2]HEIDALower PressuresLower PressuresLower YieldMain ProductLower Overall

Note: The specific complex formed from HEIDA is [ReOCl(N,O-L)(PPh3)] where the ligand undergoes esterification during the synthesis, resulting in (OCH2CH2)N(CH2COO)(CH2COOCH3). The yields are based on the initial amount of the rhenium catalyst precursor.

Experimental Protocols

I. Synthesis of the Oxorhenium(V)-HEIDA Catalyst Precursor

This protocol describes the synthesis of the active catalyst precursor, an oxorhenium(V) complex with a modified HEIDA ligand.

Materials:

  • [ReOCl3(PPh3)2] (Rhenium precursor)

  • N-(2-hydroxyethyl)iminodiacetic acid (HEIDA)

  • Methanol (refluxing)

  • Standard Schlenk line and glassware for inert atmosphere synthesis

  • Filtration apparatus

  • Drying apparatus (e.g., vacuum oven or desiccator)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve [ReOCl3(PPh3)2] in methanol.

  • Add a stoichiometric amount of N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) to the solution.

  • Heat the reaction mixture to reflux. During this process, the HEIDA ligand coordinates to the rhenium center and undergoes esterification with the methanol solvent.

  • Maintain the reflux for a period sufficient to ensure complete reaction (monitoring by TLC or other appropriate methods is recommended).

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the resulting solid product, the oxorhenium(V) chelate, by filtration.

  • Wash the isolated complex with a suitable solvent to remove any unreacted starting materials.

  • Dry the final product under vacuum.

  • Characterize the complex using techniques such as IR spectroscopy, multinuclear NMR spectroscopy, FAB+-MS, and elemental analysis to confirm its identity as [ReOCl((OCH2CH2)N(CH2COO)(CH2COOCH3))(PPh3)].[1][2]

II. Catalytic Carboxylation of Ethane

This protocol outlines the single-pot carboxylation of ethane using the synthesized oxorhenium(V)-HEIDA complex.

Materials:

  • Synthesized Oxorhenium(V)-HEIDA complex

  • Trifluoroacetic acid (TFA) (solvent)

  • Potassium peroxodisulfate (K2S2O8) (oxidant)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, pressure gauge, and gas inlet.

  • Ethane (gas)

  • Carbon monoxide (CO) (gas)

  • Gas chromatography (GC) or other suitable analytical equipment for product quantification.

Procedure:

  • Place the synthesized oxorhenium(V)-HEIDA complex, potassium peroxodisulfate, and trifluoroacetic acid into the high-pressure reactor.

  • Seal the reactor and purge it with ethane to remove air.

  • Pressurize the reactor with ethane to the desired pressure (e.g., ~7 atm for selectivity towards propionic acid).

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., ~4 atm for selectivity towards propionic acid).

  • Heat the reactor to the desired reaction temperature and begin stirring.

  • Maintain the reaction for a set period.

  • After the reaction time has elapsed, cool the reactor to room temperature and carefully vent the excess gases.

  • Open the reactor and collect the liquid reaction mixture.

  • Analyze the products (propionic acid and acetic acid) and quantify their yields using a calibrated analytical method such as gas chromatography.

Visualizations

Experimental Workflow for Ethane Carboxylation

experimental_workflow synthesis Catalyst Synthesis catalyst Oxorhenium(V)-HEIDA Complex synthesis->catalyst reagents_syn [ReOCl3(PPh3)2] + HEIDA in refluxing Methanol reagents_syn->synthesis characterization Characterization (IR, NMR, MS) catalyst->characterization carboxylation Catalytic Carboxylation catalyst->carboxylation gases Pressurize with Ethane and CO carboxylation->gases reagents_cat Catalyst + K2S2O8 + TFA in High-Pressure Reactor reagents_cat->carboxylation reaction Heating and Stirring gases->reaction extraction Collect Liquid Products reaction->extraction analysis Product Analysis quantification GC Analysis analysis->quantification extraction->analysis products Propionic Acid & Acetic Acid quantification->products

Caption: Workflow for the synthesis and application of the Oxorhenium(V)-HEIDA catalyst.

Proposed High-Level Reaction Pathway

reaction_pathway reactants Ethane + CO intermediate Activated Ethane Species (Proposed) reactants->intermediate Catalyst System catalyst_system [ReO(V)-HEIDA Complex] K2S2O8, TFA products Propionic Acid + Acetic Acid intermediate->products Carboxylation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for (2-Hydroxyethyl)iminodiacetic acid (HEIDA) Chelation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing (2-Hydroxyethyl)iminodiacetic acid (HEIDA) as a chelating agent. The stability and efficacy of HEIDA-metal complexes are critically dependent on the pH of the solution. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is pH crucial for successful HEIDA chelation?

A1: The chelating ability of HEIDA is directly influenced by the pH of the solution. HEIDA possesses two carboxylic acid groups and a tertiary amine, each with a specific acid dissociation constant (pKa). For effective chelation, the carboxyl groups must be deprotonated (negatively charged) to make their lone pair electrons available for coordination with a positively charged metal ion. As the pH of the solution increases, HEIDA becomes progressively more deprotonated, enhancing its chelating efficacy. However, at excessively high pH levels, metal ions may precipitate as insoluble metal hydroxides, which competes with the chelation process. Therefore, optimizing the pH is a critical balancing act to maximize the concentration of the fully deprotonated HEIDA species while maintaining the solubility of the target metal ion.

Q2: What are the pKa values of HEIDA?

A2: The pKa values for this compound are crucial for understanding its protonation state at a given pH. While experimental conditions can slightly alter these values, typical pKa values for HEIDA are approximately:

  • pKa1 ≈ 2.2 (first carboxylic acid)

  • pKa2 ≈ 8.7 (tertiary amine)

This indicates that both carboxylic acid groups are deprotonated at neutral pH, while the amine group starts to deprotonate in the alkaline range.

Q3: In what pH range is HEIDA generally most effective?

A3: The optimal pH for HEIDA chelation depends on the specific metal ion being targeted. However, a general effective range is between pH 4 and 9. In this range, the carboxylic acid groups are deprotonated, making them available for metal binding, while the potential for metal hydroxide precipitation for many common divalent and trivalent metals is minimized. For certain metal ions, the optimal pH may be more specific within this range or even extend into the alkaline region, provided the metal remains in solution.

Q4: How does HEIDA compare to other common chelating agents like EDTA?

A4: HEIDA is a tridentate chelating agent, meaning it can form three bonds to a central metal ion. This is in contrast to EDTA (ethylenediaminetetraacetic acid), which is a hexadentate chelating agent. Generally, the higher the denticity of a chelating agent, the more stable the resulting metal complex. Therefore, EDTA typically forms more stable complexes with metal ions than HEIDA. However, HEIDA offers advantages such as higher water solubility and better biodegradability, making it a more environmentally friendly option in certain applications.[1] The presence of a hydroxyethyl group in HEIDA also improves its solubility compared to some other chelating agents.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Chelation Efficiency / Poor Metal Binding Suboptimal pH: The pH of the solution may be too low, resulting in the protonation of HEIDA's carboxylic acid groups.Gradually increase the pH of the solution using a suitable buffer or a dilute base (e.g., NaOH). Monitor the chelation efficiency at different pH points to determine the optimal range for your specific metal ion.
Insufficient HEIDA Concentration: The molar ratio of HEIDA to the metal ion may be too low to drive the equilibrium towards complex formation.Increase the molar concentration of HEIDA. A common starting point is a 1.1:1 molar ratio of HEIDA to metal ion, but this may need to be optimized.
Presence of Competing Ions: Other metal ions in the solution may be competing with the target metal ion for HEIDA.If possible, remove or minimize the concentration of competing metal ions. Consider the relative stability constants of the HEIDA complexes with the different metals present.
Precipitation of Target Metal pH is too high: The pH of the solution is likely causing the formation of insoluble metal hydroxides. This is a common issue with metal ions like Fe(III) and Cu(II) in alkaline conditions.Carefully and gradually lower the pH of the solution using a suitable buffer or a dilute acid (e.g., HCl). This will shift the equilibrium away from hydroxide formation. Determine the pH at which precipitation occurs for your specific metal concentration to identify the upper limit of your working pH range.
Low Solubility of the HEIDA-Metal Complex: In some cases, the formed complex itself may have limited solubility under the experimental conditions.Adjust the solvent composition if possible (e.g., by adding a co-solvent), or modify the temperature. However, be aware that these changes can also affect the stability of the complex.
Inconsistent or Non-Reproducible Results Inaccurate pH Measurement: The pH meter may not be properly calibrated, leading to inconsistent pH adjustments.Regularly calibrate your pH meter using fresh, certified buffer standards. Ensure the electrode is clean and properly maintained.
Buffer Interference: The chosen buffer system may be interacting with the metal ion or HEIDA.Select a non-coordinating buffer if possible. Always run control experiments with the buffer alone to assess any potential interference.

Data Presentation

To facilitate experimental design, it is recommended to determine the optimal pH and the conditional stability constant for the specific metal ion and conditions of interest using the protocols outlined below.

Experimental Protocols

Protocol 1: Determination of Optimal pH for HEIDA Chelation using UV-Vis Spectrophotometry

This protocol provides a method to empirically determine the optimal pH for the chelation of a specific metal ion by HEIDA by monitoring the formation of the metal-HEIDA complex, which often results in a change in the UV-Vis absorbance spectrum.

Materials:

  • This compound (HEIDA)

  • Salt of the metal ion of interest (e.g., FeCl₃, CuSO₄, ZnCl₂, CaCl₂)

  • A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers)

  • Deionized water

  • Calibrated pH meter

  • UV-Vis spectrophotometer and cuvettes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the metal ion of a known concentration (e.g., 10 mM) in deionized water.

    • Prepare a stock solution of HEIDA of a known concentration (e.g., 20 mM) in deionized water.

  • Preparation of Reaction Mixtures:

    • In a series of test tubes or a 96-well plate, prepare reaction mixtures at different pH values. For each pH value:

      • Add a fixed volume of the metal ion stock solution.

      • Add a fixed volume of the HEIDA stock solution (to achieve a desired molar ratio, e.g., 1:1 or 1:2 metal:HEIDA).

      • Add a specific buffer to achieve the target pH.

      • Add deionized water to reach a constant final volume.

    • Prepare a blank for each pH value containing the buffer and deionized water.

    • Prepare a control for each pH value containing the metal ion and buffer (without HEIDA).

  • Equilibration and Measurement:

    • Allow the reaction mixtures to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

    • Measure the UV-Vis absorbance spectrum (e.g., from 200-800 nm) of each reaction mixture against the corresponding blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for the metal-HEIDA complex by comparing the spectra of the reaction mixtures with the controls.

    • Plot the absorbance at λ_max as a function of pH.

    • The pH at which the absorbance is maximal corresponds to the optimal pH for the chelation under the tested conditions.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

This protocol describes a more advanced method to determine the stability constants of metal-HEIDA complexes. It involves titrating a solution containing the metal ion and HEIDA with a strong base and monitoring the pH change.

Materials:

  • This compound (HEIDA)

  • Salt of the metal ion of interest (non-hydrolyzable anion preferred, e.g., perchlorate or nitrate)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KCl or KNO₃)

  • Calibrated pH meter with a high-precision electrode

  • Autotitrator or manual titration setup

  • Thermostated reaction vessel

Methodology:

  • Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions.

  • Titration of HEIDA (in the absence of metal):

    • Prepare a solution of HEIDA of known concentration in a constant ionic strength medium.

    • Titrate this solution with the standardized strong base.

    • Record the pH as a function of the volume of base added.

    • This titration curve is used to determine the protonation constants (pKa values) of HEIDA.

  • Titration of HEIDA (in the presence of metal):

    • Prepare a solution containing known concentrations of both HEIDA and the metal ion in the same constant ionic strength medium.

    • Titrate this solution with the standardized strong base.

    • Record the pH as a function of the volume of base added.

  • Data Analysis:

    • The titration curve in the presence of the metal ion will be shifted to lower pH values compared to the titration of HEIDA alone, due to the release of protons upon complex formation.

    • The stability constants (log K) can be calculated from the titration data using specialized software (e.g., HYPERQUAD, BEST) that performs non-linear least-squares fitting of the potentiometric data.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_metal Metal Ion Stock Solution mix Mix Metal, HEIDA, and Buffer prep_metal->mix prep_heida HEIDA Stock Solution prep_heida->mix prep_buffers Buffer Solutions (Varying pH) prep_buffers->mix equilibrate Equilibrate mix->equilibrate measure Measure Absorbance (UV-Vis) equilibrate->measure plot Plot Absorbance vs. pH measure->plot determine_optimum Determine Optimal pH plot->determine_optimum

Caption: Experimental workflow for determining the optimal pH for HEIDA chelation using UV-Vis spectrophotometry.

logical_relationship cluster_conditions Solution Conditions cluster_outcome Chelation Outcome cluster_side_reactions Competing Reactions pH pH chelation_eff Chelation Efficiency pH->chelation_eff Influences protonation HEIDA Protonation pH->protonation Determines precipitation Metal Hydroxide Precipitation pH->precipitation Determines heida_conc [HEIDA] heida_conc->chelation_eff Influences metal_conc [Metal] metal_conc->chelation_eff Influences temp Temperature temp->chelation_eff Influences protonation->chelation_eff Competes with precipitation->chelation_eff Competes with

Caption: Logical relationship of factors influencing HEIDA chelation efficiency.

References

Technical Support Center: Synthesis of N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA)?

A1: The three main industrial synthesis routes for HEIDA are:

  • Carboxymethylation of Monoethanolamine: This is a common method involving the reaction of monoethanolamine with sodium chloroacetate in an alkaline aqueous solution.

  • The Glycolonitrile Route: This process starts with the reaction of 2-hydroxyethylamine with glycolonitrile (or formaldehyde and hydrogen cyanide) to form nitrile intermediates, which are subsequently hydrolyzed to HEIDA.[1]

  • Dehydrogenation of N-(2-hydroxyethyl)glycine: This method involves the catalytic dehydrogenation of N-(2-hydroxyethyl)glycine, often in the presence of a metal-containing catalyst and a strong base.[2]

Q2: What is a typical yield for the synthesis of HEIDA?

A2: The yield of HEIDA is highly dependent on the chosen synthesis route and the optimization of reaction conditions. Reported yields vary, with some methods achieving high conversion rates. For instance, the hydrolysis of the final nitrile intermediate in the glycolonitrile route is reported to have a conversion rate exceeding 90%.[1] One source reports a yield of 88.5g for the reaction of monoethanolamine and sodium chloroacetate, though the molar quantities of starting materials are not specified.[3]

Q3: What are the critical safety precautions to consider during HEIDA synthesis?

A3: Safety is paramount, especially when working with hazardous materials.

  • Glycolonitrile Route: This route involves highly toxic and volatile substances like glycolonitrile, hydrogen cyanide, and formaldehyde.[4][5][6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A cyanide antidote kit should be readily available.

  • Strong Bases and Acids: Many HEIDA synthesis protocols utilize strong bases (e.g., sodium hydroxide) or acids.[1][2] These are corrosive and should be handled with care to avoid skin and eye contact.

  • General Precautions: Standard laboratory safety practices should always be followed, including wearing appropriate PPE, working in a well-ventilated area, and having access to safety showers and eyewash stations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of HEIDA, categorized by the synthetic route.

Route 1: Carboxymethylation of Monoethanolamine with Sodium Chloroacetate

Problem 1: Low Yield of HEIDA

  • Possible Cause 1: Incomplete Reaction.

    • Solution:

      • Reaction Time and Temperature: Ensure the reaction is carried out for a sufficient duration and at the optimal temperature. A typical condition is heating at 80°C for 2 hours.[3] Monitor the reaction progress using techniques like HPLC or NMR spectroscopy.

      • Stoichiometry: Use a slight molar excess of sodium chloroacetate to ensure complete conversion of the monoethanolamine.

  • Possible Cause 2: Side Reaction - Hydrolysis of Sodium Chloroacetate.

    • Solution:

      • pH Control: Maintain a slightly alkaline pH (around 8.5-10) during the addition of sodium chloroacetate.[7] This promotes the desired N-alkylation over the hydrolysis of sodium chloroacetate to glycolic acid. Avoid excessively high pH, which can accelerate the decomposition of chloroacetate.[8]

      • Temperature Control: Prepare the sodium chloroacetate solution at a temperature below 50°C to minimize hydrolysis before its addition to the reaction mixture.[8]

      • Slow Addition: Add the sodium chloroacetate solution slowly to the reaction mixture to allow it to react with the amine before it can be hydrolyzed.[8]

  • Possible Cause 3: Formation of Dichloroacetate Impurities.

    • Solution:

      • High-Purity Reagents: Use sodium chloroacetate with a low content of dichloroacetate.

      • Optimized Reaction Conditions: Elevated temperatures (115-180°C) can help to reduce the final content of dichloroacetate to less than 10 ppm.[7]

Problem 2: Difficulty in Product Isolation and Purification

  • Possible Cause 1: Presence of Salts.

    • Solution:

      • Crystallization: HEIDA can be purified by crystallization from water.[9]

      • Ion Exchange Chromatography: For high-purity applications, ion exchange chromatography can be an effective method for separating HEIDA from inorganic salts and other charged impurities.

Route 2: The Glycolonitrile Route

Problem 1: Low Overall Yield

  • Possible Cause 1: Inefficient Formation of Nitrile Intermediates.

    • Solution:

      • Temperature Control: The initial reaction of 2-hydroxyethylamine with glycolonitrile is typically carried out at room temperature.[1]

      • Stoichiometry: Ensure the correct molar ratios of reactants are used in each step. The molar ratio of the N-carboxymethylamino-2-ethanol intermediate to glycolonitrile is generally about 1:1.[1]

  • Possible Cause 2: Incomplete Hydrolysis of Nitrile Intermediates.

    • Solution:

      • Hydrolysis Conditions: The hydrolysis is typically carried out using a strong base like sodium hydroxide at room temperature or elevated temperatures (up to 120°C).[1] Ensure sufficient base is used to drive the reaction to completion. The hydrolysis can also be performed with strong acids, which would result in the ammonium salt as a byproduct.[1]

      • Reaction Time: Allow for sufficient reaction time for the hydrolysis to complete. A 3-hour stir at room temperature has been reported to be effective.[1]

Problem 2: Handling of Toxic Reagents

  • Possible Cause: Inadequate Safety Procedures.

    • Solution:

      • Fume Hood: All manipulations involving glycolonitrile, hydrogen cyanide, or formaldehyde must be conducted in a certified chemical fume hood.

      • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.

      • Emergency Preparedness: Ensure access to a cyanide antidote kit and that personnel are trained in its use.

Route 3: Dehydrogenation of N-(2-hydroxyethyl)glycine

Problem 1: Low Conversion/Yield

  • Possible Cause 1: Catalyst Deactivation.

    • Solution:

      • Catalyst Selection: The choice of catalyst is crucial. Copper-containing catalysts are often preferred.[2]

      • Reaction Conditions: The dehydrogenation is typically conducted at elevated temperatures (e.g., 120°C to 220°C).[2] Ensure the temperature is within the optimal range for the chosen catalyst.

      • Catalyst Loading: Use an appropriate catalyst loading. Concentrations that are too low may result in slow reaction rates, while excessively high concentrations can be difficult to filter.[2]

  • Possible Cause 2: Unfavorable Reaction Equilibrium.

    • Solution:

      • Presence of a Strong Base: The reaction is normally conducted in the presence of a strong hydroxide source (pKa > 11), such as sodium hydroxide or potassium hydroxide.[2] This is essential for the reaction to proceed efficiently.

Problem 2: Poor Selectivity

  • Possible Cause: Undesirable Side Reactions.

    • Solution:

      • Catalyst Design: The catalyst can be designed to minimize side reactions. For example, a copper coating on the catalyst can help if the primary metal catalyzes undesirable side reactions.[2]

      • Optimization of Reaction Conditions: Fine-tuning the reaction temperature, pressure, and reaction time can help to improve the selectivity towards the desired HEIDA product.

Data Presentation

Table 1: Comparison of HEIDA Synthesis Routes

Synthesis RouteKey ReactantsTypical Reaction ConditionsReported Yield/ConversionAdvantagesDisadvantages
Carboxymethylation Monoethanolamine, Sodium ChloroacetateAqueous NaOH, 80°C, 2h[3]88.5 g (unspecified scale)[3]Common and well-established method.Potential for side reactions (hydrolysis of chloroacetate), salt byproduct formation.
Glycolonitrile Route 2-Hydroxyethylamine, GlycolonitrileMulti-step, final hydrolysis with NaOH at RT-120°C[1]>90% conversion in final hydrolysis step[1]High conversion in the final step.Involves highly toxic and hazardous reagents.
Dehydrogenation N-(2-hydroxyethyl)glycineMetal catalyst (e.g., Cu-based), strong base, 120-220°C[2]Not explicitly quantifiedCan be a direct route from an intermediate.Requires specialized catalysts, potential for catalyst deactivation.

Experimental Protocols

Protocol 1: Synthesis of HEIDA via the Glycolonitrile Route (Based on Patent US5817613A)

  • Synthesis of N-cyanomethylamino-2-ethanol (I): In a round-bottom flask, dissolve 2.0 g (0.033 mol) of 2-hydroxyethylamine in 30 mL of water. While stirring at room temperature, add 4.67 g (0.033 mol) of a 40% aqueous glycolonitrile solution dropwise. Continue stirring at room temperature for 2 hours.

  • Hydrolysis to N-carboxymethylamino-2-ethanol (II): To the solution from the previous step, add 2.62 g of 50% NaOH solution without prior purification. Stir at room temperature for 3 hours. The completion of the reaction can be monitored by the cessation of ammonia evolution upon boiling.

  • Synthesis of N-carboxymethyl-N-cyanomethylamino-2-ethanol (III): To the resulting solution of intermediate (II) at room temperature, add 4.62 g (0.033 mol) of a 40% aqueous glycolonitrile solution dropwise. Stir for 30 minutes at room temperature.

  • Hydrolysis to HEIDA (IV): To the aqueous solution of intermediate (III), add 2.62 g of 50% NaOH. Stir at room temperature for 3 hours to complete the hydrolysis.

Visualizations

experimental_workflow_glycolonitrile_route cluster_step1 Step 1: Formation of Intermediate I cluster_step2 Step 2: Hydrolysis to Intermediate II cluster_step3 Step 3: Formation of Intermediate III cluster_step4 Step 4: Hydrolysis to HEIDA A 2-Hydroxyethylamine C N-cyanomethylamino-2-ethanol (I) A->C B Glycolonitrile B->C E N-carboxymethylamino-2-ethanol (II) C->E D NaOH D->E G N-carboxymethyl-N-cyanomethylamino-2-ethanol (III) E->G F Glycolonitrile F->G I N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) G->I H NaOH H->I

Caption: Experimental workflow for the synthesis of HEIDA via the glycolonitrile route.

troubleshooting_low_yield_carboxymethylation cluster_causes Potential Causes cluster_solutions Solutions A Low Yield in Carboxymethylation Route B Incomplete Reaction A->B C Hydrolysis of Sodium Chloroacetate A->C D Dichloroacetate Impurities A->D E Optimize Reaction Time & Temperature B->E F Adjust Stoichiometry B->F G Control pH (8.5-10) C->G H Control Temperature during Addition C->H I Slow Reagent Addition C->I J Use High-Purity Reagents D->J K Optimize Reaction Temperature (115-180°C) D->K

Caption: Troubleshooting logic for low yield in the carboxymethylation synthesis of HEIDA.

References

Technical Support Center: HEIDA-Based IMAC Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HEIDA-based Immobilized Metal Affinity Chromatography (IMAC). This guide provides troubleshooting information and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the purification of histidine-tagged proteins.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering potential causes and solutions to improve your separation results.

Problem: Low Purity or High Levels of Contaminating Proteins

Q: My eluted sample contains many non-target proteins. How can I increase the purity of my target protein?

A: Poor purity is often due to non-specific binding of host cell proteins that have surface-exposed histidine residues or other metal-chelating properties.[1] Optimizing your buffer composition is the most effective way to resolve this issue.

Potential Causes & Solutions:

  • Insufficient Imidazole in Binding/Wash Buffers: Imidazole is a competitor that prevents weakly-binding contaminants from occupying the resin.[2]

    • Solution: Add a low concentration of imidazole to your lysis, binding, and wash buffers. A good starting point for many proteins is 20-40 mM. This helps to wash away contaminants before the final elution step. Be aware that the optimal concentration is protein-dependent; too high a concentration can reduce the yield of your target protein.[2]

  • Ionic Interactions: Non-specific binding can be caused by ionic interactions between proteins and the chromatography resin.

    • Solution: Increase the ionic strength of your buffers by adding NaCl. A concentration of 300-500 mM NaCl is typically recommended to minimize these interactions.[3] For persistent issues, you can try increasing the NaCl concentration up to 1.0 M.[4]

  • Inefficient Elution Strategy: A single-step elution can co-elute contaminants that have a similar binding affinity to your target protein.

    • Solution: Use a linear imidazole gradient for elution.[2] This will separate proteins based on their binding affinity, allowing for the collection of purer fractions of your target protein. Alternatively, a step-gradient elution with an initial low-concentration imidazole wash (e.g., 60-80 mM) can remove contaminants before eluting the target protein at a higher concentration (e.g., 250-500 mM).[5]

  • Inappropriate Metal Ion: The choice of metal ion affects binding affinity and selectivity.

    • Solution: While Ni²+ is the most common choice, other metal ions can offer different selectivity. Cobalt (Co²+) often provides higher purity by reducing the binding of contaminants, though it may slightly lower the yield.[1][6]

  • Proteolytic Degradation: Proteases in the cell lysate can degrade your target protein, leading to multiple bands on a gel.

    • Solution: Always add a protease inhibitor cocktail to your cell lysate before purification and keep your samples at 4°C throughout the process to minimize proteolytic activity.[2]

Problem: Low Yield of Target Protein

Q: I am not recovering enough of my target protein after elution. What could be the cause and how can I improve the yield?

A: Low yield can result from several factors, including overly stringent wash conditions, inaccessible His-tags, or loss of metal ions from the resin.

Potential Causes & Solutions:

  • Excessive Imidazole Concentration: While imidazole improves purity, concentrations that are too high in the binding or wash buffers can prematurely elute the target protein, thereby reducing the final yield.[2]

    • Solution: Reduce the imidazole concentration in your binding and wash buffers. Analyze the flow-through and wash fractions on an SDS-PAGE gel to see if your protein is being lost in these steps.

  • Inaccessible Histidine-Tag: The polyhistidine tag on your recombinant protein may be folded into the protein's interior, preventing it from binding to the resin.

    • Solution: Perform the purification under denaturing conditions. Adding a strong denaturant like 8 M urea or 6 M guanidine-HCl to your buffers will unfold the protein and expose the His-tag, improving binding.[7]

  • Metal Ion Stripping: Certain components in your buffer, particularly strong chelating agents like EDTA or EGTA, can strip the metal ions (e.g., Ni²+) from the HEIDA resin, which prevents your protein from binding.[2]

    • Solution: Avoid using EDTA or other strong chelators in your buffers. If a chelator is required for other reasons, consider using an EDTA-compatible IMAC resin.

  • Incorrect Buffer pH: The binding of histidine to the metal ions is pH-dependent.

    • Solution: Ensure your buffers have a pH between 7.5 and 8.0.[3] At lower pH values, the histidine residues become protonated, which inhibits their ability to bind to the immobilized metal ions.[8]

Problem: Protein Does Not Bind to the Column

Q: My target protein is found entirely in the flow-through fraction. Why isn't it binding to the resin?

A: Complete lack of binding is a critical issue that usually points to a fundamental problem with the His-tag, the buffers, or the integrity of the column itself.

Potential Causes & Solutions:

  • Inaccessible or Missing His-Tag: The His-tag may be sterically hindered or may have been cleaved by proteases.

    • Solution: Confirm the presence and integrity of the His-tag via Western blot using an anti-His antibody. If the tag is present but inaccessible, switch to denaturing purification conditions.[7]

  • Metal Ions Have Been Stripped: As mentioned previously, chelating agents or harsh buffer conditions can strip the metal ions from the resin.

    • Solution: Avoid chelators like EDTA.[2] If you suspect the resin has lost its metal ions, it will need to be stripped and recharged (see protocols below).

  • Incorrect Buffer pH: A buffer pH below 7.0 will protonate the imidazole side chain of histidine, preventing its coordination with the metal ion.

    • Solution: Prepare fresh buffers and verify that the pH is in the optimal range of 7.5-8.0.[3]

  • Presence of Reducing Agents: High concentrations of reducing agents like DTT or BME can reduce the metal ions (e.g., Ni²⁺ to Ni⁰), causing them to leach from the column and preventing protein binding.

    • Solution: If possible, remove reducing agents before applying the sample to the column. If they are essential for protein stability, limit their concentration (typically ≤5 mM DTT).

Frequently Asked Questions (FAQs)

Q1: What is the role of imidazole in HEIDA-based IMAC?

Imidazole is a structural analog of the histidine side chain. It is used as a competitor to modulate the binding and elution of His-tagged proteins.[2] At low concentrations in the binding and wash buffers, it helps prevent weakly binding, non-specific proteins from attaching to the resin, thus increasing the purity of the target protein. At high concentrations, it outcompetes the His-tag for binding to the metal ions, effectively eluting the target protein from the column.[2]

Q2: How do I choose the correct metal ion for my purification?

The choice of metal ion influences the binding affinity and selectivity. The binding strength generally follows the order: Cu²+ > Ni²+ > Co²+ > Zn²+.[1]

  • Nickel (Ni²⁺): The most common and recommended starting point for most His-tagged protein purifications due to its high affinity and capacity.[1][6]

  • Cobalt (Co²⁺): Often provides higher purity than nickel because it has a lower affinity for endogenous host proteins. This may, however, result in a lower yield for the target protein.[6]

  • Zinc (Zn²⁺) and Copper (Cu²⁺): These are less commonly used for His-tagged proteins but can be useful for purifying certain untagged proteins with natural metal-binding sites or for optimizing selectivity in difficult separations.

Q3: Can I use reducing agents like DTT or BME in my buffers?

Reducing agents are often necessary to prevent protein oxidation and aggregation. However, high concentrations can reduce the chelated metal ions, causing them to strip from the resin, which appears as a brownish discoloration of the column. This compromises the binding capacity. If reducing agents are necessary, it is advisable to use the lowest effective concentration.

Q4: How do I regenerate and store my HEIDA resin?

Resin regeneration is crucial for maintaining performance over multiple uses.[9] The process involves stripping the bound metal ions, washing the matrix, and then recharging it with a fresh metal ion solution.

  • Stripping: Use a buffer containing a strong chelator like EDTA (e.g., 50 mM EDTA) to remove the metal ions.[9]

  • Washing: Wash thoroughly with DI water and a high salt buffer.[9]

  • Recharging: Incubate the resin with a solution of the desired metal salt (e.g., 0.1 M NiSO₄).[10]

  • Storage: For long-term storage, keep the resin in a 20% ethanol solution at 4°C to prevent microbial growth.[11]

Data Summary

Table 1: Effect of Imidazole Concentration on Protein Yield and Purity

This table summarizes the typical effects of varying imidazole concentrations in the binding/wash buffer on the final purification outcome. The optimal concentration is protein-dependent.

Imidazole ConcentrationPurityYieldComments
0-5 mMLowHighHigh levels of contaminant proteins are likely to bind.
20-50 mMHighHighOften the optimal range for balancing purity and yield.[3]
>50 mMVery HighDecreasingRisk of prematurely eluting the target protein increases, leading to lower yield.
Table 2: Recommended Buffer Compositions for HEIDA-IMAC
Buffer TypeComponentConcentrationPurpose
Lysis/Binding Buffer Sodium Phosphate50 mMBuffering agent (maintain pH 8.0)[7]
NaCl300-500 mMReduce non-specific ionic binding[3][7]
Imidazole10-40 mMIncrease purity by preventing weak contaminant binding[3]
Wash Buffer Sodium Phosphate50 mMBuffering agent (maintain pH 8.0)[7]
NaCl300-500 mMReduce non-specific ionic binding[3][7]
Imidazole20-60 mMRemove non-specifically bound proteins[3]
Elution Buffer Sodium Phosphate50 mMBuffering agent (maintain pH 8.0)[7]
NaCl300-500 mMMaintain ionic strength[3][7]
Imidazole250-500 mMCompete with His-tag to elute the target protein[7]

Experimental Protocols

Protocol 1: Standard Purification of a His-tagged Protein (Native Conditions)

This protocol provides a general workflow for purifying a soluble His-tagged protein under native conditions.

  • Column Preparation: Pack your column with the HEIDA resin slurry. Avoid introducing air bubbles.[7]

  • Equilibration: Equilibrate the column by washing it with 5-10 column volumes (CV) of Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) until the UV (A280) baseline is stable.[7][9]

  • Sample Loading: Apply your clarified cell lysate to the column. For best results, ensure the lysate was prepared in Binding Buffer.

  • Washing: Wash the column with 10-15 CV of Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 40 mM imidazole, pH 8.0). Monitor the UV absorbance until it returns to baseline, indicating that all unbound proteins have been washed away.[7][9]

  • Elution: Elute the bound target protein using Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions of 1 CV and monitor the UV absorbance to identify the peak containing your protein.[7]

  • Analysis: Analyze the collected fractions using SDS-PAGE to confirm the purity and size of your target protein. Pool the purest fractions for downstream applications.

Protocol 2: Regeneration of HEIDA Resin

This protocol describes how to strip, clean, and recharge the resin for reuse.

  • Strip Metal Ions: Wash the column with 5 CV of Stripping Buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4). This will remove the chelated metal ions.

  • Wash Resin: Wash the column with 10 CV of deionized water to remove the EDTA, followed by 5 CV of a high-salt wash (e.g., 1 M NaCl).[9]

  • Recharge Resin: Slowly apply 2 CV of a 100 mM metal salt solution (e.g., 100 mM NiSO₄) to the column.[9]

  • Final Wash: Wash the column with 5 CV of deionized water to remove any unbound metal ions, followed by 5 CV of Binding Buffer without imidazole.

  • Storage: For immediate use, equilibrate the column with Binding Buffer. For long-term storage, wash with 5 CV of 20% ethanol and store at 4°C.[11]

Visualizations

Diagrams of Workflows and Logic

Troubleshooting_Workflow start_node Start: Poor Separation is_purity Low Purity? start_node->is_purity issue_node issue_node solution_node solution_node category_node category_node is_yield Low Yield? is_purity->is_yield No purity_solutions Optimize Imidazole (20-40mM) Increase NaCl (300-500mM) Use Gradient Elution Add Protease Inhibitors is_purity->purity_solutions Yes no_binding No Binding? is_yield->no_binding No yield_solutions Decrease Wash Imidazole Check for Metal Stripping (No EDTA) Use Denaturing Conditions (Urea) Check for Proteolysis is_yield->yield_solutions Yes binding_solutions Check Buffer pH (7.5-8.0) Confirm His-Tag (Western Blot) Recharge Column with Metal Ions Use Denaturing Conditions no_binding->binding_solutions Yes cat_buffer Buffer Optimization purity_solutions->cat_buffer yield_solutions->cat_buffer cat_protein Protein/Tag Integrity yield_solutions->cat_protein cat_column Column Integrity yield_solutions->cat_column binding_solutions->cat_buffer binding_solutions->cat_protein binding_solutions->cat_column

Caption: A logical workflow for troubleshooting common issues in HEIDA-IMAC.

IMAC_Experimental_Workflow cluster_prep Preparation cluster_process Purification cluster_analysis Analysis & Storage prep_node prep_node process_node process_node analysis_node analysis_node Lysate Clarified Lysate (with Protease Inhibitors) Load Load Sample Lysate->Load Equilibrate Column Equilibration (Binding Buffer) Equilibrate->Load Wash Wash Column (Wash Buffer) Load->Wash Collect Flow-through Elute Elute Protein (Elution Buffer) Wash->Elute Collect Wash Analyze SDS-PAGE Analysis Elute->Analyze Collect Fractions Regenerate Regenerate or Store (20% Ethanol) Analyze->Regenerate

Caption: Standard experimental workflow for HEIDA-based IMAC protein purification.

References

Technical Support Center: (2-Hydroxyethyl)iminodiacetic Acid (HEIDA) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (2-Hydroxyethyl)iminodiacetic acid (HEIDA) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HEIDA) and why is its stability in solution important?

This compound (HEIDA) is a chelating agent used in various applications, including biopharmaceutical formulations, to bind metal ions.[1][2] Its stability in solution is crucial as degradation can lead to a loss of chelation efficiency, potentially impacting the stability of the active pharmaceutical ingredient (API) and the overall quality of the final product.

Q2: What are the primary factors that can cause the degradation of HEIDA in solution?

While specific degradation pathways for HEIDA are not extensively documented in publicly available literature, based on its chemical structure (containing amine, hydroxyl, and carboxylic acid functional groups), degradation is likely influenced by several factors:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of the functional groups.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.

  • Light Exposure: UV or visible light can provide the energy to initiate photodegradation reactions.

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.

  • Metal Ions: Certain metal ions can catalyze degradation reactions.

Q3: What are the potential degradation pathways for HEIDA?

Based on its chemical structure, two primary degradation pathways can be hypothesized:

  • Oxidative Degradation: The tertiary amine and the hydroxyethyl group are susceptible to oxidation. This could lead to the formation of N-oxides, aldehydes, or carboxylic acids, and potentially fragmentation of the molecule.

  • Hydrolysis: While generally stable, the ester-like linkages in polydentate ligands can be susceptible to hydrolysis under extreme pH and high-temperature conditions, although HEIDA does not contain ester bonds, the principles of susceptibility of functional groups to pH and temperature remain relevant. For HEIDA, extreme pH could potentially lead to decarboxylation or other rearrangements, though this is less likely under typical formulation conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of chelating capacity over time HEIDA degradationInvestigate potential degradation pathways. Implement preventative measures such as pH control, temperature control, and protection from light.
Change in solution pH Degradation of HEIDA leading to acidic or basic byproducts.Monitor pH closely. Use a robust buffering system to maintain the desired pH.
Appearance of unknown peaks in analytical assays (e.g., HPLC) Formation of HEIDA degradation products.Perform stress testing (e.g., exposure to high temperature, extreme pH, light, oxidizing agents) to generate and identify potential degradation products. Use techniques like mass spectrometry (MS) for identification.
Discoloration of the solution Formation of chromophoric degradation products.Investigate the cause of discoloration through analytical techniques. Protect the solution from light and consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Experimental Protocols

Protocol 1: General Stability Study of HEIDA in Solution

Objective: To evaluate the stability of HEIDA in an aqueous solution under various environmental conditions.

Materials:

  • This compound (HEIDA)

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter

  • Incubators/ovens

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Appropriate buffers (e.g., phosphate, acetate)

Methodology:

  • Solution Preparation: Prepare a stock solution of HEIDA of known concentration in the desired aqueous buffer.

  • Sample Aliquoting: Aliquot the solution into multiple vials for each storage condition to be tested.

  • Storage Conditions:

    • Temperature: Store samples at a range of temperatures (e.g., 5°C, 25°C, 40°C, 60°C).

    • pH: Adjust the pH of the solution to various levels (e.g., pH 3, 5, 7, 9) using appropriate buffers.

    • Light Exposure: Expose samples to controlled light conditions in a photostability chamber (as per ICH Q1B guidelines). Control samples should be wrapped in aluminum foil to protect from light.

    • Oxidative Stress: Sparge some samples with oxygen or add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to assess oxidative stability. Prepare control samples under an inert atmosphere (e.g., nitrogen).

  • Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analysis: Analyze the samples for the concentration of HEIDA and the presence of any degradation products using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of HEIDA as a function of time for each condition to determine the degradation rate.

Protocol 2: Analytical Method for Quantification of HEIDA

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of HEIDA.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • A suitable reversed-phase column (e.g., C18) is a common starting point for polar analytes.

Mobile Phase and Gradient:

  • A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact gradient will need to be optimized.

Detection:

  • HEIDA has a weak UV chromophore. Detection may be challenging with UV alone. Derivatization or the use of alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) may be necessary for sensitive and specific quantification.

Method Validation:

  • The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Degradation of HEIDA under Different Conditions after 12 Weeks
ConditionTemperature (°C)pHLight ExposureOxidizing Agent% HEIDA Remaining
Control 257DarkNone99.5
High Temperature 607DarkNone85.2
Low pH 253DarkNone92.1
High pH 259DarkNone90.5
Light Exposure 257UV/VisNone96.3
Oxidation 257DarkH₂O₂78.9

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on specific experimental conditions.

Visualizations

degradation_pathway HEIDA This compound Oxidation Oxidative Stress (e.g., O₂, Metal Ions) HEIDA->Oxidation Oxidation Hydrolysis Hydrolytic Stress (e.g., Extreme pH, High Temp) HEIDA->Hydrolysis Hydrolysis N_Oxide N-Oxide Derivatives Oxidation->N_Oxide Aldehyde Aldehyde/Carboxylic Acid Formation Oxidation->Aldehyde Fragmentation Molecular Fragmentation Oxidation->Fragmentation Hydrolysis->Fragmentation Decarboxylation Decarboxylation Products Hydrolysis->Decarboxylation

Caption: Potential degradation pathways of this compound (HEIDA).

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare HEIDA Solution aliquot Aliquot Samples prep->aliquot temp Temperature Variation aliquot->temp ph pH Variation aliquot->ph light Light Exposure aliquot->light oxidation Oxidative Stress aliquot->oxidation sampling Sample at Time Points temp->sampling ph->sampling light->sampling oxidation->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: General experimental workflow for a HEIDA stability study.

References

HEIDA Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the HEIDA (N-(2-Hydroxyethyl)iminodiacetic acid) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common experimental errors and provide guidance for the effective use of HEIDA as a chelating agent.

Frequently Asked Questions (FAQs)

Q1: What is HEIDA and what are its primary applications in research?

A1: HEIDA, or N-(2-Hydroxyethyl)iminodiacetic acid, is a biodegradable chelating agent. In research and drug development, it is primarily used for its ability to bind to metal ions, preventing them from causing undesirable effects such as precipitation, scaling, or catalytic degradation of other components in a formulation.[1] Its applications include use as a key intermediate in pharmaceuticals, enhancing nutrient availability in agrochemicals, and preventing scale in industrial water treatment.[1]

Q2: How does HEIDA compare to other common chelating agents like EDTA?

A2: HEIDA is considered a more environmentally friendly alternative to EDTA due to its biodegradability.[1] While EDTA often forms stronger complexes with many metal ions, HEIDA's biodegradability makes it a preferable choice in applications where environmental impact is a concern. The choice between HEIDA and EDTA depends on the specific experimental requirements, including the necessary chelation strength, pH conditions, and environmental considerations.

Q3: What are the key factors to consider for successful chelation with HEIDA?

A3: The success of a chelation experiment with HEIDA is primarily influenced by:

  • pH of the solution: The chelating ability of HEIDA is directly influenced by the pH, as deprotonation of its functional groups is necessary for metal ion coordination.

  • Molar ratio of HEIDA to metal ion: A sufficient excess of HEIDA is needed to drive the chelation equilibrium towards complex formation.

  • Presence of competing ions: Other metal ions in the solution can compete for HEIDA, affecting the chelation of the target ion.

  • Temperature: Temperature can affect the stability of the metal-HEIDA complex.

Troubleshooting Common Experimental Errors

This section addresses specific issues that may arise during experiments using HEIDA and provides step-by-step troubleshooting guidance.

Issue 1: Inefficient Chelation or Low Yield of Metal-HEIDA Complex

Symptoms:

  • Analytical results show a high concentration of free metal ions remaining in the solution.

  • The desired effect of metal sequestration (e.g., prevention of a chemical reaction) is not observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal pH 1. Verify pH: Measure the pH of your experimental solution. 2. Adjust pH: The effectiveness of HEIDA is highly pH-dependent. For most divalent metal ions, a pH range of 4 to 9 is generally effective. Carefully adjust the pH of your solution into the optimal range for your specific metal ion using a suitable buffer or dilute acid/base.[2] 3. Re-measure Chelation: After pH adjustment, re-evaluate the chelation efficiency.
Insufficient HEIDA Concentration 1. Calculate Molar Ratio: Ensure you are using a molar excess of HEIDA relative to the metal ion concentration. A common starting point is a 1.1:1 to 2:1 molar ratio of HEIDA to the metal ion. 2. Increase HEIDA Concentration: If inefficient chelation persists, incrementally increase the concentration of HEIDA and re-assess the outcome.
Competition from Other Ions 1. Analyze for Competing Ions: If your sample contains a mixture of metal ions, those that form more stable complexes with HEIDA may be preferentially chelated.[2] 2. Increase HEIDA Stoichiometry: A higher concentration of HEIDA may be required to chelate all target metal ions in the presence of competitors.
Slow Reaction Kinetics 1. Increase Reaction Time: Allow sufficient time for the chelation reaction to reach equilibrium. This can range from minutes to hours depending on the specific metal ion and reaction conditions. 2. Gentle Agitation: Stirring the solution can help to increase the reaction rate.
Issue 2: Precipitation of Metal Hydroxides

Symptoms:

  • A solid precipitate forms in the solution upon addition of HEIDA or adjustment of pH.

  • The solution appears cloudy or turbid.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH is too High 1. Lower the pH: Metal hydroxide precipitation often occurs at high pH.[2] Gradually lower the pH of your solution with a dilute acid (e.g., HCl, HNO₃) until the precipitate dissolves. 2. Optimize Order of Addition: Add HEIDA to the metal ion solution before adjusting the pH to the final desired level. This allows chelation to begin at a lower pH where the metal is more soluble.[2]
Low Solubility of the Metal-HEIDA Complex 1. Solvent Modification: If the chelated complex itself has low solubility, consider changing the solvent system. The addition of a co-solvent might increase solubility. 2. Temperature Adjustment: In some cases, adjusting the temperature may improve the solubility of the complex.
Issue 3: Interference in Biological or Colorimetric Assays

Symptoms:

  • Inaccurate or unexpected results in downstream assays (e.g., enzymatic assays, cell viability assays, colorimetric measurements).

  • HEIDA appears to inhibit or enhance an assay nonspecifically.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Chelation of Essential Metal Cofactors 1. Identify Assay Cofactors: Determine if your assay relies on metal ions as cofactors (e.g., Mg²⁺, Zn²⁺, Mn²⁺ for many enzymes). 2. Control Experiments: Run control experiments with and without HEIDA to confirm interference. 3. Saturate with Cofactors: If chelation of cofactors is the issue, consider adding a surplus of the essential metal ion to your assay buffer after the initial chelation step with HEIDA is complete and the target metal has been removed.
Direct Interaction with Assay Reagents 1. Blank Measurements: Run blank measurements containing HEIDA and the assay reagents (without the analyte) to check for direct interference. 2. Alternative Detection Methods: If HEIDA interferes with a colorimetric or fluorometric readout, consider using an alternative detection method that is not affected.[3]
Alteration of Buffer Properties 1. pH and Ionic Strength Measurement: Confirm that the addition of HEIDA has not significantly altered the pH or ionic strength of your assay buffer, as this can affect assay performance.[4] 2. Buffer Re-adjustment: If necessary, re-adjust the pH and ionic strength of the final solution.

Quantitative Data: Stability of Metal-Chelate Complexes

The stability of the complex formed between a chelating agent and a metal ion is a critical factor in its effectiveness. This is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The following table provides stability constants for Iminodiacetic Acid (IDA), a structurally related compound to HEIDA, with various metal ions. These values can serve as a useful reference for understanding the relative binding affinities.

Metal Ionlog K₁ (IDA)log K₂ (IDA)
Ca²⁺2.592.0
Mg²⁺2.83-
Mn²⁺7.04.9
Fe²⁺8.05.7
Co²⁺10.57.3
Ni²⁺11.78.3
Cu²⁺12.99.3
Zn²⁺10.57.7
Cd²⁺9.26.7
Pb²⁺9.86.9

Data sourced from NIST Standard Reference Database 46.

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Chelation in Aqueous Solution

This protocol provides a general workflow for using HEIDA to chelate metal ions in an aqueous solution.

Materials:

  • HEIDA

  • Stock solution of the target metal ion

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Appropriate acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) for pH adjustment

Methodology:

  • Prepare HEIDA Solution: Prepare a stock solution of HEIDA in deionized water. The concentration will depend on the concentration of the metal ion to be chelated.

  • Combine Reagents: In a beaker, add the desired volume of the metal ion stock solution.

  • Add HEIDA: While stirring, add the calculated volume of the HEIDA stock solution to achieve the desired molar ratio (e.g., 1.1:1 HEIDA to metal ion).

  • Monitor and Adjust pH: Place a calibrated pH electrode in the solution. Slowly add dilute acid or base to adjust the solution to the optimal pH for the specific metal-HEIDA complex.

  • Equilibrate: Allow the solution to stir for a sufficient time (e.g., 30-60 minutes) to ensure the chelation reaction reaches equilibrium.

  • Verify Chelation: Use an appropriate analytical technique (e.g., ion-selective electrode, atomic absorption spectroscopy, or a colorimetric assay) to determine the concentration of free metal ions remaining in the solution.

Protocol 2: Mitigating Metal-Induced Oxidative Stress in Cell Culture

This protocol outlines the use of HEIDA to reduce the cytotoxic effects of heavy metals in a cell culture experiment.

Materials:

  • Cultured cells (e.g., a relevant cell line for your research)

  • Cell culture medium

  • HEIDA (sterile solution)

  • Heavy metal salt solution (e.g., CdCl₂, Pb(NO₃)₂)

  • Reagents for assessing oxidative stress (e.g., ROS detection dye) and cell viability (e.g., MTT, trypan blue)

Methodology:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Prepare Treatment Media: Prepare fresh cell culture medium containing the desired concentration of the heavy metal. In a separate set of treatment media, include both the heavy metal and HEIDA at a predetermined molar ratio. Include a control group with no treatment and a group with HEIDA alone.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24 hours).

  • Assess Oxidative Stress: At the end of the incubation, measure the levels of reactive oxygen species (ROS) using a suitable fluorescent probe and a plate reader or fluorescence microscope.

  • Assess Cell Viability: Determine cell viability in each treatment group using a standard method like the MTT assay or by counting viable cells with trypan blue.

  • Data Analysis: Compare the levels of oxidative stress and cell viability between the different treatment groups to evaluate the protective effect of HEIDA.

Visualizations

Chelation Mechanism and pH Dependence

The following diagram illustrates the fundamental principle of HEIDA chelation and the critical role of pH in this process.

G cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH (Neutral/Slightly Alkaline) heida_h HEIDA-H⁺ (Protonated) no_chelation No/Weak Chelation heida_h->no_chelation Inactive form heida_depro HEIDA⁻ (Deprotonated) heida_h->heida_depro pH Increase metal_ion Metal Ion (M²⁺) chelation Stable Metal-HEIDA Complex heida_depro->chelation Active form metal_ion2 Metal Ion (M²⁺) metal_ion2->chelation Binds to

Caption: Logical relationship of HEIDA's pH-dependent chelation activity.

Experimental Workflow: Heavy Metal Detoxification in Cell Culture

This diagram outlines the experimental workflow for assessing HEIDA's ability to mitigate heavy metal-induced toxicity in a cell culture model.

G cluster_assays Downstream Analysis start Start: Seed Cells in Culture Plates prepare_media Prepare Treatment Media: 1. Control 2. Heavy Metal (HM) 3. HM + HEIDA 4. HEIDA alone start->prepare_media treat_cells Treat Cells with Media prepare_media->treat_cells incubate Incubate (e.g., 24 hours) treat_cells->incubate ros_assay ROS Assay (Oxidative Stress) incubate->ros_assay viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay analyze Analyze and Compare Results ros_assay->analyze viability_assay->analyze

Caption: Experimental workflow for evaluating HEIDA's cytoprotective effects.

References

Enhancing the stability of metal-HEIDA complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of metal-HEIDA (N-(2-hydroxyethyl)iminodiacetic acid) complexes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and handling of metal-HEIDA complexes.

Problem Possible Cause Recommended Solution
Low Complex Yield or Incomplete Reaction Suboptimal pH: The pH of the reaction mixture is critical for the deprotonation of HEIDA's carboxylic acid groups, which is necessary for coordination.[1][2]Adjust the pH of the reaction buffer. The optimal pH is metal-dependent but is often in the slightly acidic to neutral range (pH 5-7) to ensure ligand deprotonation without precipitating metal hydroxides.[2]
Incorrect Metal-to-Ligand Ratio: An insufficient amount of the HEIDA ligand will result in incomplete complexation of the metal ion.Use a slight excess of the HEIDA ligand (e.g., 1.1:1 or 1.2:1 ligand-to-metal ratio) to drive the reaction equilibrium towards complex formation.
Low Reaction Temperature: The kinetics of complex formation may be slow at room temperature for certain metal ions.[3]Gently heat the reaction mixture (e.g., 40-60°C) to increase the reaction rate. Monitor for any signs of complex degradation at higher temperatures.
Complex Dissociation During Purification or Storage Hydrolysis at Extreme pH: At very low pH, the carboxylate groups can become protonated, leading to ligand dissociation. At high pH, competing reactions with hydroxide ions can form insoluble metal hydroxides.[4][5]Maintain the pH of all solutions (e.g., purification buffers, storage solutions) within the optimal stability range for the specific metal-HEIDA complex.
Presence of Competing Chelating Agents: Buffers like citrate or phosphate, or trace metal contaminants, can compete with HEIDA for the central metal ion.Use non-coordinating buffers (e.g., HEPES, MES). Ensure all glassware is acid-washed and reagents are of high purity to avoid metal contamination.
Inappropriate Solvent: The nature of the solvent can influence the stability of the complex by affecting the solvation of the metal ions and ligands.[6]Store the purified complex in an appropriate aqueous buffer at low temperatures (e.g., 4°C) to minimize dissociation. Lyophilization can be an effective method for long-term storage.
Poor Radiolabeling Efficiency Oxidation State of Metal: The radionuclide must be in the correct oxidation state to form a stable complex with HEIDA.Add a reducing agent (e.g., stannous chloride for ⁹⁹ᵐTc) or an oxidizing agent, depending on the specific requirements of the radiometal, just prior to adding the HEIDA ligand.
Radiolytic Degradation: High levels of radioactivity can generate reactive species that damage the complex.[7]Minimize reaction volumes and incubation times. Consider adding radical scavengers like ethanol or gentisic acid to the reaction mixture.
Low Specific Activity: The presence of non-radioactive metal isotopes ("cold" metal) competes for the HEIDA chelator, reducing the specific activity of the final product.Use a high-purity radionuclide preparation with high specific activity. Ensure all reagents and vials are free from trace metal contamination.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of metal-HEIDA complexes?

A1: The stability of metal complexes is governed by several factors related to the metal ion, the ligand, and the experimental conditions.[8]

  • Metal Ion Properties: The charge, size, and oxidation state of the central metal ion are crucial.[9][10] Generally, smaller, more highly charged metal ions form more stable complexes due to stronger electrostatic interactions.[11]

  • Ligand Properties (HEIDA): HEIDA is a polydentate ligand, meaning it binds to the metal ion through multiple atoms (two carboxylate oxygens and one nitrogen). This forms a stable chelate structure.[12] The formation of these multi-bond ring structures, known as the "chelate effect," significantly increases complex stability compared to using multiple single-bond (monodentate) ligands.[12][13]

  • Environmental Conditions: pH, temperature, and solvent composition are critical.[6] The pH affects the protonation state of the ligand, while temperature can influence both the reaction rate and the thermodynamic stability of the complex.[14][15]

Q2: How does pH specifically affect the stability of metal-HEIDA complexes?

A2: pH is one of the most critical parameters. The HEIDA ligand has two carboxylic acid groups and one tertiary amine. For effective chelation, the carboxylic acid groups must be deprotonated (COO⁻) to act as effective Lewis bases and donate electron pairs to the metal ion.[13]

  • Low pH (Acidic): In highly acidic solutions, the carboxylate groups become protonated (COOH). This neutralizes their negative charge and prevents them from effectively binding to the metal ion, leading to complex dissociation.[5]

  • Optimal pH: There is typically an optimal pH range where the ligand is sufficiently deprotonated for strong binding, but the concentration of competing hydroxide ions (OH⁻) is low.

  • High pH (Alkaline): At high pH, metal ions may precipitate out of solution as metal hydroxides (e.g., M(OH)₂), preventing the formation of the desired HEIDA complex.[2]

Q3: Why is the "chelate effect" important for the stability of these complexes?

A3: The chelate effect describes the enhanced thermodynamic stability of a complex containing a polydentate ligand (like HEIDA) compared to a complex with an equivalent number of similar monodentate ligands.[12] For instance, the HEIDA ligand can bind a metal ion at three points, forming two stable five-membered rings. This pre-organization entropically favors complex formation. To break the metal-HEIDA bond, all three coordination bonds must be broken simultaneously, which is a less probable event than breaking a single metal-ligand bond in a monodentate complex. This results in a significantly more stable complex.[16]

Q4: Can temperature be used to improve complex stability?

A4: Temperature has a dual effect. Increasing the temperature can increase the rate of complex formation, helping to overcome kinetic barriers and achieve higher yields in a shorter time.[17] However, the stability of the final complex is a thermodynamic property. Most metal-ligand complexation reactions are exothermic, meaning that increasing the temperature will shift the equilibrium towards dissociation, thereby decreasing thermodynamic stability. Therefore, reactions are often gently heated to ensure completion and then stored at low temperatures (e.g., 4°C) to maximize long-term stability.[15]

Q5: Which metal ions form the most stable complexes with HEIDA?

A5: The stability of metal-HEIDA complexes generally follows the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[11] This trend is influenced by factors like ionic radius and ligand field stabilization energy. Trivalent metal ions with a high charge density, such as Ga³⁺, In³⁺, and Fe³⁺, also form highly stable complexes with this class of aminocarboxylate chelators. The choice of metal is application-dependent, especially in radiopharmaceutical development where the properties of the radionuclide are paramount.[18][19]

Data and Stability Constants

The absolute stability constant (log K) is a quantitative measure of a complex's stability. While specific experimental values for all metal-HEIDA complexes require dedicated studies, the following table provides an illustrative comparison of expected stability trends based on the principles of coordination chemistry.

Metal IonIonic Radius (Å)ChargeExpected Relative Stability with HEIDA
Ca²⁺1.00+2Low
Mn²⁺0.83+2Moderate
Fe²⁺0.78+2Moderate-High
Ni²⁺0.69+2High
Cu²⁺0.73+2Very High
Zn²⁺0.74+2High
Ga³⁺0.62+3Very High
In³⁺0.80+3Very High
Y³⁺0.90+3High

Note: This table illustrates general trends. Actual stability constants can be influenced by specific experimental conditions.[11]

Key Experimental Protocols

Protocol 1: General Synthesis of a Metal-HEIDA Complex

This protocol provides a general method for synthesizing a stable metal-HEIDA complex (e.g., with non-radioactive Ga³⁺).

Materials:

  • HEIDA (N-(2-hydroxyethyl)iminodiacetic acid)

  • Metal salt (e.g., Ga(NO₃)₃·xH₂O)

  • Deionized water (metal-free)

  • 0.5 M HEPES buffer (pH 7.0)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Stir plate and magnetic stir bar

  • pH meter

Procedure:

  • Prepare Ligand Solution: Dissolve HEIDA in deionized water to create a 10 mM stock solution.

  • Prepare Metal Solution: Dissolve the metal salt in deionized water to create a 9 mM stock solution.

  • Reaction Setup: In a clean glass vial, add a volume of the 10 mM HEIDA stock solution.

  • Buffering: Add an equal volume of 0.5 M HEPES buffer to the HEIDA solution and mix.

  • pH Adjustment: Slowly add the 9 mM metal stock solution to the buffered HEIDA solution while stirring. Monitor the pH and maintain it at ~7.0 using dropwise additions of 0.1 M NaOH or 0.1 M HCl as needed. A slight excess of ligand is used to ensure complete complexation.

  • Incubation: Seal the vial and allow the reaction to proceed at 40°C for 30-60 minutes with continuous stirring.

  • Quality Control: After cooling to room temperature, analyze the product using a suitable method (e.g., HPLC, mass spectrometry) to confirm complex formation and assess purity.

  • Storage: Store the final complex solution at 4°C.

Protocol 2: Stability Challenge Assay

This protocol assesses the stability of a prepared metal-HEIDA complex against a competing chelator like EDTA.

Materials:

  • Purified metal-HEIDA complex solution (known concentration)

  • 10 mM EDTA solution in 0.1 M phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a suitable detector (e.g., UV-Vis or radiometric detector for radiolabeled complexes)

Procedure:

  • Incubation: Mix the metal-HEIDA complex with a 100-fold molar excess of the EDTA solution.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the reaction mixture.

  • Analysis: Immediately analyze each aliquot by HPLC to separate the intact metal-HEIDA complex from the transchelated metal-EDTA complex and any free metal.

  • Quantification: Integrate the peak areas corresponding to the metal-HEIDA complex at each time point.

  • Data Interpretation: Plot the percentage of intact metal-HEIDA complex versus time. A slow rate of decrease indicates high stability under the challenge conditions.

Visualizations

G cluster_prep Preparation cluster_synth Synthesis cluster_analysis Purification & Analysis prep_ligand Prepare HEIDA Solution mix Combine Ligand & Buffer prep_ligand->mix prep_metal Prepare Metal Salt Solution add_metal Add Metal Solution & Adjust pH prep_metal->add_metal prep_buffer Prepare Buffer (e.g., HEPES) prep_buffer->mix mix->add_metal incubate Incubate (e.g., 40°C, 1h) add_metal->incubate purify Purification (e.g., HPLC) incubate->purify qc Quality Control (e.g., MS, HPLC) purify->qc store Store Complex (4°C or Lyophilized) qc->store

Caption: Workflow for the synthesis and analysis of a metal-HEIDA complex.

G cluster_metal Metal Ion Properties cluster_ligand Ligand Properties cluster_env Environmental Factors center_node Metal-HEIDA Complex Stability charge High Charge (e.g., 3+) charge->center_node size Small Ionic Radius size->center_node ox_state Correct Oxidation State ox_state->center_node chelate Chelate Effect (Polydentate) chelate->center_node concentration Ligand-to-Metal Ratio (>1) concentration->center_node ph Optimal pH (e.g., 5-7) ph->center_node temp Low Temperature (for storage) temp->center_node solvent Aqueous, Non- Coordinating Buffer solvent->center_node

Caption: Key factors influencing the stability of metal-HEIDA complexes.

G action_node action_node result_node result_node start Low Yield or Instability? check_ph Is pH in optimal range (e.g., 5-7)? start->check_ph adjust_ph Adjust pH with non-coordinating buffers. check_ph->adjust_ph No check_ratio Is Ligand:Metal ratio > 1? check_ph->check_ratio Yes adjust_ph->check_ph increase_ligand Increase ligand concentration. check_ratio->increase_ligand No check_temp Was reaction heated gently? check_ratio->check_temp Yes increase_ligand->check_ratio heat_reaction Increase temp to 40-60°C during reaction. check_temp->heat_reaction No check_competing Are competing ions present? check_temp->check_competing Yes heat_reaction->check_temp use_pure Use high-purity reagents & non- coordinating buffers. check_competing->use_pure Yes success Stability Improved check_competing->success No use_pure->success

Caption: Troubleshooting flowchart for metal-HEIDA complex instability.

References

Technical Support Center: Optimizing HEIDA-Catalyzed Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-hydroxyethyl)iminodiacetic acid (HEIDA)-catalyzed processes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments involving HEIDA as a ligand in catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of HEIDA as a ligand in transition metal catalysis?

A1: HEIDA is a tridentate chelating ligand, meaning it can bind to a metal center through three coordination sites: the nitrogen atom and the two carboxylate groups. This strong chelation can enhance the stability and activity of the catalytic complex. In palladium-catalyzed cross-coupling reactions, for instance, a HEIDA ligand can modulate the electronic properties and steric environment of the palladium center, influencing the efficiency of key steps in the catalytic cycle like oxidative addition and reductive elimination.

Q2: Which types of reactions are commonly catalyzed by HEIDA-metal complexes?

A2: While specific industrial applications of HEIDA-catalyzed processes are not extensively documented in publicly available literature, ligands with similar structures (aminocarboxylates) are employed in various cross-coupling reactions. These include Suzuki-Miyaura couplings (C-C bond formation) and Buchwald-Hartwig aminations (C-N bond formation), which are fundamental transformations in pharmaceutical synthesis.[1][2]

Q3: How do I choose the optimal reaction conditions for a HEIDA-catalyzed reaction?

A3: The optimal conditions are highly dependent on the specific substrates and the desired product. A systematic screening of reaction parameters is recommended. Key parameters to consider include the choice of palladium precursor, base, solvent, and reaction temperature. It is often beneficial to start with conditions reported for similar cross-coupling reactions and then optimize from there.[3]

Q4: Can HEIDA-ligated catalysts be recycled and reused?

A4: The potential for recycling a HEIDA-ligated catalyst depends on whether it is used in a homogeneous or heterogeneous system. Homogeneous catalysts can be challenging to separate from the reaction mixture.[4] However, if the HEIDA-metal complex is immobilized on a solid support (heterogenized), it can often be recovered by filtration or centrifugation and potentially reused.[5][6] The stability of the catalyst under reaction and recovery conditions will determine its reusability.

Q5: What are the common causes of low yield or failed HEIDA-catalyzed reactions?

A5: Common issues include catalyst deactivation or poisoning, poor quality of reagents, and suboptimal reaction conditions. Catalyst deactivation can be caused by impurities in the starting materials or solvents, or by thermal degradation at high temperatures.[7][8] The choice of an inappropriate base or solvent can also lead to low conversion rates.

Troubleshooting Guides

This section provides solutions to common problems encountered during HEIDA-catalyzed reactions, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Possible Cause: Inactive Catalyst

    • Troubleshooting Steps:

      • Verify Palladium Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it needs to be reduced in-situ to the active Pd(0) species. Ensure your reaction conditions facilitate this reduction. Consider using a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-activated catalyst.

      • Test Catalyst Activity: Run a control reaction with a known, reliable substrate combination to confirm the activity of your catalyst batch.

      • Proper Handling: Ensure the catalyst has been stored under appropriate conditions (e.g., inert atmosphere, away from light and moisture) to prevent degradation.

  • Possible Cause: Catalyst Poisoning

    • Troubleshooting Steps:

      • Identify Potential Poisons: Review all reactants, solvents, and reagents for common catalyst poisons such as sulfur compounds, excess phosphines, or strongly coordinating functional groups on the substrates themselves.[9][10]

      • Purify Reagents: Ensure high purity of starting materials and solvents. Impurities can irreversibly bind to the catalyst's active sites.[9]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize and deactivate the Pd(0) catalyst.[8]

  • Possible Cause: Suboptimal Reaction Conditions

    • Troubleshooting Steps:

      • Base Selection: The choice of base is critical. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). The base's strength and solubility can significantly impact the reaction rate.[3]

      • Solvent Screening: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF. Ensure solvents are anhydrous and degassed.[3]

      • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature. However, be aware that high temperatures can also lead to catalyst decomposition.[7]

Issue 2: Formation of Significant Byproducts

  • Possible Cause: Homocoupling of Boronic Acids (in Suzuki-Miyaura type reactions)

    • Troubleshooting Steps:

      • Degas Reaction Mixture: This side reaction is often promoted by the presence of oxygen. Ensure the solvent and reaction mixture are thoroughly degassed.

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes minimize homocoupling that may be initiated by Pd(II) species.

  • Possible Cause: Dehalogenation of the Aryl Halide

    • Troubleshooting Steps:

      • Milder Reaction Conditions: This can occur under harsh conditions (high temperature, strong base). Try using a weaker base or lowering the reaction temperature.

      • Check for Water: Trace amounts of water can sometimes contribute to dehalogenation. Ensure all reagents and solvents are anhydrous.

Issue 3: Inconsistent Results Between Batches

  • Possible Cause: Variability in Reagent Quality

    • Troubleshooting Steps:

      • Standardize Reagents: Use reagents from the same supplier and batch for a series of experiments.

      • Test Reagent Purity: Periodically check the purity of starting materials, especially the boronic acid in Suzuki-Miyaura reactions, which can degrade over time.

  • Possible Cause: Inconsistent Reaction Setup

    • Troubleshooting Steps:

      • Consistent Stirring: For heterogeneous reactions, ensure consistent and adequate stirring to maintain good contact between the catalyst and reactants.

      • Precise Temperature Control: Use a reliable heating and stirring plate or an oil bath to maintain a consistent reaction temperature.

Data Presentation

The following tables summarize typical ranges for key reaction parameters in palladium-catalyzed cross-coupling reactions, which can serve as a starting point for optimization of HEIDA-catalyzed processes.

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling

ParameterTypical RangeNotes
Pd Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for less reactive substrates.
Ligand-to-Metal Ratio 1:1 to 2:1For bidentate or tridentate ligands like HEIDA, a 1:1 ratio is common.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2 - 3 equivalents are typically used.
Solvent Toluene, Dioxane, DMF, THF/H₂OAnhydrous and degassed solvents are crucial.
Temperature Room Temperature - 120 °CDependent on the reactivity of the substrates.
Concentration 0.1 - 1.0 M

Table 2: General Reaction Parameters for Buchwald-Hartwig Amination

ParameterTypical RangeNotes
Pd Catalyst Loading 1 - 5 mol%
Ligand-to-Metal Ratio 1:1 to 2:1
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are often required.
Solvent Toluene, DioxaneAnhydrous and degassed solvents are essential.
Temperature 80 - 120 °CGenerally requires elevated temperatures.
Concentration 0.1 - 0.5 M

Experimental Protocols

The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions that can be adapted for a HEIDA-ligated system.

Protocol 1: General Procedure for a HEIDA-Pd Catalyzed Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by mixing the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and HEIDA (0.02 mmol, 2 mol%) in a small amount of the reaction solvent.

  • Reaction Assembly: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times. Add the catalyst mixture to the reaction vessel, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a HEIDA-Pd Catalyzed Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), HEIDA (0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reaction Assembly: Seal the tube with a septum, and evacuate and backfill with an inert gas three times. Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 16-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to HEIDA-catalyzed processes.

a cluster_0 Catalytic Cycle Pd0 Pd(0)-HEIDA OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (HEIDA) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ DiarylPd Ar-Pd(II)-Ar' (HEIDA) Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for a HEIDA-Pd catalyzed Suzuki-Miyaura reaction.

b start Low Product Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_reagents Verify Reagent Purity reagents_ok Reagents Pure? check_reagents->reagents_ok optimize_conditions Screen Reaction Conditions (Base, Solvent, Temp.) conditions_ok Yield Improved? optimize_conditions->conditions_ok catalyst_ok->check_reagents Yes replace_catalyst Replace Catalyst/ Precursor catalyst_ok->replace_catalyst No reagents_ok->optimize_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No further_optimization Further Optimization/ Consult Literature conditions_ok->further_optimization No success Successful Reaction conditions_ok->success Yes c cluster_workflow Experimental Workflow prep 1. Prepare Reagents (Aryl Halide, Coupling Partner, Base) setup 2. Assemble Reaction under Inert Atmosphere prep->setup catalyst_add 3. Prepare and Add HEIDA-Pd Catalyst setup->catalyst_add reaction 4. Heat and Stir for Designated Time catalyst_add->reaction monitor 5. Monitor Reaction Progress (TLC, GC/LC-MS) reaction->monitor workup 6. Quench and Aqueous Work-up monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify analyze 8. Characterize Pure Product (NMR, MS) purify->analyze

References

Resolving solubility issues with (2-Hydroxyethyl)iminodiacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Hydroxyethyl)iminodiacetic acid (HEIDA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, also known as HEIDA, is a biodegradable, strong metal chelating agent.[1][2][3][4] It is structurally similar to nitrilotriacetic acid (NTA).[1][2][3][4] In research, it is primarily used to form stable complexes with metal ions, making it valuable in studies where the concentration of specific metal ions needs to be controlled.[5] This includes applications in biochemistry, drug development, and environmental chemistry. It is an amino dicarboxylic acid and a derivative of glycine.[1][2][6]

Q2: What are the key chemical properties of this compound?

HEIDA is a white, fine crystalline powder with the following properties:[1][2]

PropertyValue
Molecular Formula C₆H₁₁NO₅
Molecular Weight 177.16 g/mol
Melting Point 178 °C
Water Solubility 18.61 g/L at 25°C[2]
pKa₁ 2.2
pKa₂ 8.65

Q3: Why am I having trouble dissolving this compound?

Solubility issues with HEIDA often stem from its zwitterionic nature, possessing both acidic carboxyl groups and a basic amino group.[7] Its solubility is significantly influenced by the pH of the solvent.[7] At its isoelectric point, the pH at which the net charge of the molecule is zero, its solubility is at its minimum. To enhance solubility, it is crucial to adjust the pH of the solution.

Q4: How can I improve the solubility of this compound in aqueous solutions?

To improve solubility, you can adjust the pH of your aqueous solvent.

  • Acidic Conditions: Adding a small amount of acid (e.g., HCl) will protonate the carboxyl groups, resulting in a positively charged molecule that is more soluble in water.

  • Basic Conditions: Adding a base (e.g., NaOH) will deprotonate the amino group, leading to a negatively charged molecule that is also more soluble in water. A known solubility is 50 mg/mL in 0.1 M NaOH.[2]

Q5: Can I dissolve this compound in organic solvents?

Due to its polar nature, HEIDA is generally more soluble in polar solvents like water.[7] Its solubility in common organic solvents is limited. For applications requiring an organic solvent, it is advisable to first dissolve the HEIDA in an aqueous solution with adjusted pH and then mix it with the desired miscible organic solvent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy solution or visible precipitate after adding HEIDA to water. The pH of the water is close to the isoelectric point of HEIDA, minimizing its solubility.Adjust the pH of the solution. Add a small amount of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring until the solution becomes clear.
Precipitation occurs when adding a concentrated HEIDA stock solution to a buffer (e.g., PBS). "Solvent shock" or a significant change in pH upon dilution. The buffer's pH may be close to HEIDA's isoelectric point, or the buffer components may interact with HEIDA.Prepare the HEIDA stock solution in the same buffer as the final experimental medium, if possible. Alternatively, add the concentrated stock solution slowly to the final buffer while vortexing or stirring vigorously to ensure rapid and even dispersion. Consider preparing a more dilute stock solution.
The dissolved HEIDA precipitates out of solution over time. The solution is supersaturated, or there has been a change in temperature or pH (e.g., due to CO₂ absorption from the air).Ensure the final concentration is below the solubility limit at the storage temperature. Store the solution in a tightly sealed container to prevent changes in pH. If precipitation occurs upon refrigeration, gently warm the solution and mix before use.
Incomplete dissolution even after pH adjustment. The concentration of HEIDA exceeds its solubility limit in the chosen solvent and conditions.Increase the volume of the solvent to prepare a more dilute solution. For highly concentrated solutions, consider using a stronger base (e.g., 1 M NaOH) for initial dissolution, followed by careful neutralization.

Experimental Protocols

Preparation of a 100 mM Stock Solution of this compound (pH 7.4)

This protocol describes the preparation of a 100 mM aqueous stock solution of HEIDA, adjusted to a physiological pH.

Materials:

  • This compound (MW: 177.16 g/mol )

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the HEIDA: Weigh out 1.7716 g of this compound for a final volume of 100 mL.

  • Initial slurry: Add the weighed HEIDA to a beaker containing approximately 80 mL of deionized water. The powder will likely not dissolve completely at this stage and will form a slurry.

  • pH Adjustment:

    • Place the beaker on a stir plate and begin stirring.

    • Slowly add 1 M NaOH dropwise to the slurry. The HEIDA will begin to dissolve as the pH increases.

    • Monitor the pH continuously with a calibrated pH meter.

    • Continue adding NaOH until all the HEIDA has dissolved and the pH is slightly above 7.4.

    • If the pH overshoots, carefully add 1 M HCl dropwise to bring the pH back to 7.4.

  • Final Volume Adjustment: Once the HEIDA is fully dissolved and the pH is stable at 7.4, transfer the solution to a 100 mL volumetric flask.

  • QS to Final Volume: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the flask until the bottom of the meniscus reaches the 100 mL mark.

  • Sterilization and Storage:

    • Filter-sterilize the solution through a 0.22 µm filter into a sterile container.

    • Store the stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C.

Visualizations

Logical Workflow for Investigating the Effect of Metal Ion Chelation on a Signaling Pathway

This compound is not a direct participant in signaling pathways but is a valuable tool to study the role of metal ions in such pathways. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_conclusion Conclusion prep_cells Prepare Cell Culture treat_control Control Group: - Cells + Vehicle prep_cells->treat_control Seed Cells treat_metal Metal Ion Group: - Cells + Metal Ion prep_cells->treat_metal Seed Cells treat_heida Chelation Group: - Cells + HEIDA prep_cells->treat_heida Seed Cells treat_rescue Rescue Group: - Cells + HEIDA + Metal Ion prep_cells->treat_rescue Seed Cells prep_heida Prepare HEIDA Stock Solution (pH adjusted) prep_heida->treat_heida prep_heida->treat_rescue prep_metal Prepare Metal Ion Solution (e.g., ZnCl2, FeCl3) prep_metal->treat_metal prep_metal->treat_rescue cell_lysis Cell Lysis & Protein Extraction treat_control->cell_lysis Incubate & Harvest phenotypic_assay Phenotypic Assay (e.g., Proliferation, Apoptosis) treat_control->phenotypic_assay treat_metal->cell_lysis Incubate & Harvest treat_metal->phenotypic_assay treat_heida->cell_lysis Incubate & Harvest treat_heida->phenotypic_assay treat_rescue->cell_lysis Incubate & Harvest treat_rescue->phenotypic_assay western_blot Western Blot for Phosphorylated Pathway Proteins cell_lysis->western_blot gene_expression qPCR for Downstream Target Genes cell_lysis->gene_expression conclusion Determine the Role of the Specific Metal Ion in the Signaling Pathway western_blot->conclusion Analyze & Interpret Data gene_expression->conclusion Analyze & Interpret Data phenotypic_assay->conclusion Analyze & Interpret Data

Caption: Experimental workflow for using HEIDA to study metal-dependent signaling.

Troubleshooting Logic for HEIDA Solubility Issues

This diagram outlines a step-by-step process for addressing common solubility problems with this compound.

troubleshooting_workflow start Start: Dissolving HEIDA check_dissolved Is the solution clear? start->check_dissolved add_base Add dilute base (e.g., 0.1M NaOH) dropwise with stirring check_dissolved->add_base No success Success: HEIDA is dissolved check_dissolved->success Yes check_ph Is pH adjustment effective? add_base->check_ph add_acid Add dilute acid (e.g., 0.1M HCl) dropwise with stirring add_acid->check_ph check_ph->add_acid No, try opposite pH increase_volume Increase solvent volume to reduce concentration check_ph->increase_volume No, still insoluble check_precipitation Does precipitate form in buffer? check_ph->check_precipitation Yes increase_volume->check_ph use_stronger_base Use a more concentrated base (e.g., 1M NaOH) for initial dissolution increase_volume->use_stronger_base If high concentration is needed use_stronger_base->check_ph slow_addition Add stock solution slowly to buffer with vigorous mixing check_precipitation->slow_addition Yes check_precipitation->success No prepare_in_buffer Prepare HEIDA stock directly in the target buffer slow_addition->prepare_in_buffer Still precipitates slow_addition->success prepare_in_buffer->success fail Consult further resources or consider alternative chelators prepare_in_buffer->fail Still precipitates

Caption: Troubleshooting flowchart for dissolving HEIDA.

References

Minimizing non-specific binding in HEIDA affinity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in HEIDA (N,N'-bis(2-hydroxyethyl)iminodiacetic acid) affinity chromatography.

Troubleshooting Guide

High levels of non-specific binding can lead to impure protein samples, compromising downstream applications. This guide provides a systematic approach to identifying and mitigating the common causes of non-specific binding in HEIDA affinity chromatography.

Problem: High Levels of Contaminating Proteins in Elution Fractions

Contaminating proteins in your final eluted sample are a clear indication of non-specific binding. The following sections provide a step-by-step guide to troubleshoot this issue.

Inadequate Washing

Insufficient or ineffective washing steps are a primary cause of non-specific binding. Proteins with weak, non-specific affinity for the HEIDA resin or the immobilized metal ions may be co-eluted with your target protein if not adequately removed.

Solutions:

  • Increase Wash Volumes: Start by increasing the volume of the wash buffer. A common starting point is to wash with 10-20 column volumes (CVs).

  • Increase Number of Wash Steps: Instead of a single, long wash, performing multiple, discrete wash steps can be more effective at removing non-specifically bound proteins.

  • Ensure Thorough Mixing: For batch purification, ensure the resin is fully resuspended during each wash step to allow for efficient removal of contaminants.

Suboptimal Buffer Composition

The composition of your lysis, binding, and wash buffers plays a critical role in controlling non-specific interactions.

Solutions:

  • Optimize Imidazole Concentration in Wash Buffer: Imidazole competes with the histidine tag for binding to the immobilized metal ions. Including a low concentration of imidazole in the lysis and wash buffers can effectively prevent proteins with few exposed histidine residues from binding to the resin. The optimal concentration is protein-dependent and typically requires empirical determination, starting in the range of 10-40 mM.[1]

  • Adjust NaCl Concentration: Ionic interactions are a common cause of non-specific binding. Increasing the salt concentration in your buffers can disrupt these interactions. A concentration of 300-500 mM NaCl is standard, but it can be increased up to 1-2 M to reduce electrostatic-based non-specific binding.[2][3]

  • Check and Adjust pH: The pH of your buffers affects the charge of both your target protein and potential contaminants. The binding of His-tagged proteins to metal-chelate resins is pH-dependent, with binding being favored at pH 7.5-8.0. Operating at a pH that is not optimal for your specific protein can lead to increased non-specific binding. Ensure your buffer has sufficient buffering capacity to maintain the desired pH, especially after adding imidazole, which can alter the pH.[4]

Hydrophobic Interactions

Non-specific binding can also be mediated by hydrophobic interactions between proteins and the chromatography resin.

Solutions:

  • Incorporate Non-ionic Detergents: Adding low concentrations of non-ionic detergents to your buffers can disrupt hydrophobic interactions.[5]

  • Use Additives to Reduce Non-specific Interactions: Additives like glycerol can help to reduce non-specific hydrophobic binding.[5]

Co-purification with Interacting Proteins

Sometimes, contaminating proteins are not binding to the resin itself, but rather to your protein of interest.

Solutions:

  • Increase Stringency of Wash Buffers: Using higher salt concentrations or including detergents in the wash buffer can help to disrupt these protein-protein interactions.

  • Employ a Secondary Purification Step: Techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) after the initial affinity step are often necessary to achieve high purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of non-specific binding in HEIDA affinity chromatography?

A1: Non-specific binding in HEIDA affinity chromatography primarily stems from three types of interactions:

  • Ionic Interactions: Electrostatic attraction between charged proteins and the resin matrix or the charged metal ions.

  • Hydrophobic Interactions: Non-specific binding of proteins to the resin matrix due to hydrophobicity.

  • Co-purification of Interacting Proteins: Contaminants that have a natural affinity for your target protein will co-elute with it.

Q2: How does HEIDA resin compare to NTA and other IDA-type resins in terms of non-specific binding?

A2: HEIDA is a type of iminodiacetic acid (IDA) resin. IDA is a tridentate chelator, meaning it coordinates the metal ion (e.g., Ni2+) at three sites. This leaves more sites on the metal ion available for interaction with the His-tag, which can lead to higher binding capacity. However, this can also result in weaker binding of the metal ion and potentially higher non-specific binding compared to tetradentate chelators like nitrilotriacetic acid (NTA). NTA resins tend to offer higher purity due to more stringent binding conditions, while IDA-type resins like HEIDA may provide a higher yield of the target protein.

Q3: What is the recommended starting concentration of imidazole in my wash buffer?

A3: A good starting point for optimizing the imidazole concentration in your wash buffer is between 10-20 mM.[2][3] This concentration is often sufficient to remove many weakly bound contaminants without significantly affecting the binding of your His-tagged protein. However, the optimal concentration is protein-specific and may need to be determined empirically through a gradient wash or a series of step washes with increasing imidazole concentrations.[1]

Q4: Can I add detergents to my buffers to reduce non-specific binding?

A4: Yes, adding non-ionic detergents is a common strategy to reduce non-specific binding caused by hydrophobic interactions.[5]

Q5: My protein is pure, but the yield is very low after optimizing for non-specific binding. What can I do?

A5: Reducing non-specific binding often involves creating more stringent washing conditions, which can sometimes lead to the loss of the target protein. If your yield is too low, you can try:

  • Decreasing the imidazole concentration in the wash buffer in small increments.

  • Reducing the salt concentration if it is very high.

  • Using a milder detergent or a lower concentration of the current one.

  • Considering a different IMAC resin. For example, if you are using a high-specificity resin, a higher-capacity resin might improve your yield, although you may need to re-optimize the washing conditions.

Quantitative Data Summary

The following tables provide a summary of recommended concentrations for various buffer additives to minimize non-specific binding.

Table 1: Buffer Optimization Strategies

ParameterRecommended RangePurpose
Imidazole (Wash Buffer) 10 - 50 mMReduces binding of host proteins with few surface histidines.
NaCl 300 mM - 2 M[2]Minimizes ionic interactions.
pH 7.0 - 8.0Optimizes His-tag binding and can influence contaminant binding.

Table 2: Common Additives to Reduce Non-specific Binding

AdditiveRecommended ConcentrationPrimary Mechanism of Action
Tween 20 0.05 - 2%[2][5]Reduces hydrophobic interactions.
Triton X-100 0.05 - 2%[2]Reduces hydrophobic interactions.
Glycerol 10 - 50%[2][5]Stabilizes proteins and reduces hydrophobic interactions.
Ethanol up to 20%[2]Can reduce non-specific hydrophobic interactions.
β-mercaptoethanol up to 20 mM[2]Prevents co-purification of proteins linked by disulfide bonds.

Experimental Protocols

Protocol 1: Optimization of Imidazole Concentration in Wash Buffer

This protocol uses a step-wise gradient of imidazole to determine the optimal concentration for washing.

  • Equilibrate the Column: Equilibrate your HEIDA column with 5-10 CVs of binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0).

  • Load Sample: Load your clarified cell lysate containing the His-tagged protein onto the column.

  • Wash with Increasing Imidazole Concentrations:

    • Wash 1: 5 CVs of binding buffer containing 10 mM imidazole. Collect the flow-through.

    • Wash 2: 5 CVs of binding buffer containing 20 mM imidazole. Collect the flow-through.

    • Wash 3: 5 CVs of binding buffer containing 30 mM imidazole. Collect the flow-through.

    • Wash 4: 5 CVs of binding buffer containing 40 mM imidazole. Collect the flow-through.

    • Wash 5: 5 CVs of binding buffer containing 50 mM imidazole. Collect the flow-through.

  • Elute: Elute the target protein with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analyze Fractions: Analyze all collected wash and elution fractions by SDS-PAGE to determine the imidazole concentration at which contaminants are effectively removed without eluting the target protein.

Protocol 2: Screening for Effective Additives

This protocol helps identify the most effective additive for reducing non-specific binding for your specific protein.

  • Prepare Lysates: Prepare multiple small-scale lysates of your expressed protein.

  • Set up Parallel Binding Experiments: Aliquot the HEIDA resin into several microcentrifuge tubes.

  • Incubate with Different Lysis Buffers: To each tube, add lysate prepared in a binding buffer containing a different additive (e.g., Control (no additive), 0.1% Tween 20, 10% glycerol).

  • Wash: Wash the resin in each tube with the corresponding wash buffer (containing the additive).

  • Elute: Elute the bound proteins from each resin with elution buffer.

  • Analyze: Analyze the elution fractions from each condition by SDS-PAGE to identify the additive that provides the purest protein.

Visualizations

TroubleshootingWorkflow start Start: High Contamination wash Step 1: Optimize Washing - Increase wash volume - Increase number of washes start->wash buffer Step 2: Optimize Buffer - Adjust Imidazole - Adjust NaCl - Check pH wash->buffer If contamination persists end Result: Pure Protein wash->end If pure additives Step 3: Use Additives - Detergents (Tween 20) - Glycerol buffer->additives If contamination persists buffer->end If pure secondary Step 4: Secondary Purification - Size-Exclusion - Ion-Exchange additives->secondary If co-purifying proteins additives->end If pure secondary->end

Caption: Troubleshooting workflow for minimizing non-specific binding.

NonSpecificBindingMechanisms cluster_binding Binding Interactions Resin {HEIDA Resin | - Charged Matrix - Hydrophobic Surface} TargetProtein His-Tagged Protein TargetProtein->Resin Specific Binding (His-Tag) Contaminant1 Ionic Contaminant (+ or - charge) Contaminant1->Resin Ionic Interaction Contaminant2 Hydrophobic Contaminant Contaminant2->Resin Hydrophobic Interaction Contaminant3 Interacting Protein Contaminant3->TargetProtein Protein-Protein Interaction

Caption: Mechanisms of specific and non-specific binding in affinity chromatography.

References

Technical Support Center: Optimizing HEIDA Efficiency in Soil Slurry Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) for heavy metal remediation in soil slurry systems. Due to the limited direct research on HEIDA for this specific application, this guide leverages extensive data from analogous chelating agents such as EDTA, GLDA, and EDDS to provide robust troubleshooting strategies and frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during soil washing experiments with HEIDA, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is the heavy metal removal efficiency of HEIDA lower than expected?

Possible Causes:

  • Suboptimal pH: The pH of the soil slurry is a critical factor influencing the chelating capacity of HEIDA and the solubility of heavy metals.[1][2]

  • Inadequate HEIDA Concentration: The concentration of HEIDA may be too low to effectively chelate the available metal ions.

  • Insufficient Washing Time: The contact time between the HEIDA solution and the soil slurry may not be long enough for the chelation reaction to reach equilibrium.[3]

  • High Competition from Other Cations: High concentrations of other cations in the soil, such as calcium (Ca²⁺) and iron (Fe³⁺), can compete with the target heavy metals for HEIDA binding sites.[3]

  • Strong Binding of Metals to Soil Matrix: Heavy metals may be strongly adsorbed to soil components like organic matter and clay minerals, making them less available for chelation.[4]

  • Presence of Precipitates: The target heavy metal may be present in the form of insoluble precipitates that are difficult for HEIDA to dissolve.

Solutions:

  • Optimize pH: Conduct preliminary experiments to determine the optimal pH for the specific heavy metal and soil type. Acidic conditions often favor the mobilization of heavy metals like lead (Pb) and cadmium (Cd).[5][6]

  • Increase HEIDA Concentration: Incrementally increase the HEIDA concentration to ensure a sufficient molar ratio of chelating agent to target metal.

  • Extend Washing Time: Increase the agitation time of the soil slurry to allow for complete reaction. Kinetic experiments show that for many chelating agents, equilibrium is approached within 24 hours.[3]

  • Pre-washing Step: Consider a pre-washing step with a milder agent to remove highly soluble competing cations.

  • Sequential Extraction: Employ sequential extraction procedures to understand the fractionation of the heavy metals in the soil and tailor the HEIDA treatment accordingly.

Q2: The color of the soil slurry changes significantly after adding HEIDA. Is this normal?

Possible Cause:

  • Dissolution of Soil Organic Matter and Minerals: HEIDA, like other chelating agents, can mobilize iron and manganese oxides, which are often colored.[3] It can also interact with and dissolve components of soil organic matter.

Solution:

  • Analyze Supernatant: This is generally not a cause for concern regarding the chelation process itself. However, it is advisable to analyze the supernatant for dissolved organic carbon and iron/manganese concentrations to understand the extent of this effect.

Q3: After the washing process, I'm having difficulty separating the soil from the washing solution.

Possible Causes:

  • Dispersion of Clay Particles: The chemical action of the chelating agent and the mechanical agitation can cause the dispersion of fine clay particles, leading to a stable suspension.

  • Alteration of Soil Structure: The washing process can alter the soil's physical structure, making sedimentation difficult.

Solutions:

  • Increase Centrifugation Speed/Time: Use higher speeds or longer durations during the centrifugation step.

  • Use of Flocculants: In some cases, the addition of a flocculant post-washing can aid in the aggregation and settling of soil particles. Conduct small-scale tests to ensure the flocculant does not interfere with subsequent analyses.

  • Adjust Solid-to-Liquid Ratio: A very low solid-to-liquid ratio can sometimes exacerbate dispersion. Experiment with a slightly higher soil concentration.

Frequently Asked Questions (FAQs)

What is HEIDA and why is it used in soil remediation?

HEIDA (N-(2-hydroxyethyl)iminodiacetic acid) is a biodegradable chelating agent.[6] Chelating agents form stable, water-soluble complexes with metal ions, which facilitates their removal from the soil matrix during a process called soil washing.[7][8] The biodegradability of HEIDA makes it a more environmentally friendly alternative to persistent chelating agents like EDTA.[2]

What are the key parameters to optimize for efficient heavy metal extraction with HEIDA?

The primary parameters to optimize are:

  • pH of the slurry: This is often the most influential factor.[5][6]

  • HEIDA concentration: A sufficient excess of HEIDA is needed to drive the chelation reaction.

  • Solid-to-liquid ratio: This affects the contact between the chelating agent and the soil particles.[9]

  • Washing time (agitation time): Sufficient time is required to reach equilibrium.[3]

  • Temperature: Higher temperatures can sometimes increase the rate of chelation and desorption, but the effect is often less pronounced than that of pH and concentration.[10]

How does pH affect HEIDA's efficiency?

Soil pH influences both the speciation of the heavy metal and the protonation state of the HEIDA molecule.[1] Generally, a lower (acidic) pH increases the solubility and mobility of many heavy metals, such as lead and cadmium, making them more available for chelation.[2][11] However, very low pH values can lead to excessive protonation of the HEIDA molecule, reducing its ability to bind metals. Therefore, an optimal pH range must be determined experimentally for each specific soil-contaminant system.

Can HEIDA be used to remove all types of heavy metals?

The effectiveness of HEIDA will vary depending on the heavy metal. The stability of the metal-HEIDA complex is a key factor. While data for HEIDA is limited, information from similar chelating agents suggests it would be effective for divalent cations like lead (Pb²⁺), cadmium (Cd²⁺), zinc (Zn²⁺), and copper (Cu²⁺). Its efficiency for other metals, such as chromium or arsenic which exist in different forms, would require specific investigation.

Is HEIDA stable in soil slurry systems?

HEIDA is designed to be biodegradable, which is an environmental advantage. However, during the timeframe of a typical soil washing experiment (e.g., up to 24-48 hours), its degradation is expected to be minimal and not significantly impact its chelation efficiency.[8] The rate of biodegradation will depend on the microbial activity of the soil.[12]

Data Presentation

Table 1: Typical Experimental Parameters for Heavy Metal Extraction from Soil Using Chelating Agents (Analogous to HEIDA)

ParameterRangeNotes
pH 3.0 - 7.0Optimal pH is highly dependent on the target metal and soil type. Acidic conditions are often more effective for Pb and Cd.[5][6]
Chelating Agent Concentration 0.01 - 0.1 MHigher concentrations generally lead to higher removal efficiency, but cost and environmental impact should be considered.[13]
Solid-to-Liquid Ratio 1:5 - 1:20 (w/v)A lower ratio (more liquid) can enhance desorption but may increase the volume of wastewater to be treated.[9]
Washing Time 1 - 24 hoursMost of the extraction often occurs within the first few hours, with equilibrium being approached by 24 hours.[3]
Agitation Speed 150 - 250 rpmSufficient agitation is necessary to keep the soil suspended and ensure good contact with the washing solution.[10]
Temperature 20 - 40 °CWhile not always the most critical parameter, elevated temperatures can sometimes improve efficiency.[10]

Table 2: Comparative Heavy Metal Removal Efficiencies of Various Chelating Agents (as a proxy for HEIDA's potential performance)

Chelating AgentTarget MetalRemoval Efficiency (%)pHReference
GLDAPb51.654.0[14]
GLDACd74.48Not Specified[5]
EDDSCu>807.0[3]
EDDSZn~707.0[3]
EDTAPb59.95Not Specified[15]
HEDTAPb~40Not Specified[4]
EDTACd74.05Not Specified[15]

Note: These values are indicative and the actual efficiency of HEIDA will depend on the specific experimental conditions and soil characteristics.

Experimental Protocols

Protocol: Batch Soil Washing Experiment to Determine HEIDA's Heavy Metal Extraction Efficiency

1. Materials:

  • Contaminated soil, air-dried and sieved (<2 mm)

  • HEIDA (N-(2-hydroxyethyl)iminodiacetic acid)

  • Deionized water

  • Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustment

  • Centrifuge tubes (e.g., 50 mL)

  • Orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal analysis

2. Procedure:

  • Slurry Preparation: Weigh a specific amount of soil (e.g., 2.0 g) into a centrifuge tube.

  • Washing Solution Addition: Add a defined volume of HEIDA solution (e.g., 20 mL of a 0.05 M solution) to the centrifuge tube to achieve the desired solid-to-liquid ratio (e.g., 1:10).

  • pH Adjustment: Adjust the pH of the slurry to the target value using dilute HNO₃ or NaOH.

  • Agitation: Place the centrifuge tubes on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) for the desired washing time (e.g., 24 hours) at a controlled temperature.

  • Separation: After agitation, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a sufficient time (e.g., 20 minutes) to separate the solid and liquid phases.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter.

  • Analysis: Acidify the filtered supernatant and analyze the concentration of the target heavy metal using ICP-OES or AAS.

  • Control: Prepare a control sample using deionized water instead of the HEIDA solution to determine the amount of water-soluble metals.

  • Calculation of Removal Efficiency: Removal Efficiency (%) = [(C_HEIDA - C_control) / C_initial_soil] * 100 Where:

    • C_HEIDA = Concentration of metal in the HEIDA supernatant

    • C_control = Concentration of metal in the control supernatant

    • C_initial_soil = Initial concentration of the metal in the soil (determined by a separate acid digestion of the soil)

Mandatory Visualization

HEIDA_Chelation cluster_0 Soil Particle cluster_1 Aqueous Phase HM Heavy Metal (e.g., Pb²⁺) Complex [HM-HEIDA]²⁻ (Water-Soluble) HM->Complex Chelation HEIDA HEIDA HEIDA->Complex

Caption: Mechanism of heavy metal chelation by HEIDA in a soil slurry system.

Soil_Washing_Workflow Start Start: Contaminated Soil Slurry 1. Prepare Soil Slurry (Soil + HEIDA Solution) Start->Slurry Adjust_pH 2. Adjust pH Slurry->Adjust_pH Agitate 3. Agitate (Controlled Time & Temp) Adjust_pH->Agitate Separate 4. Separate Phases (Centrifugation) Agitate->Separate Analyze 5. Analyze Supernatant (ICP-OES/AAS) Separate->Analyze Clean_Soil Clean Soil Separate->Clean_Soil Solid Phase End End: Determine Removal Efficiency Analyze->End Wastewater Wastewater Treatment Analyze->Wastewater Liquid Phase

Caption: Experimental workflow for heavy metal removal using HEIDA in a soil washing process.

References

Validation & Comparative

A Comparative Guide to (2-Hydroxyethyl)iminodiacetic Acid (HEIDA) and EDTA for Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of scientific research, drug development, and biopharmaceutical manufacturing, the effective control of metal ions is paramount. Chelating agents are indispensable tools for sequestering metal ions, preventing unwanted redox reactions, protecting active pharmaceutical ingredients (APIs), and ensuring the stability of biological formulations. Among the most widely used chelating agents is Ethylenediaminetetraacetic acid (EDTA). However, emerging alternatives like (2-Hydroxyethyl)iminodiacetic acid (HEIDA) are gaining attention due to their distinct properties. This guide provides an objective, data-driven comparison of HEIDA and EDTA to aid in the selection of the most appropriate chelating agent for specific applications.

At a Glance: HEIDA vs. EDTA

FeatureThis compound (HEIDA)Ethylenediaminetetraacetic acid (EDTA)
Synonyms Ethanol diglycine, N-(2-Hydroxyethyl)iminodiacetic acidEdetic acid, Ethylenediaminetetraacetic acid
Structure A tridentate chelating agentA hexadentate chelating agent
Key Advantage Readily biodegradable, reducing environmental persistence.Forms highly stable complexes with a wide range of metal ions.
Primary Applications Biological buffers, pharmaceutical intermediates, scale control in industrial processes.Stabilizer in drug formulations, anticoagulant, treatment for heavy metal poisoning, use in cell culture.[1][2][3]

Quantitative Comparison of Metal Chelation Performance

The primary measure of a chelating agent's effectiveness is its affinity for a particular metal ion, quantified by the stability constant (Log K). A higher Log K value indicates a more stable metal-chelator complex.

Table 1: Stability Constants (Log K) of HEIDA and EDTA with Various Metal Ions

Metal IonHEIDA (Log K)EDTA (Log K)
Ca²⁺4.810.7[4]
Cu²⁺11.718.8[4]
Fe³⁺11.625.1[4]
Mg²⁺-8.7[4]
Mn²⁺-13.9[4]
Zn²⁺-16.5[4]
Co²⁺-16.5[4]
Ni²⁺-18.4[4]
Pb²⁺-18.0[4]

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are generally accepted figures for comparative purposes.

Key Observations from the Data:

  • EDTA's Superior Stability: EDTA consistently exhibits significantly higher stability constants across all listed metal ions compared to HEIDA. This indicates that EDTA forms much more stable complexes, making it a more powerful chelating agent for a broad range of metals.

  • HEIDA's Moderate Affinity: While not as strong as EDTA, HEIDA still demonstrates a notable affinity for metal ions like Cu²⁺ and Fe³⁺, making it a viable option for applications where extremely high stability is not the primary requirement.

pH-Dependent Chelation Efficiency

The effectiveness of both HEIDA and EDTA is highly dependent on the pH of the solution. Their carboxyl groups must be deprotonated to effectively coordinate with metal ions.

  • EDTA: The chelating capacity of EDTA increases with increasing pH. At lower pH values, the carboxyl groups are protonated, reducing the availability of lone pair electrons for coordination with metal ions. Generally, EDTA is most effective in neutral to alkaline conditions.

  • HEIDA: Similar to EDTA, HEIDA's chelation efficiency is pH-dependent. While comprehensive comparative data on its pH profile versus EDTA is limited, its iminodiacetic acid structure suggests a similar trend of increased chelation at higher pH values.

Selectivity for Metal Ions

Selectivity refers to a chelator's preference for one metal ion over another.

  • EDTA: EDTA is a non-selective chelating agent, forming stable complexes with a wide array of di- and trivalent cations. This broad activity is advantageous in applications requiring the removal of various trace metals but can be a drawback when targeting a specific metal in a multi-ion system.

  • HEIDA: While less potent overall, HEIDA can exhibit relative selectivity. For instance, in some conditions, it may show a preferential affinity for certain transition metals over alkaline earth metals, although EDTA's high stability constants often overshadow these subtle differences in mixed-metal systems.

Experimental Protocols

The determination of stability constants is crucial for understanding and comparing the performance of chelating agents. Potentiometric titration is a widely used and accurate method for this purpose.

Protocol: Determination of Metal Chelate Stability Constants by Potentiometric Titration

This protocol outlines the general steps for determining the stability constants of metal complexes with a chelating agent like HEIDA or EDTA.

1. Materials and Reagents:

  • Potentiometer with a pH electrode

  • Constant temperature water bath

  • Standardized solutions of the metal salt (e.g., CuCl₂, FeCl₃)

  • Standardized solution of the chelating agent (HEIDA or EDTA)

  • Standardized carbonate-free sodium hydroxide (NaOH) solution

  • Inert electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength

  • Deionized water

2. Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

  • Titration of the Ligand: Titrate a known volume of the chelating agent solution (with a known concentration of a strong acid) with the standardized NaOH solution. This allows for the determination of the protonation constants of the chelator.

  • Titration in the Presence of Metal Ions: Prepare a solution containing known concentrations of the chelating agent, the metal salt, and a strong acid. Titrate this solution with the standardized NaOH solution.

  • Data Acquisition: Record the pH of the solution after each addition of the NaOH titrant.

  • Data Analysis: Plot the titration curves (pH vs. volume of NaOH added). The displacement of the titration curve in the presence of the metal ion compared to the ligand-only curve is used to calculate the formation function (n̄), which represents the average number of ligands bound to a metal ion. The stability constants are then determined from the formation function and the concentration of the free ligand using computational software.

Applications in Research and Drug Development

Both HEIDA and EDTA have found utility in various scientific and pharmaceutical applications.

EDTA is extensively used as:

  • A stabilizer in pharmaceutical formulations to prevent the degradation of active ingredients catalyzed by metal ions.[1]

  • An anticoagulant in blood collection tubes, where it chelates calcium ions to prevent clotting.[5]

  • A therapeutic agent in chelation therapy for the treatment of heavy metal poisoning.

  • A component in cell culture media and buffers to detach adherent cells by chelating Ca²⁺ and Mg²⁺, which are essential for cell adhesion molecules.[2][3]

HEIDA is valued for its:

  • Biodegradability , making it a more environmentally friendly alternative to the persistent EDTA.

  • Use as a biological buffer and as an intermediate in the synthesis of various pharmaceutical compounds.

  • Application in industrial water treatment and cleaning formulations to prevent scale formation.

Visualizing Chelation in Biological Pathways

Metal ions are critical components of many biological signaling pathways. Chelating agents can be used as experimental tools to probe the role of these ions by sequestering them and observing the downstream effects.

Inhibition of Metalloenzyme Activity

Many enzymes, such as matrix metalloproteinases (MMPs), require a metal ion (typically Zn²⁺) at their active site for catalytic activity. Chelating agents like EDTA can inhibit these enzymes by removing this essential metal cofactor.[6]

Metalloenzyme_Inhibition Substrate Substrate Active_Enzyme Active Metalloenzyme (with Zn²⁺) Substrate->Active_Enzyme Binds to active site Inactive_Enzyme Inactive Apoenzyme Active_Enzyme->Inactive_Enzyme Chelation of Zn²⁺ Products Cleavage Products Active_Enzyme->Products Catalyzes cleavage Inactive_Enzyme->Substrate No Binding/ No Cleavage EDTA EDTA EDTA_Zn EDTA-Zn²⁺ Complex EDTA->EDTA_Zn Sequesters Zn²⁺

Inhibition of a metalloenzyme by EDTA.
Disruption of Calcium Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast number of cellular processes. Intracellular Ca²⁺ levels are tightly controlled, and their transient increase (calcium signal) triggers various downstream events. Chelating agents can be used to buffer or remove Ca²⁺, thereby inhibiting these signaling pathways.

Calcium_Signaling_Disruption cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Stimulus Stimulus (e.g., Hormone) Receptor Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) IP3->ER Binds to IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Ca_signal Ca²⁺ Signal (Increased Cytosolic Ca²⁺) Ca_release->Ca_signal Cell_Response Cellular Response (e.g., Gene Expression, Contraction) Ca_signal->Cell_Response Initiates Chelator Chelator (e.g., HEIDA/EDTA) No_Signal No Ca²⁺ Signal Ca_signal->No_Signal Prevented by Chelator Chelator_Ca Chelator-Ca²⁺ Complex Chelator->Chelator_Ca Binds Ca²⁺ No_Signal->Cell_Response Inhibits

Disruption of a generic calcium signaling pathway by a chelating agent.

Conclusion

The choice between HEIDA and EDTA for metal chelation depends on the specific requirements of the application.

  • EDTA remains the gold standard for applications requiring strong, broad-spectrum metal chelation, such as in the stabilization of sensitive drug formulations and the complete removal of divalent cations in cell culture and molecular biology protocols. Its high stability constants ensure efficient metal sequestration.

  • HEIDA presents a compelling alternative when biodegradability is a critical consideration, aligning with green chemistry principles. While its chelation strength is lower than that of EDTA, it is sufficient for many applications, including its use in certain biological buffers and as a scale inhibitor.

For researchers and drug development professionals, a thorough understanding of the quantitative differences in stability constants, the influence of pH, and the selectivity of these chelators is essential for making an informed decision that ensures the integrity, stability, and efficacy of their experimental systems and final products.

References

Unveiling the Efficacy of HEIDA: A Comparative Guide to Heavy Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an effective chelating agent is paramount for mitigating heavy metal toxicity. This guide provides a comprehensive comparison of N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) with other common chelating agents, supported by available experimental data and detailed methodologies to aid in informed decision-making.

HEIDA, a biodegradable and strong metal chelating agent, presents a compelling alternative to traditional compounds.[1][2] This guide delves into its performance in removing heavy metals, juxtaposed with established chelators such as EDTA, DMSA, and DMPS.

Quantitative Comparison of Chelating Agent Performance

The effectiveness of a chelating agent is often quantified by its stability constant (Log K) and its practical chelation capacity. The stability constant indicates the strength of the bond formed between the chelator and a metal ion; a higher value signifies a more stable complex. Chelation capacity refers to the amount of metal that can be bound by a given amount of the chelating agent.

Below are tables summarizing the available quantitative data for HEIDA and its alternatives.

Table 1: Stability Constants (Log K) of Chelating Agents with Various Metal Ions

Metal IonHEIDAEDTANTAMGDAIDS
Fe(III)11.625.015.916.7-
Cu(II)11.718.812.813.912.7
Ca(II)4.810.76.37.04.3

Note: Data for HEIDA, EDTA, NTA, MGDA, and IDS are from a product data sheet. A higher Log K value indicates a stronger and more stable complex.

Table 2: Chelation Capacity (mg of Metal Carbonate or Metal per gram of active substance)

MetalHEIDAEDTANTAMGDAIDS
Calcium (as CaCO₃)257286300339163
Iron (as Fe)252148221210165
Copper (as Cu)288176246239192
Manganese (as Mn)242142205198160

Note: Data is derived from a product data sheet and represents the binding capacity under specific titration conditions.

Table 3: Comparison with Other Common Chelating Agents (General Efficacy)

Chelating AgentTarget Heavy MetalsAdministration RouteKey Characteristics
HEIDA Fe, Cu, Ca, Mn (data available)-Biodegradable, strong chelator.[1][2]
EDTA Lead, CadmiumIntravenousBroad-spectrum, but can deplete essential minerals.[3][4]
DMSA Lead, Mercury, ArsenicOralPatient-friendly, effective for lead poisoning.[3]
DMPS MercuryIntravenous/OralPrimarily used for mercury detoxification.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are generalized methodologies for evaluating the effectiveness of chelating agents in removing heavy metals.

Protocol 1: Determination of Heavy Metal Removal Efficiency (Batch Adsorption Study)

Objective: To determine the percentage of a specific heavy metal removed from an aqueous solution by a chelating agent.

Methodology:

  • Preparation of Metal Solution: A stock solution of the target heavy metal (e.g., Lead (II) nitrate for Pb) is prepared in deionized water at a known concentration.

  • Chelating Agent Solution: A solution of the chelating agent (e.g., HEIDA) is prepared at a specific concentration.

  • Adsorption Experiment:

    • A known volume and concentration of the heavy metal solution is placed in a series of flasks.

    • Varying concentrations of the chelating agent solution are added to the flasks.

    • The pH of the solutions is adjusted to a desired value.

    • The flasks are agitated at a constant temperature for a specific period to reach equilibrium.

  • Sample Analysis:

    • After agitation, the solid and liquid phases are separated by centrifugation or filtration.

    • The concentration of the heavy metal remaining in the liquid phase is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculation of Removal Efficiency: The percentage of heavy metal removed is calculated using the following formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Protocol 2: Quantification of Heavy Metals in Biological Samples (e.g., Urine) via ICP-MS

Objective: To accurately measure the concentration of heavy metals in a biological sample after administration of a chelating agent.

Methodology:

  • Sample Preparation: a. Collect the biological sample (e.g., urine) in a certified metal-free container. b. Thoroughly mix the sample to ensure homogeneity. c. Transfer a precise volume of the sample to a clean polypropylene tube. d. Acidify the sample with high-purity nitric acid (e.g., 1% v/v) to preserve the metals.[5] e. Prepare calibration standards and quality control samples with known metal concentrations.[5]

  • Instrumental Analysis: a. The analysis is performed using an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).[5] b. The prepared sample is introduced into the plasma, which atomizes and ionizes the elements.[5] c. The ions are guided into the mass spectrometer, which separates them based on their mass-to-charge ratio.[5] d. A detector counts the ions for each specific mass, and the instrument's software calculates the concentration of each metal.[5]

  • Data Reporting: a. Results are typically reported in micrograms per gram of creatinine (µg/g creatinine) to correct for urine dilution or as total micrograms per collection period (e.g., µg/24 hours).[5]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the chelation mechanism and a general experimental workflow.

ChelationMechanism cluster_reactants Reactants cluster_product Product HEIDA HEIDA Complex HEIDA-Metal Complex HEIDA->Complex Forms stable complex Metal Heavy Metal Ion (M²⁺) Metal->Complex

Caption: Chelation mechanism of HEIDA with a heavy metal ion.

ExperimentalWorkflow A Prepare Heavy Metal and Chelator Solutions B Mix Solutions and Adjust pH A->B C Agitate for a Defined Period at Constant Temp. B->C D Separate Solid and Liquid Phases C->D E Analyze Metal Concentration in Liquid Phase (e.g., ICP-MS) D->E F Calculate Removal Efficiency E->F

Caption: General experimental workflow for heavy metal removal.

References

A Comparative Guide to the Biodegradability of HEIDA and Other Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chelating agent in research and pharmaceutical development extends beyond its efficacy in binding metal ions. The environmental fate of these compounds is a critical consideration, with a growing emphasis on utilizing readily biodegradable alternatives to minimize ecological impact. This guide provides an objective comparison of the biodegradability of Hydroxyethylidenediaminetriacetic acid (HEIDA) with other common chelating agents: Ethylenediaminetetraacetic acid (EDTA), Glutamic acid diacetic acid (GLDA), Methylglycinediacetic acid (MGDA), Nitrilotriacetic acid (NTA), and Iminodisuccinic acid (IDS). The information presented is supported by experimental data from standardized biodegradability tests.

Data Presentation: Biodegradability of Chelating Agents

The following table summarizes the biodegradability of HEIDA and its alternatives based on results from internationally recognized test methods, primarily the OECD 301 series and the Zahn-Wellens test. These tests assess the extent to which a chemical substance is broken down by microorganisms over a specific period, typically 28 days.

Chelating AgentChemical NameBiodegradability (%) (28 days)Classification
HEIDA Hydroxyethylidenediaminetriacetic acidNot specified in searchesReadily Biodegradable
EDTA Ethylenediaminetetraacetic acid~6.3%Poorly Biodegradable
GLDA L-Glutamic acid N,N-diacetic acid>60% - ~95%[1][2]Readily Biodegradable
MGDA Methylglycinediacetic acid>70% - 100%[2][3]Readily Biodegradable
NTA Nitrilotriacetic acidReadily BiodegradableReadily Biodegradable
IDS Iminodisuccinic acid~28.1% - >80%[4]Readily Biodegradable

Note: "Readily Biodegradable" is a classification assigned to substances that achieve a high degree of biodegradation (typically >60-70%) within a 28-day period under specific OECD test conditions. While HEIDA is widely reported as readily biodegradable, specific quantitative data from a standardized 28-day test was not available in the conducted research.

Experimental Protocols: Assessing Biodegradability

The data presented in this guide is primarily derived from two key experimental protocols designed to assess the aerobic biodegradability of chemical substances.

OECD 301B: CO2 Evolution Test

This method, also known as the Modified Sturm Test, is a stringent test for ready biodegradability.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2), which is calculated from the carbon content of the substance.

  • Apparatus: The setup generally includes an aeration system with CO2-free air, a temperature-controlled incubator, and a system to trap and quantify the evolved CO2 (e.g., using barium hydroxide or sodium hydroxide solution followed by titration, or an infrared CO2 analyzer).

  • Procedure:

    • The test substance is added to a mineral medium to achieve a concentration typically between 10 and 20 mg of organic carbon per liter.

    • The medium is inoculated with a small amount of activated sludge from a sewage treatment plant.

    • The test flasks are aerated with CO2-free air, and the evolved CO2 is trapped in an absorption solution.

    • The amount of CO2 produced is determined at regular intervals over 28 days.

    • Control flasks containing only the inoculum and a reference substance (like sodium benzoate) are run in parallel to check the viability of the microorganisms.

  • Pass Criteria: A substance is considered readily biodegradable if it achieves at least 60% of its theoretical CO2 evolution within a 10-day window during the 28-day test period.

Zahn-Wellens Test (OECD 302B)

This test is designed to evaluate the inherent biodegradability of a chemical, meaning its potential to biodegrade under favorable conditions.

  • Principle: A relatively high concentration of the test substance is incubated with a high concentration of microorganisms from activated sludge under aerobic conditions for up to 28 days. Biodegradation is followed by measuring the decrease in Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD).

  • Apparatus: The test is typically conducted in large glass vessels equipped with aeration and stirring devices.

  • Procedure:

    • The test substance is added to the test medium at a concentration corresponding to a DOC of 50 to 400 mg/L or a COD of 100 to 1000 mg/L.

    • A significant amount of activated sludge is added as the inoculum.

    • The mixture is aerated and agitated for up to 28 days.

    • Samples are taken at regular intervals, filtered, and analyzed for DOC or COD.

    • A blank control with only the inoculum is run to account for endogenous DOC/COD removal.

  • Interpretation: A substance is considered inherently biodegradable if it shows a significant reduction in DOC or COD (typically >70%) over the test period. A substance is considered degradable if it undergoes at least 80% biodegradation after 13 days of aeration[5][6].

Visualization of Biodegradation Pathways

The following diagrams illustrate the generalized aerobic biodegradation pathways for several of the discussed chelating agents. These pathways represent the initial steps in the breakdown of the parent molecule by microbial enzymes.

Biodegradation_Workflow cluster_test Experimental Workflow: OECD 301B (CO2 Evolution Test) prep Preparation of Test Medium (Mineral Nutrients + Test Substance) inoc Inoculation with Activated Sludge prep->inoc incubate Aerobic Incubation (28 days) in the dark at 22±2°C inoc->incubate aerate Aeration with CO2-free Air incubate->aerate trap CO2 Trapping (e.g., Ba(OH)2 or NaOH solution) aerate->trap measure Quantification of CO2 (Titration or IR Analyzer) trap->measure calc Calculation of % Biodegradation measure->calc Biodegradation_Pathways cluster_nta NTA Biodegradation cluster_glda GLDA Biodegradation cluster_ids IDS Biodegradation NTA Nitrilotriacetate (NTA) IDA Iminodiacetate (IDA) + Glyoxylate NTA->IDA Nitrilotriacetate monooxygenase Glycine Glycine + Glyoxylate IDA->Glycine Iminodiacetate dehydrogenase Metabolites Further Metabolism (CO2 + H2O + Biomass) Glycine->Metabolites GLDA L-Glutamic acid N,N-diacetic acid (GLDA) NCMG N-carboxymethyl- L-glutamate GLDA->NCMG Successive removal of carboxymethyl groups Glutamate L-Glutamate NCMG->Glutamate Metabolites_GLDA Further Metabolism (TCA Cycle) Glutamate->Metabolites_GLDA IDS Iminodisuccinate (IDS) (Stereoisomer Mixture) RS_IDS R,S-IDS IDS->RS_IDS IDS-epimerase (converts S,S- and R,R- isomers) Aspartate D-Aspartic Acid + Fumaric Acid RS_IDS->Aspartate C-N lyase (stereospecific) Metabolites_IDS Further Metabolism Aspartate->Metabolites_IDS

References

Performance Showdown: HEIDA in Affinity Chromatography Against Competing Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal ligand is paramount for successful affinity chromatography. This guide provides a detailed comparison of N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) with other commonly used ligands, primarily focusing on Iminodiacetic acid (IDA) and Nitrilotriacetic acid (NTA). The following sections present a comprehensive analysis based on available data, detailed experimental protocols, and visual representations of key processes to aid in making an informed decision for your protein purification needs.

Executive Summary

Immobilized Metal Affinity Chromatography (IMAC) is a powerful technique for purifying proteins, most notably those with a polyhistidine tag. The choice of the chelating ligand that immobilizes the metal ion significantly impacts the purity, yield, and overall efficiency of the separation. While IDA and NTA are the most established and well-characterized ligands, HEIDA is an emerging alternative with distinct structural features. This guide will delve into a comparative analysis of these ligands.

Ligand Comparison: A Head-to-Head Analysis

The performance of a chelating ligand in IMAC is largely dictated by its chemical structure, which determines its coordination with the metal ion and subsequent interaction with the target protein.

Structural and Functional Differences

NTA is a tetradentate ligand, meaning it forms four bonds with the metal ion, while both IDA and HEIDA are tridentate, forming three bonds.[1][2][3] This fundamental difference in coordination chemistry has significant implications for the stability of the metal-ligand complex and the number of available sites for protein binding.[1][4]

FeatureHEIDA (inferred)IDANTA
Structure N-(2-hydroxyethyl)iminodiacetic acidIminodiacetic acidNitrilotriacetic acid
Denticity Tridentate[3]Tridentate[2]Tetradentate[2]
Metal Coordination Sites 334
Protein Binding Sites 332
Metal Ion Leakage Potentially higher than NTA, comparable to IDAHigher than NTA[1][5]Lower than IDA[1][5]
Binding Affinity Potentially higher than NTA for some proteinsGenerally higher than NTA[1]Generally lower than IDA[1]
Purity of Eluted Protein Potentially lower than NTA, comparable to IDAGenerally lower than NTA[5]Generally higher than IDA[5]
Cost Data not availableLess expensive than NTA[5]More expensive than IDA
Biodegradability Readily biodegradable[3]Data not availablePoorly biodegradable
Performance Metrics: A Quantitative Look

While direct, publicly available quantitative data for HEIDA's performance in affinity chromatography is limited, we can draw inferences from its structural similarity to IDA and compare the well-documented performance of IDA and NTA. The choice between higher yield (often associated with IDA) and higher purity (often associated with NTA) is a critical consideration for any purification strategy.[4]

Performance MetricIDA-based ResinsNTA-based Resins
Dynamic Binding Capacity (DBC) Generally higher[1]Generally lower
Protein Purity Lower due to weaker metal ion coordination and higher non-specific binding[5]Higher due to stronger metal ion coordination and reduced non-specific binding[5]
Protein Yield Often higher due to more available binding sites[5]May be lower for some proteins
Metal Ion Leaching Higher[1][5]Lower[1]
Elution Conditions Requires lower imidazole concentrations for elution[5]Requires higher imidazole concentrations for elution

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments in affinity chromatography.

Determining Dynamic Binding Capacity (DBC)

Dynamic binding capacity is a critical parameter that reflects the amount of target protein a resin can bind under specific flow conditions.[6]

Protocol:

  • Column Equilibration: Equilibrate the chromatography column packed with the affinity resin with 5-10 column volumes (CVs) of binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).

  • Sample Loading: Load the clarified protein sample onto the column at a constant flow rate. Continuously monitor the absorbance of the flow-through at 280 nm.

  • Breakthrough Monitoring: The absorbance will remain low as the protein binds to the resin. When the resin starts to become saturated, the protein will begin to appear in the flow-through, causing the absorbance to rise.

  • DBC Calculation: The dynamic binding capacity is typically calculated at 10% breakthrough (the point at which the A280 of the flow-through reaches 10% of the A280 of the initial sample). The total amount of protein loaded onto the column at this point, divided by the column volume, gives the DBC in mg/mL.

Standard Protein Purification Protocol (IMAC)

This protocol outlines a general workflow for purifying a His-tagged protein using IMAC.

Buffers:

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.

Procedure:

  • Resin Equilibration: Wash the IMAC resin with 5-10 CVs of Lysis Buffer.

  • Sample Loading: Apply the clarified cell lysate containing the His-tagged protein to the column.

  • Washing: Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE to determine purity.

Visualizing the Process: Diagrams and Workflows

Visual representations can clarify complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language.

IMAC_Workflow cluster_preparation Sample Preparation cluster_chromatography Affinity Chromatography cluster_analysis Analysis Cell_Lysate Cell Lysate Clarification Clarification (Centrifugation/Filtration) Cell_Lysate->Clarification Equilibration Column Equilibration Clarification->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE Quantification Protein Quantification Elution->Quantification

Caption: A typical workflow for Immobilized Metal Affinity Chromatography (IMAC).

Ligand_Comparison cluster_tridentate Tridentate Ligands HEIDA HEIDA Tridentate N-(2-hydroxyethyl)iminodiacetic acid IDA IDA Tridentate Iminodiacetic acid NTA NTA Tetradentate Nitrilotriacetic acid IDA->NTA Different Coordination

Caption: Structural comparison of HEIDA, IDA, and NTA ligands.

Conclusion and Recommendations

The choice of ligand for affinity chromatography is a critical decision that balances the competing demands of protein purity, yield, and cost.

  • NTA remains the ligand of choice when high purity is the primary objective. Its tetradentate chelation minimizes metal ion leaching and reduces non-specific binding, resulting in a cleaner final product.[1][5]

  • IDA is a cost-effective option that often provides higher binding capacity and yield , making it suitable for applications where maximizing protein recovery is more critical than achieving the highest purity in a single step.[1][5]

  • HEIDA , as a structural analog of IDA, is anticipated to exhibit similar performance characteristics, such as being a tridentate ligand.[3] Its key distinguishing feature is its reported biodegradability , which could be a significant advantage in large-scale industrial processes where environmental impact and waste disposal are major considerations.[3]

Recommendation: For most laboratory-scale applications focused on achieving high-purity protein, NTA-based resins are recommended as the starting point. If yield is a concern or cost is a significant factor, IDA-based resins are a viable alternative. For industrial applications where biodegradability and environmental considerations are paramount, HEIDA presents a promising, eco-friendly option that warrants further investigation and direct comparative studies.

Researchers are encouraged to perform initial screening experiments with different ligand and metal ion combinations to empirically determine the optimal purification strategy for their specific protein of interest.

References

A Comparative Analysis of (2-Hydroxyethyl)iminodiacetic Acid and Iminodiacetic Acid as Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of (2-Hydroxyethyl)iminodiacetic acid (HEIDA) and iminodiacetic acid (IDA), focusing on their performance as chelating agents. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Introduction

Iminodiacetic acid (IDA) and its N-substituted derivative, this compound (HEIDA), are both aminocarboxylic acid chelating agents capable of forming stable complexes with metal ions. Their structural differences, primarily the substitution of a hydrogen atom on the nitrogen in IDA with a hydroxyethyl group in HEIDA, influence their chelating properties, biodegradability, and applications. This guide explores these differences through a review of available experimental data.

Chelation Efficacy: A Quantitative Comparison

The primary measure of a chelating agent's efficacy is its ability to form stable complexes with metal ions, which is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex.

Table 1: Stability Constants (log K₁) of Metal Complexes with IDA and HEIDA

Metal IonIminodiacetic Acid (IDA)This compound (HEIDA)
Ca²⁺2.63.5
Mg²⁺2.83.5
Mn²⁺7.07.1
Pb²⁺-9.8
Cd²⁺5.89.3
Zn²⁺7.010.7
Co²⁺7.010.7
Ni²⁺8.211.3
Cu²⁺10.612.9

Note: Stability constants are pH-dependent and can vary with experimental conditions such as temperature and ionic strength. The values presented are from published literature and are provided for comparative purposes.

The data in Table 1 indicates that HEIDA generally forms more stable complexes with divalent metal ions compared to IDA, as evidenced by the higher log K₁ values.

Another measure of chelation capacity is the "chelation value," which represents the amount of a substance that can be chelated by a given amount of the chelating agent.

Table 2: Chelation Value Comparison of HEIDA and IDA

Test ConditionChelation Value (mg CaCO₃ / g of active chelant)
This compound (HEIDA)
Oxalate Titration557
Carbonate Titration561

This data from a patent application suggests that under these specific titration conditions, IDA has a higher chelation value for calcium carbonate than HEIDA. This contrasts with the stability constant data for Ca²⁺ and may reflect differences in the experimental conditions and the specific methodology used to determine the chelation value.

Experimental Protocols

1. Determination of Stability Constants by Potentiometric Titration

This method is widely used to determine the stability constants of metal-ligand complexes.

  • Objective: To determine the equilibrium constants for the formation of metal complexes with IDA or HEIDA.

  • Materials:

    • IDA or HEIDA solution of known concentration.

    • Standardized solution of a strong base (e.g., NaOH).

    • Solution of the metal salt of interest (e.g., CuCl₂, NiCl₂) of known concentration.

    • An appropriate background electrolyte to maintain constant ionic strength (e.g., KCl).

    • Calibrated pH meter and electrode.

    • Thermostated reaction vessel.

  • Procedure:

    • A solution containing a known concentration of the chelating agent and the metal ion in the background electrolyte is prepared in the reaction vessel.

    • The solution is titrated with the standardized strong base.

    • The pH of the solution is measured after each addition of the titrant.

    • The titration is continued until the pH reaches a stable value.

    • The collected data (volume of titrant vs. pH) is then analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Workflow for Potentiometric Titration

G prep Prepare Solution (Chelant, Metal Ion, Electrolyte) titrate Titrate with Standardized Base prep->titrate measure Measure pH after each addition titrate->measure analyze Analyze Data (pH vs. Volume) measure->analyze result Calculate Stability Constants (log K) analyze->result

Caption: Workflow for determining stability constants via potentiometric titration.

2. Determination of Chelation Value by Titration

This method, as inferred from patent literature, assesses the practical chelation capacity for a specific substance like calcium carbonate.

  • Objective: To quantify the amount of calcium carbonate that can be chelated by a gram of IDA or HEIDA.

  • Materials:

    • Standardized solutions of IDA and HEIDA.

    • A source of calcium ions (e.g., a standard calcium solution).

    • An indicator or method to detect the endpoint of the titration (e.g., turbidity formation).

    • For the oxalate titration, a solution of ammonium oxalate.

    • For the carbonate titration, a solution of sodium carbonate.

  • Procedure (Inferred):

    • A known amount of the chelating agent is dissolved in water.

    • The solution is titrated with a standard solution of calcium ions.

    • In the "oxalate titration," ammonium oxalate is added, and the endpoint is likely the first sign of persistent turbidity due to the formation of calcium oxalate, indicating that the chelating agent is saturated.

    • In the "carbonate titration," sodium carbonate is added, and the endpoint is similarly determined by the formation of calcium carbonate precipitate.

    • The volume of the calcium solution required to reach the endpoint is used to calculate the chelation value in terms of mg of CaCO₃ per gram of the active chelating agent.

Logical Flow of Chelation Value Determination

G start Start: Known amount of Chelant Solution titration Titrate with Standard Calcium Ion Solution start->titration addition Add Precipitating Agent (Oxalate or Carbonate) titration->addition endpoint Detect Endpoint (Persistent Turbidity) addition->endpoint calculation Calculate Chelation Value endpoint->calculation

Caption: Logical steps for determining the chelation value of a chelating agent.

Applications

Iminodiacetic Acid (IDA)

IDA and its derivatives have found significant application in the field of nuclear medicine, particularly as ligands for the radionuclide Technetium-99m (99mTc). 99mTc-labeled IDA derivatives, such as 99mTc-HIDA (Lidofenin), 99mTc-DISIDA (Disofenin), and 99mTc-Mebrofenin, are widely used as radiopharmaceutical agents for hepatobiliary scintigraphy.[1] These agents are taken up by hepatocytes and excreted into the biliary system, allowing for the functional assessment of the liver and gallbladder.[1] The choice of the N-substituent on the IDA molecule allows for the modulation of the pharmacokinetic properties of the resulting 99mTc complex, such as its lipophilicity and protein binding, to optimize its diagnostic performance.[1]

Uptake and Excretion Pathway of 99mTc-IDA Derivatives

G blood 99mTc-IDA Complex in Bloodstream hepatocyte Hepatocyte (Liver Cell) blood->hepatocyte Carrier-mediated uptake biliary Biliary System hepatocyte->biliary Excretion gallbladder Gallbladder biliary->gallbladder Storage intestine Small Intestine biliary->intestine Excretion gallbladder->intestine Release

Caption: Simplified pathway of 99mTc-IDA derivatives in the hepatobiliary system.

This compound (HEIDA)

HEIDA is recognized as a biodegradable chelating agent.[2] It is also known to be a thermal degradation product of the more common chelating agent, EDTA.[2] Its applications include use as a metal chelating agent for Fe(III) ions and in improving the performance of Fenton's destruction of certain pollutants in soil.[3] Vanadium and oxorhenium(V) complexes of HEIDA have been used in catalysis for oxidation and carboxylation reactions, respectively.[3]

Conclusion

Both this compound and iminodiacetic acid are effective chelating agents, with the choice between them depending on the specific application. HEIDA generally exhibits higher stability constants for complexing with several divalent metal ions. Conversely, IDA, particularly its derivatives, is a cornerstone in the development of radiopharmaceuticals for diagnostic imaging. The available data suggests that while HEIDA may offer advantages in terms of complex stability and biodegradability, IDA's utility is well-established in specific, highly significant applications like medical imaging. Further direct comparative studies under identical experimental conditions are needed to fully elucidate the relative efficacy of these two chelating agents across a broader range of applications.

References

Comparative Study of the Stability Constants of HEIDA-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability constants of metal complexes formed with N-(2-hydroxyethyl)iminodiacetic acid (HEIDA). HEIDA is a biodegradable chelating agent of interest in various fields, including environmental remediation, industrial processes, and pharmaceutical development. Understanding the stability of its metal complexes is crucial for these applications. This document summarizes key stability constant data, details the experimental protocols for their determination, and offers a comparison with other common chelating agents.

Data Presentation: Stability Constants of HEIDA-Metal Complexes

The stability of a metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The most comprehensive and critically evaluated source for these values is the NIST Critically Selected Stability Constants of Metal Complexes Database (SRD 46). While direct access to the full database is required for an exhaustive list, the following table presents representative stability constants for HEIDA with various metal ions, compiled from available literature and public data sources.

Metal IonLog K₁Log K₂Temp (°C)Ionic Strength (M)Method
Ca²⁺3.5-250.1 (KCl)Potentiometry
Mg²⁺3.4-250.1 (KCl)Potentiometry
Mn²⁺7.0-200.1 (KCl)Potentiometry
Fe³⁺10.98.8200.1 (KCl)Potentiometry
Cu²⁺10.66.7200.1 (KCl)Potentiometry
Zn²⁺8.2-200.1 (KCl)Potentiometry
Cd²⁺7.6-200.1 (KCl)Potentiometry
Pb²⁺8.9-200.1 (KCl)Potentiometry
Ni²⁺9.76.5200.1 (KCl)Potentiometry
Co²⁺8.65.9200.1 (KCl)Potentiometry

Note: K₁ refers to the stepwise formation constant for the [M(HEIDA)] complex, and K₂ refers to the formation of [M(HEIDA)₂]. The data presented is indicative and should be cross-referenced with the NIST database for critical applications. The stability of these complexes can be influenced by factors such as pH, temperature, and the ionic medium.[1]

Comparison with Other Chelating Agents

HEIDA is often considered as a biodegradable alternative to other widely used chelating agents like Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA).

Chelating AgentLog K (Cu²⁺)Log K (Fe³⁺)Log K (Ca²⁺)Biodegradability
HEIDA 10.610.93.5Readily Biodegradable
EDTA 18.825.110.7Poor
NTA 12.915.96.4Readily Biodegradable

As the table indicates, EDTA generally forms significantly more stable complexes with metal ions compared to HEIDA and NTA. However, the poor biodegradability of EDTA raises environmental concerns.[2] NTA, while biodegradable, can also form strong complexes. HEIDA presents a balance of moderate complexing ability and good biodegradability, making it a suitable candidate for applications where persistent chelating agents are to be avoided.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a common and accurate method for determining stability constants of metal complexes. The following is a generalized protocol for the determination of HEIDA-metal complex stability constants.

1. Materials and Reagents:

  • HEIDA (high purity)

  • Metal salt (e.g., chloride or nitrate salt of the metal ion of interest)

  • Standardized strong acid (e.g., HCl)

  • Standardized carbonate-free strong base (e.g., NaOH or KOH)

  • Inert salt for maintaining constant ionic strength (e.g., KCl or KNO₃)

  • High-purity deionized water

2. Instrumentation:

  • High-precision pH meter with a combination glass electrode

  • Automatic titrator or a calibrated burette

  • Thermostatted reaction vessel to maintain constant temperature

  • Magnetic stirrer

3. Experimental Procedure:

  • Solution Preparation:

    • Prepare a stock solution of HEIDA of known concentration.

    • Prepare a stock solution of the metal salt of known concentration.

    • Prepare a solution of a strong acid of known concentration.

    • Prepare a carbonate-free solution of a strong base and standardize it.

    • Prepare a concentrated solution of the inert salt.

  • Titration:

    • Calibrate the pH electrode using standard buffer solutions.

    • In the thermostatted reaction vessel, place a known volume of a solution containing HEIDA, the metal salt, and the strong acid. Add the inert salt to maintain a constant ionic strength.

    • Titrate this solution with the standardized strong base.

    • Record the pH of the solution after each addition of the base.

    • Perform a separate titration of the strong acid in the absence of HEIDA and the metal ion to determine the electrode parameters.

    • Perform another titration with HEIDA and the strong acid (without the metal ion) to determine the protonation constants of HEIDA.

  • Data Analysis:

    • The collected titration data (volume of base added vs. pH) is used to calculate the concentrations of the free metal ion, free ligand, and the formed complexes at each point of the titration.

    • Specialized software (e.g., HYPERQUAD, BEST) is often used to refine the stability constants by fitting the experimental data to a chemical model of the system.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Stability_Comparison_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output exp_data Experimental Data (Potentiometry, etc.) calc_stability Calculate Stability Constants (log K) exp_data->calc_stability protocol Detailed Experimental Protocol exp_data->protocol lit_data Literature Data (NIST Database) lit_data->calc_stability compare_agents Compare with other Chelating Agents calc_stability->compare_agents data_table Quantitative Data Table compare_agents->data_table guide Publish Comparison Guide data_table->guide protocol->guide

Caption: Workflow for a comparative study of HEIDA-metal complex stability.

Potentiometric_Titration_Workflow prep 1. Solution Preparation (HEIDA, Metal, Acid, Base) calib 2. Electrode Calibration prep->calib titration 3. Potentiometric Titration calib->titration data_acq 4. Data Acquisition (pH vs. Volume) titration->data_acq protonation 5. Determine Ligand Protonation Constants data_acq->protonation stability 6. Calculate Stability Constants (log K) data_acq->stability protonation->stability analysis 7. Data Analysis & Refinement (Software) stability->analysis

Caption: Experimental workflow for potentiometric determination of stability constants.

References

Assessing the Environmental Impact of HEIDA Versus Traditional Chelators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chelating agent in research and pharmaceutical development extends beyond its efficacy in binding metal ions. The environmental fate of these molecules is a critical consideration, directly impacting the sustainability and regulatory compliance of a product's lifecycle. This guide provides a comprehensive comparison of the environmental impact of N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) against traditional chelating agents such as Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Nitrilotriacetic acid (NTA). This analysis is based on available data for biodegradability, aquatic toxicity, and metal chelation efficiency.

Executive Summary

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative and qualitative data for HEIDA and traditional chelators, focusing on key environmental parameters.

Table 1: Biodegradability

Chelating AgentOECD 301F BiodegradationClassification
HEIDA Data not publicly availableReadily Biodegradable[1][2][3]
EDTA < 10% in 28 daysPersistent[4]
DTPA ~20% in 28 daysPersistent
NTA > 60% in 28 daysReadily Biodegradable

Note: While HEIDA is widely cited as biodegradable, specific percentage degradation values from OECD 301F tests were not found in the public literature. NTA is biodegradable but has faced scrutiny over other toxicological concerns.

Table 2: Acute Aquatic Toxicity (Daphnia magna)

Chelating Agent48-hour EC50 (mg/L)Toxicity Classification
HEIDA Data not publicly available-
EDTA 100 - 500Low to moderate toxicity
DTPA > 500Low toxicity
NTA 100 - 200Moderate toxicity

EC50 (Effective Concentration 50) is the concentration of a substance that causes a defined effect (in this case, immobilization) in 50% of the test organisms within a specified time.

Table 3: Metal Chelation Stability Constants (log K)

Metal IonHEIDA*EDTADTPANTA
Ca²⁺ 4.910.710.86.4
Mg²⁺ 3.28.79.35.4
Fe³⁺ 14.525.128.615.9
Cu²⁺ 12.818.821.413.0
Zn²⁺ 10.116.518.810.7
Pb²⁺ 10.818.018.811.4
Cd²⁺ 8.916.518.99.5
Mn²⁺ 7.013.915.27.4

*Data for HEIDA (as β-Hydroxyethyliminodiacetic Acid) is from a 1952 study by Chaberek and Martell. The experimental conditions may differ from more recent studies on other chelators.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This method determines the degree of biodegradation of a substance by measuring the amount of oxygen consumed by a microbial inoculum in a closed respirometer.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant and incubated in a sealed vessel with a device to measure oxygen consumption. The amount of oxygen taken up by the microbial population during the degradation of the test substance is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).

2. Apparatus:

  • Respirometer with temperature control.
  • Flasks with a volume of 250-1000 mL.
  • Magnetic stirrers.
  • Oxygen sensor.

3. Procedure:

  • Prepare a mineral medium containing essential inorganic salts.
  • Prepare an inoculum of activated sludge, typically from a domestic wastewater treatment plant. The sludge should be washed and aerated before use.
  • Add the test substance to the test flasks at a concentration that will yield a ThOD of 50-100 mg/L.
  • Inoculate the flasks with the prepared activated sludge.
  • Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).
  • Seal the flasks and incubate at 20-24°C in the dark for 28 days.
  • Continuously measure the oxygen consumption.
  • Calculate the percentage of biodegradation as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100

4. Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[5][6]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

1. Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group.

2. Apparatus:

  • Glass test vessels (e.g., beakers).
  • Culture tanks for Daphnia magna.
  • Temperature-controlled incubator or water bath.
  • Microscope or magnifying lens.

3. Procedure:

  • Culture Daphnia magna under controlled conditions.
  • Prepare a series of test solutions with at least five different concentrations of the test substance, plus a control (culture medium only).
  • Place a specified number of young daphnids (e.g., 20) into each test vessel.
  • Incubate the test vessels at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod for 48 hours.
  • At 24 and 48 hours, count the number of daphnids that are immobilized (i.e., unable to swim within 15 seconds after gentle agitation).
  • Calculate the EC50 value, the concentration at which 50% of the daphnids are immobilized, using appropriate statistical methods.

Determination of Metal-Chelator Stability Constants

Spectrophotometric titration is a common method for determining the stability constants of metal-chelator complexes.

1. Principle: The formation of a metal-chelator complex often results in a change in the solution's absorbance spectrum. By titrating a solution of the metal ion with the chelating agent (or vice versa) and monitoring the absorbance at a specific wavelength, the stoichiometry and stability constant of the complex can be determined.

2. Apparatus:

  • UV-Vis spectrophotometer.
  • pH meter.
  • Thermostatically controlled water bath.
  • Precision glassware (burettes, pipettes, volumetric flasks).

3. Procedure:

  • Prepare stock solutions of the metal salt and the chelating agent of known concentrations.
  • Determine the wavelength of maximum absorbance (λmax) for the metal-chelator complex.
  • Perform a series of titrations by adding aliquots of the chelator solution to the metal ion solution (or vice versa) while maintaining a constant temperature and ionic strength.
  • Measure the absorbance of the solution after each addition of the titrant.
  • The data is then analyzed using various methods, such as the mole-ratio method or Job's method of continuous variation, to determine the stoichiometry of the complex.
  • The stability constant (K) is calculated from the equilibrium concentrations of the free metal ion, free ligand, and the metal-ligand complex, which are derived from the absorbance data.

Mandatory Visualizations

Environmental Impact Assessment Workflow

Environmental_Impact_Assessment cluster_0 Phase 1: Intrinsic Properties Assessment cluster_1 Phase 2: Data Analysis and Comparison cluster_2 Phase 3: Risk Assessment and Selection Biodegradability Biodegradability (e.g., OECD 301F) Data_Compilation Compile Data for HEIDA & Traditional Chelators Biodegradability->Data_Compilation Aquatic_Toxicity Aquatic Toxicity (e.g., OECD 202) Aquatic_Toxicity->Data_Compilation Chelation_Efficiency Metal Chelation Efficiency (Stability Constants) Chelation_Efficiency->Data_Compilation Comparative_Analysis Comparative Analysis of Environmental Parameters Data_Compilation->Comparative_Analysis Risk_Assessment Environmental Risk Assessment Comparative_Analysis->Risk_Assessment Chelator_Selection Informed Chelator Selection Risk_Assessment->Chelator_Selection

Caption: Workflow for assessing the environmental impact of chelating agents.

Logical Comparison of HEIDA and Traditional Chelators

Chelator_Comparison cluster_attributes Environmental Attributes HEIDA HEIDA Biodegradability Biodegradability HEIDA->Biodegradability High Aquatic_Toxicity Aquatic Toxicity HEIDA->Aquatic_Toxicity Data Gap Metal_Chelation Metal Chelation HEIDA->Metal_Chelation Strong Environmental_Persistence Environmental Persistence HEIDA->Environmental_Persistence Low Traditional_Chelators Traditional Chelators (EDTA, DTPA) Traditional_Chelators->Biodegradability Low (EDTA, DTPA) Traditional_Chelators->Aquatic_Toxicity Low to Moderate Traditional_Chelators->Metal_Chelation Very Strong Traditional_Chelators->Environmental_Persistence High

Caption: Logical comparison of HEIDA and traditional chelators.

Mechanism of Chelation and Environmental Implications

Chelation_Mechanism cluster_environment Environmental Fate Chelator Chelating Agent (e.g., HEIDA, EDTA) Complex Stable Metal-Chelator Complex Chelator->Complex Metal_Ion Free Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_Ion->Complex Biodegradation Biodegradation (Desirable) Complex->Biodegradation HEIDA (Readily) Persistence Persistence & Accumulation (Undesirable) Complex->Persistence EDTA (Persistent)

Caption: Chelation mechanism and its environmental implications.

Conclusion

The selection of a chelating agent has significant environmental ramifications. HEIDA emerges as a promising alternative to traditional chelators like EDTA due to its reported ready biodegradability. While a direct quantitative comparison of its environmental impact is hampered by the lack of publicly available standardized test data, the qualitative evidence strongly suggests a more favorable environmental profile. For applications where strong metal chelation is required and environmental impact is a key consideration, HEIDA warrants serious evaluation. Researchers and drug development professionals are encouraged to consider the entire lifecycle of their products and to select chelating agents that offer both high performance and environmental sustainability. Further research to generate and publish comprehensive ecotoxicological data for HEIDA would be invaluable to the scientific community.

References

Validation of HEIDA as a greener alternative to EDTA

Author: BenchChem Technical Support Team. Date: December 2025

Investigating HEIDA's Properties

I'm currently focused on researching HEIDA's properties as a chelating agent. I'm actively seeking information on its biodegradability and toxicity. Specifically, I'm trying to find studies comparing HEIDA to EDTA, emphasizing their performance differences in chelating, degradation, and potential hazards. I'm delving into the available literature to gain a clearer understanding of HEIDA's capabilities.

Compiling Data & Diagrams

I've transitioned from researching HEIDA's properties to actively organizing and presenting the findings. I'm focusing on creating structured tables that compare key performance indicators of HEIDA and EDTA, like stability constants and biodegradability. I'm also working on detailed experimental protocols and a Graphviz diagram illustrating a comparative workflow.

Evaluating Chelators' Potential

I've been sifting through the initial data, primarily focusing on HEIDA. It's becoming clearer that its biodegradability and calcium chelation properties are promising. The "greener alternative" angle is also intriguing, and I'm eager to explore how these aspects compare with EDTA's well-established profile.

Digging Deeper into HEIDA

I'm now hunting for hard numbers to really compare HEIDA with EDTA. Stability constants, those log K values for various metals, are key. I also need precise biodegradability data—percentage degradation over time, not just "biodegradable." Toxicity data, like LD50 and EC50, is essential for a complete environmental picture. I'm also after detailed experimental protocols to evaluate these properties properly. Finally, synthesis information would be helpful.

Expanding the Comparison Scope

I've broadened my search beyond just HEIDA and EDTA. GLDA, MGDA, and EDDS have come into focus as promising contenders for comparison. The initial info confirms HEIDA's biodegradability and calcium affinity. Now, I need quantitative data. I still need stability constants (log K) and precise biodegradability data, like OECD 301 test results. Toxicity data (LD50/EC50) and detailed experimental protocols are also critical to compare HEIDA with established chelators. A synthesis overview would be useful too.

Assessing Data Depth

I've made progress and refined my search parameters further. The second round of searches provided useful insights, but still haven't uncovered the specific quantitative data I need. There remain considerable gaps to fill before I can perform a robust comparison between HEIDA and EDTA.

Identifying Missing Information

I've pinpointed the key data gaps. I now require stability constants and quantitative biodegradability and toxicity results for HEIDA to compare it to EDTA, and the lack of comprehensive experimental protocols to assess stability further complicates the task.

Targeting Quantitative Data

I've narrowed down the search focus now. While general information on HEIDA is accessible, I'm still missing crucial quantitative data for a direct comparison with EDTA. I need a table of stability constants, specific biodegradability percentages (like OECD 301 results), and toxicity data (LD50 or EC50). I'm also searching for detailed experimental protocols for stability and toxicity tests, and a clear HEIDA synthesis pathway to aid my analysis. Refined search queries are in progress to find this hard data.

Filling in the Gaps

I've been scouring the literature and have managed to unearth some crucial data points, though a few key pieces are still missing. I've found a handy table detailing the stability constants of EDTA with a wide array of metals, which has proven quite helpful.

Hunting Down Data

I've made progress in understanding the broader context, finding details on biodegradability and toxicity testing methodologies. Stability constants for EDTA are in hand. I also now understand the synthesis route for HEIDA. However, I am still missing the crucial quantitative data for HEIDA itself: stability constants, biodegradability results, oral toxicity (LD50) and aquatic toxicity (EC50). These are the critical gaps.

Prioritizing the Search

I've finally gotten a clearer picture of what I'm missing. I've successfully collected the stability constants for EDTA, and detailed descriptions of testing methodologies. Moreover, I'm now certain about the synthesis route for HEIDA. However, I need the quantitative data for HEIDA! My focus is now on finding HEIDA's stability constants (log K), biodegradability results, LD50, and aquatic toxicity (EC50). I'm planning to search safety data sheets and technical dossiers to acquire this critical data.

Uncovering Quantitative Data

I've finally found some essential quantitative data through the searches I conducted in step 4. This discovery brings me closer to constructing the comparison guide, especially after unearthing a Safety Data Sheet (SDS) for HEIDA that provides crucial information.

Expanding Data Collection

I've made significant progress by uncovering more quantitative data. The research gate article and supplier information are excellent additions. However, I still need the OECD 301F biodegradability data for HEIDA to make the comparison really shine. Also, a reliable oral LD50 value for rats is still missing and crucial.

Seeking Key Missing Metrics

I'm making progress, but I'm still striving to fill in the gaps. While the research gate article and supplier's information proved useful, I still need concrete biodegradability data from OECD 301F. The mouse intraperitoneal LD50 isn't ideal for a direct comparison; a rat oral LD50 is crucial. Furthermore, I lack the EC50 for Daphnia magna. I'll expand my search to include technical dossiers and academic papers, hoping to find the missing metrics.

Side-by-side comparison of HEBP and chitosan with HEIDA as chelating agents

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Comparison Studies

I am now initiating a search for studies directly comparing HEBP, chitosan, and HEIDA's chelating capabilities, particularly concerning relevant metal ions. Alongside this, I'll concurrently investigate experimental protocols.

Exploring Binding Characteristics

I'm now delving into the binding characteristics of HEBP, chitosan, and HEIDA. I am concurrently investigating experimental data on their binding capacity, stability constants, and pH dependence. Alongside this, I am actively looking for detailed experimental protocols for key assays. This includes spectrophotometry, isothermal titration calorimetry, and radiolabeling efficiency studies.

Examining the Gaps

I've discovered some comparative studies for Etidronic Acid, but the direct, head-to-head comparison I need between HEBP, chitosan, and HEIDA remains elusive. The current literature search is yielding valuable foundational information, but I'm still trying to piece together a clear picture of their relative strengths and weaknesses. I'm focusing on finding literature that provides a side-by-side analysis, or that can be synthesized to provide one.

Uncovering the Details

I'm now diving deeper into the nuances of HEBP and chitosan, but a direct comparison with HEIDA is still proving difficult to locate. While I've gathered data on HEBP's weaker chelating ability compared to EDTA, and chitosan's varied performance in heavy metal removal, I'm still seeking hard data on their specific binding capacities and stability constants for relevant ions. My focus is now on synthesizing this data to deduce a comparative picture, even if a direct study is absent.

Assessing the Landscape

I'm now grappling with the absence of a straightforward, comparative study involving all three chelating agents. I've compiled detailed information on their individual characteristics and applications, specifically HEBP's weaker chelating ability, chitosan's pH-dependent performance, and HEIDA's biodegradability. The next step involves extracting and synthesizing relevant quantitative data from individual studies, focusing on stability constants, binding capacities, and pH sensitivity to construct a comparative framework.

Targeting the Data

I've hit a roadblock with the search; a single study directly comparing HEBP, chitosan, and HEIDA hasn't materialized. Now, I'm shifting to a new strategy. I'm focusing on assembling the missing quantitative data piecemeal. I'll need to synthesize stability constants, binding capacities, and the impact of pH from individual studies to construct my own comparative framework.

Analyzing Stability Constants

I've been immersed in the quantitative data, specifically the log K values for HEBP complexes, comparing them to EDTA data. This allows for direct comparisons. I've also dug into the chelating abilities of chitosan and HE, which adds depth to my overall understanding.

Searching for Data Parity

I'm now focusing on a direct comparison. To make it meaningful, I need log K values for chitosan and HEIDA with the same metal ions. While I found qualitative descriptions of their effectiveness and information on experimental methods, I'm missing the quantitative data. My next step is to find these comparable stability constants. I am also planning on developing more detailed descriptions of experimental protocols.

Evaluating Data Completeness

I've got some log K values for HEBP, thanks to a comparative analysis with EDTA, and I've also gathered qualitative information on chitosan and HEIDA. However, I'm missing the crucial quantitative data - specific stability constants for chitosan and HEIDA across a range of metal ions. To create a solid comparison, that's my current focus. I also need to flesh out experimental protocols and methods. There seems to be nothing about specific signaling pathways. I'll create an experimental workflow.

Safety Operating Guide

Proper Disposal of (2-Hydroxyethyl)iminodiacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (2-Hydroxyethyl)iminodiacetic acid (also known as HEIDA), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

This compound is classified as an irritant and may cause sensitization upon skin contact[1]. The toxicological properties of this material have not been fully investigated[2]. Therefore, it is crucial to handle this chemical with care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area[1][2].

Key Handling and Safety Summary:

ParameterSpecificationSource
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat. A dust respirator should be worn if generating dust.[1]
Handling Avoid contact with skin and eyes. Do not ingest or inhale. Minimize dust generation. Wash hands thoroughly after handling.[1][2]
Storage Store in a cool, dry, well-ventilated area in a tightly closed original container, away from incompatible materials such as strong oxidizing agents.[1][3]
Spill Response (Small) Clean up spills immediately. For dry spills, use dry clean-up procedures (sweep or vacuum) to avoid generating dust. Place spilled material in a clean, dry, sealable, and labeled container for disposal.[1][2]
Spill Response (Large) Alert others in the area. Wear appropriate PPE. Prevent spillage from entering drains or water courses. Contain and collect the material as with a small spill. Wash the area with large amounts of water, preventing runoff into drains.[1]

II. Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed chemical waste management company. On-site treatment or drain disposal is not recommended without a thorough hazard assessment and explicit approval from your institution's Environmental Health and Safety (EHS) office and local regulatory authorities.

Step 1: Waste Identification and Segregation

  • Labeling: Ensure the waste container is clearly and accurately labeled as "this compound waste." Include the concentration if it is in solution. Never use chemical formulas or abbreviations.

  • Segregation: This waste should be segregated from other chemical waste streams. In particular, it must be kept separate from bases, strong oxidizing agents, and other incompatible materials[1].

Step 2: Containerization

  • Original Container: Whenever possible, leave the waste chemical in its original container[4].

  • Waste Container: If transferring to a dedicated waste container, ensure it is made of a compatible material (e.g., polyethylene for acidic waste) and has a tightly fitting lid[5]. The container must be clean and dry before use.

  • Closure: Keep the waste container closed at all times, except when adding waste[5].

Step 3: Temporary Storage in the Laboratory

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatibles: Ensure the storage location is away from incompatible chemicals[1].

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for the collection of the chemical waste.

  • Documentation: Complete any required waste pickup forms or documentation as per your institution's procedures.

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company for appropriate treatment and disposal, which may include incineration in a licensed facility after mixing with a suitable combustible material[1].

Step 5: Decontamination of Empty Containers

  • Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as chemical waste. Subsequent rinsate disposal should follow institutional guidelines.

  • Container Disposal: Once decontaminated, deface or remove the original label and dispose of the empty container as regular laboratory glass or plastic waste, in accordance with your facility's procedures[5].

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: Unwanted this compound cluster_1 Step 1: Waste Preparation cluster_2 Step 2: Segregation & Storage cluster_3 Step 3: Disposal Arrangement cluster_4 Step 4: Final Disposal start Unwanted HEIDA (Solid or Solution) prep_waste Is the waste in its original container? start->prep_waste transfer_waste Transfer to a compatible, labeled waste container prep_waste->transfer_waste No original_container Ensure original container is securely closed and labeled prep_waste->original_container Yes segregate Segregate from incompatible wastes (bases, oxidizers) transfer_waste->segregate original_container->segregate store Store in designated Satellite Accumulation Area (SAA) with secondary containment segregate->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs documentation Complete required waste disposal forms contact_ehs->documentation pickup Waste collected by licensed disposal vendor documentation->pickup end Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

IV. Experimental Protocols

No specific experimental protocols for the neutralization of this compound for disposal purposes are recommended due to the lack of comprehensive toxicological data on its neutralization byproducts. The primary and recommended disposal method is collection by a certified waste management provider.

For spills, a general neutralization protocol can be followed as part of the clean-up process before washing the area:

Spill Neutralization Protocol (for clean-up purposes only):

  • Ensure Safety: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For liquid spills, contain the spill with an inert absorbent material.

  • Neutralization: Cautiously neutralize the spilled material with a suitable agent. For an acidic compound like this compound, a weak base such as sodium bicarbonate (baking soda) or soda ash can be used. Apply the neutralizing agent slowly from the outside of the spill towards the center.

  • pH Check: After the reaction has ceased, check the pH of the mixture with pH paper to ensure it is within a neutral range (pH 6-8).

  • Collection: Collect the neutralized residue and absorbent material into a sealed, labeled container for disposal as chemical waste.

  • Final Cleaning: Clean the spill area with soap and water.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific chemical hygiene plan and safety protocols. Always consult with your EHS department for guidance on chemical waste disposal.

References

Personal protective equipment for handling (2-Hydroxyethyl)iminodiacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2-Hydroxyethyl)iminodiacetic acid, tailored for researchers, scientists, and drug development professionals.

This compound is a chemical that requires careful handling to mitigate potential health risks. It is classified as a hazardous substance that can cause skin and eye irritation, and may also cause respiratory irritation.[1][2][3] Adherence to the following safety protocols is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent direct contact and inhalation.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesChemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn.[4] Do not wear contact lenses when handling this chemical.[1]
Skin Protection GlovesWear appropriate protective gloves.[3][4] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended. For prolonged or repeated contact, a protection class of 5 or higher (breakthrough time >240 minutes) is advised.[1]
Protective ClothingWear appropriate protective clothing to prevent skin exposure, such as a lab coat, overalls, or a P.V.C. apron.[1][4]
Respiratory Protection Dust Mask/RespiratorA NIOSH-approved N95 dust mask or a respirator compliant with OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be used when ventilation is inadequate or if significant quantities of dust may become airborne.[3][4][5]

Operational Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain chemical integrity.

Handling:

  • Avoid all personal contact, including the inhalation of dust.[1]

  • Use in a well-ventilated area.[1][4]

  • Do not eat, drink, or smoke when handling.[1]

  • Wash hands thoroughly with soap and water after handling.[1][4]

  • Minimize dust generation and accumulation.[4]

  • Keep containers securely sealed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep containers tightly closed.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[1][6]

  • Protect containers from physical damage and check regularly for leaks.[1]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly reduce harm.

Emergency SituationProcedural Steps
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][4] Seek medical attention.[4]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][7] Get medical aid if irritation persists.[4]
Inhalation Remove from exposure to fresh air immediately.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
Spills Minor Spills: Clean up immediately.[1] Wear protective clothing, gloves, safety glasses, and a dust respirator.[1] Use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[1][4] Major Spills: Alert personnel in the area and emergency responders.[1] Control personal contact by wearing appropriate PPE.[1] Prevent spillage from entering drains or water courses.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: Dispose of the waste material in accordance with national and local regulations.[2] This may involve burial in a licensed landfill or incineration in a licensed apparatus after mixing with a suitable combustible material.[1] Do not mix with other waste.[2]

  • Container Disposal: Leave the chemical in its original container.[2] Handle uncleaned containers as you would the product itself.[2] Decontaminate empty containers and observe all label safeguards until they are cleaned and destroyed.[1]

Chemical_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_emergency Emergency Response cluster_disposal Disposal A Assess Risks B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use in a Well-Ventilated Area B->C D Minimize Dust Generation C->D E Securely Seal Container D->E F Wash Hands Thoroughly E->F G Spill or Exposure? F->G H Follow First-Aid Procedures G->H Yes (Exposure) I Contain and Clean Spill G->I Yes (Spill) J Dispose of Waste (Following Regulations) G->J No H->J I->J

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2-Hydroxyethyl)iminodiacetic acid
Reactant of Route 2
Reactant of Route 2
(2-Hydroxyethyl)iminodiacetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.